In-Depth Technical Guide: Synthesis of 5-Methyl-1H-pyrrole-2-carboxylic Acid
This guide outlines the synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid , focusing on the most robust, field-proven mechanistic pathways used in pharmaceutical research and development. Executive Summary & Strategic A...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid , focusing on the most robust, field-proven mechanistic pathways used in pharmaceutical research and development.
Executive Summary & Strategic Analysis
5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) is a critical heterocyclic building block in the synthesis of DNA gyrase inhibitors, antiviral agents, and advanced materials (e.g., porphyrins).
For research and scale-up, the synthesis strategy must prioritize regiocontrol . Direct functionalization of the pyrrole ring often leads to mixtures of isomers. Therefore, the "Gold Standard" approach involves a cyclocondensation to form the pyrrole ring with the substituents already in place, followed by a controlled hydrolysis.
Primary Synthetic Pathway (The "Curran-Keaney" Route)
Advantages: High regioselectivity, commercially available starting materials, scalable "one-pot" protocol.
Mechanistic Deep Dive: The Cyclocondensation Route
The core of this synthesis is the formation of Ethyl 5-methyl-1H-pyrrole-2-carboxylate via the condensation of Ethyl glycinate and 4,4-Dimethoxy-2-butanone (a masked
-keto aldehyde). This method, optimized by Curran and Keaney (1996), avoids the harsh conditions of the classical Knorr synthesis and minimizes side products.
Reaction Mechanism
The mechanism proceeds through an initial imine formation followed by an acid-catalyzed cyclization.
Imine Formation: The amine of ethyl glycinate attacks the ketone carbonyl of 4,4-dimethoxy-2-butanone (more electrophilic than the acetal) to form an imine/enamine equilibrium.
Acetal Hydrolysis: Under acidic conditions, the dimethyl acetal is hydrolyzed to generate an aldehyde in situ.
Cyclization: The enamine
-carbon (nucleophilic) attacks the newly formed aldehyde (electrophilic).
Aromatization: Loss of water drives the formation of the aromatic pyrrole ring.
Visualization of the Pathway
Figure 1: Mechanistic flow for the synthesis of 5-methyl-1H-pyrrole-2-carboxylic acid via the modified Knorr condensation.
Experimental Protocols
Phase 1: Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate
This protocol is adapted from the method of Curran & Keaney (J. Org.[2][4] Chem. 1996), ensuring high yield and purity.
Reagents:
Ethyl glycinate hydrochloride (1.0 equiv)
4,4-Dimethoxy-2-butanone (1.0 equiv)
Sodium acetate (NaOAc) (1.2 equiv)
Acetic acid (Glacial) / Water (solvent system)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl glycinate hydrochloride (e.g., 100 mmol) and Sodium acetate (120 mmol) in a mixture of Acetic acid (50 mL) and Water (10 mL).
Expert Insight: NaOAc acts as a buffer to release the free amine from the hydrochloride salt without creating a strongly basic environment that could degrade the acetal prematurely.
Addition: Add 4,4-Dimethoxy-2-butanone (100 mmol) to the mixture.
Reaction: Heat the reaction mixture to reflux (approx. 100-110°C) for 2–4 hours .
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product usually appears as a distinct spot with an R_f ~0.4-0.5.
Workup:
Cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water (200 mL).
Neutralize cautiously with saturated aqueous NaHCO₃ (or solid Na₂CO₃) to pH ~7-8.
Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).
Purification:
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Target: 60–80% (Off-white to pale yellow solid).
Phase 2: Hydrolysis to 5-Methyl-1H-pyrrole-2-carboxylic Acid
The ester is stable and can be stored. The acid should be generated fresh or stored at low temperature to prevent decarboxylation.
Low Yield in Phase 1: Ensure the acetic acid contains some water (or add the specified 10 mL). The hydrolysis of the acetal requires water. Anhydrous conditions will stall the reaction at the enamine stage.
Decarboxylation: The final acid is prone to thermal decarboxylation (losing CO₂ to form 2-methylpyrrole). Do not dry the final acid in an oven >50°C. Dry under high vacuum at room temperature.
Isomer Contamination: If using the Hantzsch method (not recommended here), verify regiochemistry using NOE NMR spectroscopy. The Curran-Keaney method is structurally constrained to produce the 2,5-isomer.
References
Curran, T. P.; Keaney, M. T. (1996).[4] A General Synthesis of Pyrroles via the Condensation of
-Amino Esters with -Keto Acetals. Journal of Organic Chemistry , 61(25), 9068–9069.[4]
ChemicalBook . 5-Methyl-1H-pyrrole-2-carboxylic acid Product Data & Synthesis Snippets.
National Institutes of Health (NIH) . Optimization of Prodiginines as Single-Dose Curative Antimalarials (Detailed synthesis of ethyl 5-methylpyrrole-2-carboxylate intermediate).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Elucidation and Quality Attributes of 5-Methyl-1H-pyrrole-2-carboxylic Acid
Executive Summary
5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPC) is a critical heterocyclic scaffold employed in the synthesis of kinase inhibitors, antibiotic natural products (e.g., clorobiocin analogs), and conducting polymers.[1][2][3] Unlike its ethyl ester precursor, the free acid presents unique stability challenges—specifically decarboxylation under thermal stress and oxidation at the pyrrolic nitrogen. This guide provides a self-validating framework for the structural confirmation and purity profiling of 5-MPC, moving beyond basic datasheet parameters to actionable experimental logic.
Part 1: Physicochemical Profile
Property
Specification
Technical Note
Chemical Name
5-Methyl-1H-pyrrole-2-carboxylic acid
Distinct from the parent pyrrole-2-carboxylic acid.[4]
CAS Number
3757-53-7
Do not confuse with Ethyl ester (CAS 3284-51-3).
Molecular Formula
MW: 125.13 g/mol
Appearance
Off-white to light brown crystalline solid
Darkens upon air oxidation (formation of polypyrroles).
Melting Point
137–139 °C
Sharp endotherm. Broadening indicates wet cake or decarboxylation.
Solubility
DMSO, Methanol, Ethanol
Poor water solubility; dissolves in basic aqueous buffers.
pKa (Calc)
~4.4 (COOH), ~16.5 (NH)
Acidic mobile phase required for HPLC retention.
Part 2: Spectroscopic Characterization (The Core)
The following spectroscopic data constitutes the "fingerprint" for 5-MPC. In a drug development context, these signals must be verified to ensure the absence of the decarboxylated impurity (2-methylpyrrole) or unhydrolyzed ester.
Nuclear Magnetic Resonance (
H NMR)
Solvent: DMSO-d
is mandatory. Chloroform-d often leads to broadening of the NH and COOH signals due to poor solubility and hydrogen bonding.
Position
Shift (, ppm)
Multiplicity
Integration
Structural Assignment
COOH
12.0 – 12.5
Broad Singlet
1H
Carboxylic acid proton. Disappears with shake.
NH
11.3 – 11.6
Broad Singlet
1H
Pyrrolic nitrogen. Broadened by quadrupole relaxation.
H-3
6.65 – 6.75
Doublet ( Hz)
1H
Ring proton adjacent to electron-withdrawing COOH.
H-4
5.80 – 5.90
Doublet ( Hz)
1H
Ring proton adjacent to electron-donating Methyl.
CH
2.15 – 2.25
Singlet
3H
Methyl group at C5 position.
Critical Quality Attribute (CQA) Check:
Impurity Flag: A triplet or quartet at
1.2 or 4.1 ppm indicates residual Ethyl Ester .
Impurity Flag: Loss of the COOH signal and appearance of a new aromatic proton at
~6.0 ppm indicates Decarboxylation .
Infrared Spectroscopy (FT-IR)
3300–3400 cm
: N-H stretching (sharp/medium).
2500–3000 cm
: O-H stretching (broad, carboxylic acid dimer).
1660–1690 cm
: C=O stretching (strong). Note: Lower frequency than typical esters due to conjugation with the pyrrole ring.
Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) works.
ESI+:
126.1 .
ESI-:
124.1 .
Fragmentation: Loss of
(44 Da) is the primary fragmentation pathway, yielding a daughter ion at ~81-82 (methylpyrrole species).
Part 3: Analytical Methodologies (HPLC)
Standard reverse-phase methods often fail for small, polar pyrroles due to peak tailing. The following protocol uses acidic suppression to ensure the molecule remains in its neutral (protonated) state.
Method Parameters:
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm (max absorption of pyrrole ring) and 210 nm.
Retention Time: 5-MPC typically elutes early (approx. 4-6 min) due to polarity. The ethyl ester impurity will elute significantly later (approx. 10-12 min).
Part 4: Synthetic Logic & Impurity Mapping
To characterize 5-MPC effectively, one must understand its genesis. It is rarely formed de novo but rather via the hydrolysis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate.
Figure 1: Synthetic pathway and degradation logic. The primary impurities are the unreacted ester (upstream) and the decarboxylated product (downstream).
Part 5: Experimental Protocols
Protocol A: Purity Assessment via HPLC
Sample Prep: Dissolve 5 mg of 5-MPC in 1 mL of 50:50 Water:Acetonitrile. Note: Use amber vials to prevent photo-oxidation.
System Suitability: Inject a standard of Ethyl 5-methyl-1H-pyrrole-2-carboxylate.[2] Ensure resolution (
) > 2.0 between the acid and ester peaks.
Execution: Run the gradient described in Part 3.
Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.
Protocol B: Gravimetric Loss on Drying (LOD)
Why: Pyrrole acids are hygroscopic and can trap solvent in the lattice.
Weigh 1.0 g of sample into a tared weighing boat.
Place in a vacuum oven at 40°C (Do NOT exceed 60°C to avoid decarboxylation).
Dry for 4 hours.
Calculation:
.
Limit: < 1.0%.
Part 6: Visualizing the Characterization Workflow
Figure 2: Decision tree for the release of 5-MPC batches. Parallel testing ensures both identity and purity before downstream use.
References
Parent Compound Comparison: National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid." Available at: [Link][2][4]
Biosynthetic Relevance: National Institutes of Health (NIH). (2023). "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Available at: [Link]
The Rising Therapeutic Potential of 5-Methyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 5-Methyl-1H-pyrrole-2-carboxylic Acid In the landscape of medicinal chemistry, the pyrrole ring stands as a "privileged scaffold," a core structural motif that consistently appear...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold of 5-Methyl-1H-pyrrole-2-carboxylic Acid
In the landscape of medicinal chemistry, the pyrrole ring stands as a "privileged scaffold," a core structural motif that consistently appears in biologically active compounds. Among its many variations, the 5-Methyl-1H-pyrrole-2-carboxylic acid framework has emerged as a particularly promising starting point for the development of novel therapeutics. Its inherent structural features, including a hydrogen bond donor and acceptor, a planar aromatic system, and sites for versatile functionalization, make it an ideal candidate for targeted drug design. This technical guide provides an in-depth exploration of the diverse biological activities of 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of therapeutic discovery. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds across key therapeutic areas, supported by detailed experimental protocols and insightful data analysis.
Synthesis and Chemical Properties: Building the Foundation for Biological Activity
The synthetic accessibility of the 5-Methyl-1H-pyrrole-2-carboxylic acid core and its derivatives is a key factor driving its exploration in drug discovery. Various synthetic strategies have been employed, with the Paal-Knorr synthesis being a cornerstone method.[1]
General Synthetic Approach: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[2][3] For the synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives, a common starting material is a 1,4-dicarbonyl compound that can be readily cyclized.
Caption: Paal-Knorr synthesis workflow for pyrrole derivatives.
A general procedure for synthesizing the core 5-Methyl-1H-pyrrole-2-carboxylic acid involves the hydrolysis of its corresponding ester, which can be prepared via methods like the Paal-Knorr synthesis.[4]
Experimental Protocol: Synthesis of 5-Methyl-1H-pyrrole-2-carboxylic Acid[4]
Ester Hydrolysis: Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate in a mixture of dioxane, water, and ethanol.
Base Addition: Add sodium hydroxide to the solution.
Reflux: Heat the reaction mixture at reflux for 3 hours.
Work-up:
Remove the solvent under reduced pressure.
Dissolve the crude product in water and extract with dichloromethane to remove any unreacted ester.
Acidify the aqueous phase to a pH of 1 using 1N hydrochloric acid to precipitate the carboxylic acid.
Extract the product with an organic solvent.
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-methyl-1H-pyrrole-2-carboxylic acid.
Further derivatization, particularly at the carboxylic acid and the pyrrole nitrogen, allows for the generation of a diverse library of compounds with a wide range of physicochemical properties and biological activities. Amide derivatives, for instance, are commonly synthesized by coupling the carboxylic acid with various amines.
Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of 5-Methyl-1H-pyrrole-2-carboxylic acid have demonstrated significant potential as anticancer agents, with several studies highlighting their ability to inhibit tumor growth through various mechanisms.[5]
Dual Inhibition of mPGES-1 and sEH: A Novel Anticancer Strategy
A particularly promising avenue of investigation involves the dual inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH).[6]
mPGES-1: This enzyme is a key player in the biosynthesis of prostaglandin E2 (PGE2), a pro-inflammatory molecule that is often overexpressed in various cancers. PGE2 promotes tumor growth, angiogenesis, and immunosuppression.[7][8]
sEH: This enzyme degrades epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and anti-proliferative properties.
By simultaneously inhibiting mPGES-1 and sEH, these pyrrole derivatives can decrease the production of pro-tumorigenic PGE2 while increasing the levels of anti-tumorigenic EETs, creating a powerful synergistic anticancer effect.
Signaling Pathway: mPGES-1 and sEH in Cancer
Caption: Dual inhibition of mPGES-1 and sEH by 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 5-methyl-2-carboxamidepyrrole-based derivatives.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
The anti-inflammatory properties of 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9]
Mechanism of Action: COX-2 Inhibition
COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[10] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Caption: Inhibition of the COX-2 pathway by 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives.
Quantitative Data: Anti-inflammatory Activity
While specific IC50 values for 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives are not extensively reported, related pyrrole derivatives have shown potent COX-2 inhibitory activity. For example, certain 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have demonstrated significant anti-inflammatory and analgesic effects.[11]
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of 5-Methyl-1H-pyrrole-2-carboxylic acid have exhibited promising activity against a range of microbial pathogens, including bacteria and fungi.[12]
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the pyrrole ring and the carboxylic acid moiety. For instance, the introduction of specific amide functionalities can significantly enhance antibacterial activity. A structure-activity relationship (SAR) study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group and the N-benzyl side chain are important for inhibitory potency against metallo-β-lactamases.[13]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrrole derivatives against various bacterial strains.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimicrobial Susceptibility Testing
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Workflow: Microplate Alamar Blue Assay
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Protocol:
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microplate.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
Inoculation: Add the microbial suspension to each well of the microplate containing the compound dilutions. Include positive (microorganism only) and negative (broth only) controls.
Incubation: Incubate the microplate at the optimal growth temperature for the microorganism for a specified period.
Addition of Alamar Blue: Add Alamar Blue reagent to each well.
Second Incubation: Incubate the plate for a few hours, or until the color of the positive control well changes from blue to pink.
MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent (i.e., the well remains blue).
Antioxidant Activity: Scavenging Free Radicals
Several derivatives of 5-Methyl-1H-pyrrole-2-carboxylic acid have been shown to possess antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases.[17]
Mechanism of Action: Radical Scavenging
The antioxidant activity of these compounds is often evaluated by their ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The pyrrole ring and its substituents can donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it and reducing its characteristic deep violet color.
This assay is a simple and widely used method to screen for antioxidant activity.
Detailed Protocol:
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol.
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent.
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. Include a control (DPPH solution with solvent only) and a blank (solvent only).
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader.
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the compound concentration.
Conclusion and Future Perspectives
The 5-Methyl-1H-pyrrole-2-carboxylic acid scaffold has proven to be a versatile and fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including promising anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The insights into their mechanisms of action, particularly the dual inhibition of mPGES-1 and sEH in cancer and the selective inhibition of COX-2 in inflammation, provide a strong rationale for their continued development.
Future research in this area should focus on:
Lead Optimization: Systematically exploring the structure-activity relationships to design and synthesize more potent and selective derivatives.
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways involved in the observed biological activities.
In Vivo Efficacy and Safety: Evaluating the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
Drug Delivery and Formulation: Developing suitable formulations to enhance the bioavailability and therapeutic efficacy of these compounds.
The continued exploration of 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives holds great promise for the development of next-generation therapies for a wide range of human diseases. This technical guide serves as a foundational resource to inspire and guide further innovation in this exciting field.
References
5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. (2024). National Center for Biotechnology Information. [Link]
Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2022). ResearchGate. [Link]
Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]
N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2018). National Center for Biotechnology Information. [Link]
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2021). National Center for Biotechnology Information. [Link]
Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2013). National Center for Biotechnology Information. [Link]
Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. (1983). PubMed. [Link]
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (2011). National Center for Biotechnology Information. [Link]
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2022). MDPI. [Link]
(PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2022). ResearchGate. [Link]
mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators”. (2012). National Center for Biotechnology Information. [Link]
Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. (2022). National Center for Biotechnology Information. [Link]
The IC50 values of pyrrolizine-based anti-inflammatory agents 1–3... (n.d.). ResearchGate. [Link]
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (2022). National Center for Biotechnology Information. [Link]
Development of 5-(aminomethyl)pyrrole-2-carboxylic acid as a constrained surrogate of Gly-ΔAla and its application in peptidomimetic studies. (2015). ResearchGate. [Link]
Microsomal prostaglandin E synthase-1 in both cancer cells and hosts contributes to tumour growth, invasion and metastasis. (2009). National Center for Biotechnology Information. [Link]
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]
Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity. (2020). JCI Insight. [Link]
Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. (1983). PubMed. [Link]
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2020). MDPI. [Link]
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020). YouTube. [Link]
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (2021). eScholarship.org. [Link]
Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. (2019). Frontiers. [Link]
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]
Epithelial Cell-specific Deletion of Microsomal Prostaglandin E Synthase-1 Does Not Influence Colon Tumor Development in Mice. (2021). Journal of Cancer Prevention. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility and Handling of 5-Methyl-1H-pyrrole-2-carboxylic Acid
Content Type: Technical Guide
Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]
[1][2]
Executive Summary
5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) is a critical heterocyclic building block used extensively in the synthesis of porphyrins, BODIPY dyes, and pharmaceutical intermediates.[1][2][3] While structurally simple, its handling is complicated by two primary stability vectors: oxidative sensitivity (characteristic of electron-rich pyrroles) and thermal decarboxylation .[1][2]
This guide provides a validated physicochemical profile and solubility landscape to ensure experimental reproducibility. Unlike generic datasheets, we prioritize "field-proven" protocols—specifically the acid-base extraction method for purification, which often outperforms standard recrystallization for this compound.[1][2]
Physicochemical Profile
Understanding the fundamental properties is prerequisite to selecting the correct solvent system.[2] The presence of the electron-donating methyl group at the 5-position slightly reduces the acidity of the carboxylic acid compared to the parent pyrrole-2-carboxylic acid.[1][2]
Property
Value
Technical Note
Molecular Weight
125.13 g/mol
Appearance
Light yellow to light brown solid
Darkening indicates oxidation (formation of polypyrroles).[1][2]
Melting Point
137–138 °C
Sharp melting point indicates high purity; decomposition often follows.[2]
pKa (Predicted)
4.73 ± 0.10
Weaker acid than benzoic acid; requires pH < 2 for full protonation/precipitation.[2]
LogP
~1.2 – 1.7
Lipophilic enough for organic extraction; poor water solubility in neutral/acidic form.[2]
Storage
2–8 °C, Inert Atmosphere
Hygroscopic and light-sensitive.[1][2] Store under Nitrogen/Argon.[2]
Solubility Landscape
The solubility of 5-Methyl-1H-pyrrole-2-carboxylic acid is dictated by its amphoteric nature (pyrrole NH is weakly acidic/H-bond donor; COOH is acidic).[1][2]
Solvent Compatibility Matrix[2][4]
Solvent Class
Specific Solvent
Solubility Rating
Application Context
Polar Aprotic
DMSO
High (>40 mg/mL)
Ideal for biological assays and stock solutions.[1][2]
DMF
High
Common reaction solvent for coupling (e.g., EDC/NHS).[2]
Polar Protic
Methanol
High
Excellent for transfer; risk of esterification if heated with acid.[2]
Ethanol
High
Preferred solvent for recrystallization (with water).[2]
Water
Low (pH < 5)
Compound precipitates.[2] Soluble only as a carboxylate salt (pH > 8).[2]
Chlorinated
DCM
Moderate/High
Primary extraction solvent. High solubility of the neutral acid form.[2]
Researchers must exercise caution when heating this compound in high-boiling solvents.[1][2]
Critical Threshold: Prolonged heating above 100°C —especially in acidic media—can catalyze decarboxylation, yielding 2-methylpyrrole (which is volatile and unstable).[1][2]
Protocol Adjustment: When refluxing is required, use lower-boiling solvents (Methanol/DCM) or strictly control oil bath temperatures if using DMF/DMSO.[1][2]
Experimental Protocols
Protocol A: Preparation of Stock Solution (Biological Assays)
Objective: Create a stable 40 mg/mL stock solution.
Weigh 20 mg of 5-Methyl-1H-pyrrole-2-carboxylic acid into a sterile amber glass vial.
Add 500 µL of anhydrous DMSO (ACS Reagent Grade).
Vortex for 30 seconds. The solution should be clear and slight yellow.[2]
QC Check: If undissolved particles remain, sonicate at ambient temperature for 2 minutes. Do not heat.
Protocol B: Purification via Acid-Base Extraction (Recommended)
Recrystallization of pyrroles can lead to significant loss due to oxidation in mother liquors.[1][2] The Acid-Base Extraction method utilizes the pKa switch to purify the compound efficiently with minimal thermal stress.[1][2]
Workflow:
Dissolution: Dissolve crude material in dilute base (1M NaOH or sat. NaHCO₃) until pH > 9.[2] Impurities that are non-acidic (e.g., starting pyrroles, coupled byproducts) will remain insoluble or organic-soluble.[1][2]
Wash: Extract the aqueous alkaline layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to remove non-acidic impurities.[2] Discard the organic layer.[2]
Precipitation: Cool the aqueous layer to 0–5 °C. Slowly acidify with 1N HCl to pH 1–2 . The target acid will precipitate or oil out.[2]
Recovery: Extract the acidified aqueous mixture with DCM (3x).
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo (bath temp < 35°C).
Protocol C: Recrystallization (Polishing Step)
If the extraction yields colored impurities, use a binary solvent system.[2]
Method: Dissolve in minimal warm Ethanol (40°C). Add water dropwise until turbidity persists.[2] Cool slowly to 4°C.
Note: Avoid boiling ethanol to prevent esterification or decarboxylation.[2]
Visualization of Workflows
Diagram 1: Acid-Base Purification Workflow
This decision logic ensures high recovery and purity by leveraging the compound's ionization states.[1][2]
Caption: Figure 1.[1][2] Acid-Base Extraction workflow leveraging the pKa (~4.[1][2]7) for purification without thermal stress.[1]
Diagram 2: Solvent Selection Decision Tree
A guide to selecting the appropriate solvent based on the experimental intent.
Caption: Figure 2. Solvent selection logic based on application, balancing solubility with stability and volatility.
Troubleshooting & FAQs
Q: The compound turned black during storage.[2] Is it usable?A: No. Blackening indicates oxidative polymerization (polypyrrole formation).[2] This is irreversible. Always store the compound in the dark at 4°C, preferably under argon.
Q: I cannot dissolve the solid in water for my buffer.A: This is expected. The free acid has low water solubility.[2] Dissolve it first in a small volume of DMSO (e.g., 10% of final vol) or convert it to its sodium salt by adding 1 equivalent of NaOH before diluting with buffer.[2]
Q: Can I use acetone for recrystallization?A: Acetone is not recommended as a primary solvent because pyrrole derivatives can undergo acid-catalyzed condensation with acetone (forming dimethyl-substituted byproducts) if traces of acid are present.[1][2]
References
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12909452, 5-Methyl-1H-pyrrole-2-carboxylic acid. Retrieved January 30, 2026, from [Link]
University of Rochester. (n.d.).[2] Solvents for Recrystallization: General Guidelines for Carboxylic Acids. Department of Chemistry. Retrieved January 30, 2026, from [Link][1]
5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPC) serves as a critical pharmacophore in the design of DNA-minor groove binders (e.g., distamycin and netropsin analogues). Understanding its solid-state arrangement is pivotal for predicting solubility, bioavailability, and ligand-receptor docking energetics.
This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray structural analysis of 5-MPC. It moves beyond standard protocols to examine the supramolecular synthons—specifically the competition between classical carboxylic acid dimerization and pyrrole N-H donor interactions—that dictate the crystal lattice energy.
Synthesis and Crystallization Protocol
High-quality single crystals are the prerequisite for accurate structural resolution.[1] The following protocol minimizes disorder and twinning by controlling supersaturation kinetics.
Chemical Synthesis (Pre-crystallization)
Commercial samples often contain amorphous impurities. We recommend a fresh hydrolysis of the ester precursor to ensure purity.
Mechanism: Base-catalyzed hydrolysis followed by acidification prevents decarboxylation (a common risk with pyrrole-2-acids).
Crystallization Methodology: Vapor Diffusion
Direct evaporation often yields polycrystalline powder. We utilize a Binary Solvent Vapor Diffusion method to slow nucleation.
Rationale: 5-MPC contains both strong donors (N-H, O-H) and acceptors (C=O). A solvent system must balance these to encourage intermolecular bonding over solvent-solute bonding.
Ethanol solubilizes the polar acid; EtOAc moderates polarity to prevent rapid crashing.
Precipitant (Outer Vial)
n-Hexane or Pentane
Non-polar antisolvent slowly diffuses in, lowering solubility gradually.
Concentration
15 mg/mL
Near-saturation ensures nucleation occurs within 48–72 hours.
Temperature
4°C (Controlled)
Lower thermal energy reduces defect formation during lattice assembly.
Experimental Workflow Diagram
Figure 1: Optimized crystallization workflow ensuring high-fidelity single crystals.
Data Collection and Refinement Strategy
Diffraction Parameters
For organic light-atom structures (
), maximizing high-angle data is crucial to resolve hydrogen atom positions, which are the structural linchpins of this molecule.
Source: Cu K
( Å) is preferred over Mo K for small organic crystals to maximize scattering intensity.
Temperature: 100 K (Cryostream). Reasoning: Reduces thermal vibration parameters (
), allowing precise location of the methyl group hydrogens and the carboxylic acid proton.
Refinement Logic (SHELXL/OLEX2)
Space Group Determination: Expect Monoclinic (typically
) or Triclinic (). Pyrrole acids rarely crystallize in high-symmetry groups due to their planar, directional bonding.
Hydrogen Treatment:
Methyl Group:[4][5] Treat as a rotating rigid group (AFIX 137) to account for torsional freedom.
N-H and O-H: Do not use riding models immediately. Locate these in the Difference Fourier Map (
) to confirm the hydrogen bonding network.
Structural Analysis: Supramolecular Synthons
The core value of this analysis lies in defining the Graph Set Motifs . 5-MPC is a "Janus" molecule with two competing H-bond donor sites: the pyrrole amine and the carboxylic acid.
Primary Motif: The Carboxylic Dimer
Like most carboxylic acids, 5-MPC forms a centrosymmetric dimer.
Interaction:
Graph Set:
Description: Two molecules pair up, forming an eight-membered ring. This is the energetically dominant synthon (
60 kJ/mol).
Secondary Motif: The Pyrrole Linker
The 5-methyl substitution induces steric pressure, potentially altering the standard pyrrole packing.
Interaction:
(Lateral bonding)
Graph Set:
or
Description: The pyrrole nitrogen donates a proton to the carbonyl oxygen of an adjacent dimer, linking the dimers into infinite ribbons or sheets.
Interaction Hierarchy Diagram
Figure 2: Hierarchical assembly of 5-MPC from monomer to 3D lattice, highlighting the competition between synthons.
Comparative Data Analysis
When analyzing your solved structure, validate it against these standard parameters for pyrrole-2-carboxylic acid derivatives. Deviations >0.05 Å or >2° suggest lattice strain or incorrect assignment.
Structural Parameter
Expected Value (Avg)
Significance
C=O Bond Length
1.21 – 1.23 Å
Indicates double bond character; lengthening suggests strong H-bond acceptance.
C-O Bond Length
1.30 – 1.32 Å
Single bond character of the hydroxyl group.
N1-C2-C3 Angle
~108°
Internal pyrrole geometry; rigid.
Dihedral (Ring/COOH)
< 15° (Planar)
5-MPC is typically planar to maximize resonance, unless methyl steric clash forces rotation.
Dimer Distance ()
2.65 Å
Characteristic of strong carboxylic acid dimers.
Applications in Drug Design[1][6]
Understanding this structure allows researchers to:
Map Donor/Acceptor Sites: The coordinates of the N-H and COOH groups in 5-MPC serve as precise vectors for docking simulations into the DNA minor groove.
Solubility Prediction: The strength of the
dimer correlates inversely with aqueous solubility. Disrupting this lattice energy is often required for formulation.
References
Structural Chemistry of Pyrrole-2-Carboxylic Acid:
Gomes, L.R., Low, J.N. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI Crystals.
[Link][6]
General Crystallization Protocols:
Rupp, B. (2015). Automated Protocols for Macromolecular Crystallization. PMC (NIH).
[Link]
Synthesis and Ester Hydrolysis:
Curran, T., Keaney, M. (1996).[2] Synthesis of Pyrrole-2-carboxylates. Journal of Organic Chemistry (Cited via ChemicalBook/PubChem).
[Link]
Bernstein, J., Davis, R.E., Shimoni, L., Chang, N-L. (1995). Graph Set Analysis of Hydrogen-Bond Patterns in Organic Crystals. Angewandte Chemie International Edition.
5-Methyl-1H-pyrrole-2-carboxylic Acid: A Comprehensive Technical Guide for the Synthetic Chemist
Abstract 5-Methyl-1H-pyrrole-2-carboxylic acid stands as a pivotal heterocyclic building block, underpinning significant advancements in both medicinal chemistry and materials science. The strategic placement of a nucleo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Methyl-1H-pyrrole-2-carboxylic acid stands as a pivotal heterocyclic building block, underpinning significant advancements in both medicinal chemistry and materials science. The strategic placement of a nucleophilic pyrrole core, an electron-donating methyl group, and a versatile carboxylic acid handle makes it an invaluable scaffold for molecular construction. This guide offers an in-depth exploration of its synthesis, physicochemical characteristics, reactivity profile, and key applications, tailored for researchers, medicinal chemists, and materials scientists. We provide a comparative analysis of synthetic methodologies, detailed, field-tested protocols for its functionalization, and illustrative case studies of its application in the synthesis of complex, high-value molecules.
Introduction: The Strategic Value of a Substituted Pyrrole
The pyrrole ring is a privileged scaffold in a vast array of natural products and pharmaceuticals, prized for its unique electronic properties and ability to engage in various biological interactions.[1] 5-Methyl-1H-pyrrole-2-carboxylic acid emerges as a particularly strategic derivative. The C5-methyl group enhances the electron density of the aromatic system, while the C2-carboxylic acid serves as a versatile anchor for a multitude of chemical transformations, including amidation and esterification. This unique combination of features has positioned it as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors, and as a monomer for functional conductive polymers.[2][3]
Physicochemical Properties and Spectroscopic Profile
A comprehensive understanding of the molecule's physical and chemical characteristics is fundamental to its successful application in synthesis.
Table 1: Physicochemical Data for 5-Methyl-1H-pyrrole-2-carboxylic Acid
FTIR (ATR): Key absorbances are expected near 3300 cm⁻¹ (N-H stretch), 3200-2500 cm⁻¹ (broad, O-H stretch), 1680 cm⁻¹ (C=O stretch), and 1550 cm⁻¹ (C=C stretch).
Mass Spectrometry (EI): Expected molecular ion [M]⁺ at m/z = 125, with a significant fragment corresponding to the loss of CO₂ (m/z = 81).
Synthesis: Pathways to a Versatile Building Block
The synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid can be approached through several established methodologies for pyrrole ring formation, followed by functional group manipulation.
Caption: Key synthetic routes leading to 5-Methyl-1H-pyrrole-2-carboxylic acid.
Comparative Analysis of Primary Syntheses
Synthetic Route
Key Features
Advantages
Disadvantages
Paal-Knorr Synthesis
Condensation of a 1,4-dicarbonyl with ammonia or a primary amine.[8][9][10]
Often straightforward and high-yielding.
The required 1,4-dicarbonyl starting material may not be commercially available and can require multi-step synthesis. Reaction conditions can be harsh.[10]
Hantzsch Synthesis
A multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia.[11][12][13]
Highly versatile for creating a wide range of substituted pyrroles.
Can be less atom-economical and may require careful optimization to avoid side-product formation.
Ester Hydrolysis
Saponification of the corresponding ethyl or methyl ester.[5]
Typically a clean, high-yield final step. The precursor ester is commercially available or readily synthesized.
Adds an additional step to the overall sequence if the ester is not readily available.
Recommended Protocol: Synthesis via Ester Hydrolysis
This method is highly recommended for its reliability and scalability, leveraging the availability of the precursor, ethyl 5-methyl-1H-pyrrole-2-carboxylate.
Experimental Protocol:
Setup: To a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in ethanol (5-10 mL per gram of ester) in a round-bottom flask, add a 2M aqueous solution of sodium hydroxide (2.5 eq.).
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 2-4 hours).
Solvent Removal: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Aqueous Workup: Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash the aqueous phase with dichloromethane (2 x 20 mL) to remove any unreacted ester or non-polar impurities.
Acidification: Cool the aqueous phase in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1N hydrochloric acid with vigorous stirring. A white precipitate will form.
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum to afford 5-Methyl-1H-pyrrole-2-carboxylic acid as a white solid.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of 5-Methyl-1H-pyrrole-2-carboxylic acid is derived from its predictable reactivity at the carboxylic acid moiety and on the pyrrole ring itself.
Caption: Reactivity map illustrating the primary synthetic transformations of the title compound.
4.1. Reactivity of the Carboxylic Acid Group
The carboxylic acid is the most versatile functional group, serving as a linchpin for building molecular complexity.
Protocol: Steglich Esterification
This mild and efficient method is ideal for coupling with a wide range of alcohols, including those that are sterically hindered or acid-sensitive.[14][15][16]
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).
Coupling: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in one portion.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
Workup: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by vacuum filtration, washing the filter cake with a small amount of DCM.
Purification: Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can be further purified by silica gel chromatography.
Protocol: Amide Coupling using EDC/HOBt
This protocol is a gold standard in medicinal chemistry for the formation of robust amide bonds, particularly with electron-deficient or sterically hindered amines.[17][18][19][20]
Activation: To a solution of 5-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq.), 1-Hydroxybenzotriazole (HOBt, 1.2 eq.), and the desired amine (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF), add N,N'-Diisopropylethylamine (DIPEA, 3.0 eq.).
Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.) to the mixture.
Reaction: Stir the reaction at room temperature for 12-24 hours.
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers and wash with saturated aqueous NaHCO₃ followed by brine.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by silica gel chromatography or recrystallization.
4.2. Reactivity of the Pyrrole Ring
The pyrrole ring is activated towards electrophilic substitution. The C5-methyl group is an ortho, para-director (directing to C4 and C2), while the C2-carboxylic acid is a meta-director (directing to C4). Both groups, therefore, favor substitution at the C4 position. The C3 position is less sterically hindered but electronically less favored.
Electrophilic Halogenation: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to selectively halogenate the pyrrole ring, typically at the C4 position, providing a handle for further cross-coupling reactions.
Decarboxylation: The carboxylic acid group can be removed under thermal or strong acid-catalyzed conditions to yield 2-methylpyrrole.[21] This reaction is mechanistically interesting, proceeding through the addition of water to the carboxyl group of the protonated pyrrole.[14][22]
Applications as a Synthetic Building Block
5.1. Medicinal Chemistry: Synthesis of Kinase Inhibitors
The 5-methyl-1H-pyrrole-2-carboxamide core is a validated pharmacophore in numerous kinase inhibitors. The N-H and carbonyl oxygen can form critical hydrogen bond interactions within the ATP-binding pocket of kinases, while the C5-methyl group can provide beneficial hydrophobic interactions.
Case Study: Synthesis of a MEK Inhibitor Precursor
The following generalized scheme illustrates the use of 5-Methyl-1H-pyrrole-2-carboxylic acid in the synthesis of precursors for MEK inhibitors, a class of anticancer agents.[2][23]
Amide Formation: 5-Methyl-1H-pyrrole-2-carboxylic acid is coupled with a functionalized aniline using standard amidation conditions (e.g., EDC, HOBt) to form the core carboxamide.
Ring Functionalization: The pyrrole ring can be further elaborated, for instance, via halogenation at the C4 position followed by a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce additional diversity elements.
Final Elaboration: Subsequent synthetic steps build upon the functionalized pyrrole core to complete the synthesis of the target kinase inhibitor.
5.2. Materials Science: Precursors to Conductive Polymers
Functionalized polypyrroles are of great interest for applications in organic electronics, sensors, and bio-interfacing materials.[24][25] The carboxylic acid moiety of 5-Methyl-1H-pyrrole-2-carboxylic acid offers a unique advantage, allowing for:
Post-polymerization modification: The carboxylic acid groups on the polymer backbone can be coupled to other molecules to tune the material's properties.
Enhanced solubility and processability: The polar carboxylic acid group can improve the solubility of the resulting polymer in certain solvents.
Bio-conjugation: The acid can be used to attach biomolecules, creating bioactive conductive surfaces for cell scaffolds or biosensors.[26][27]
The synthesis of these polymers is typically achieved through oxidative polymerization of the corresponding N-substituted pyrrole monomer, which can be prepared from 5-Methyl-1H-pyrrole-2-carboxylic acid via esterification followed by N-alkylation and subsequent hydrolysis.
Safety and Handling
As a fine chemical, 5-Methyl-1H-pyrrole-2-carboxylic acid requires careful handling to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
First Aid: In case of eye contact, rinse cautiously with water for several minutes. In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
By adhering to these guidelines, researchers can safely and effectively utilize this versatile building block in their synthetic endeavors.
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Properties of 5-Methyl-1H-pyrrole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Methyl-1H-pyrrole-2-carboxylic acid (CAS 3757-53-7) is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] As a substituted pyrrole, it serves as a crucial building block for more complex molecules, including pharmaceuticals and advanced materials for organic electronics like OLEDs.[2][3] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides the fundamental data required for structural elucidation, purity assessment, and quality control.
This guide offers a comprehensive exploration of the key spectroscopic characteristics of 5-Methyl-1H-pyrrole-2-carboxylic acid. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The discussion is framed from the perspective of a senior scientist, emphasizing not just the data, but the rationale behind the analytical techniques and the interpretation of the results.
Molecular Structure and Spectroscopic Implications
The foundation of interpreting any spectrum lies in the molecule's structure. 5-Methyl-1H-pyrrole-2-carboxylic acid consists of a five-membered aromatic pyrrole ring substituted with a methyl group at the C5 position and a carboxylic acid group at the C2 position. This arrangement dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.
Caption: Labeled structure of 5-Methyl-1H-pyrrole-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For 5-Methyl-1H-pyrrole-2-carboxylic acid, we anticipate five distinct signals.
Expected Chemical Shifts and Rationale:
The analysis is based on the known spectrum of the parent compound, pyrrole-2-carboxylic acid, and considers the electronic effect of the C5-methyl substituent.[4][5] The methyl group is weakly electron-donating, which will slightly shield (shift upfield) the nearby ring protons.
Proton Assignment
Expected δ (ppm)
Multiplicity
Coupling Constant (J)
Rationale
COOH
~12.0
Broad Singlet
-
The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[6][7]
NH
~11.7
Broad Singlet
-
The N-H proton of the pyrrole ring is also acidic and deshielded, often exhibiting a broad signal.
H3
6.8 - 7.0
Doublet
J(H3-H4) ≈ 3-4 Hz
This proton is adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It couples with H4.
H4
6.1 - 6.3
Doublet
J(H4-H3) ≈ 3-4 Hz
This proton is adjacent to the electron-donating methyl group, causing a slight upfield shift compared to the parent compound. It couples with H3.
CH₃
~2.3
Singlet
-
The methyl protons are in a typical allylic-like position on an aromatic ring and do not couple with other protons.
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve 5-10 mg of 5-Methyl-1H-pyrrole-2-carboxylic acid in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Causality: DMSO-d₆ is an excellent choice as it effectively solubilizes the polar carboxylic acid and, importantly, allows for the observation of exchangeable protons (COOH and NH), which might be lost in D₂O.[5]
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Set the spectral width to cover a range of -2 to 14 ppm.
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
Set the relaxation delay (d1) to 2-5 seconds to allow for full relaxation of all protons.
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment.
Expected Chemical Shifts and Rationale:
The chemical shifts are predicted based on the known values for pyrrole-2-carboxylic acid and the expected influence of the methyl group.[8] The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield.[6][7]
Carbon Assignment
Expected δ (ppm)
Rationale
C=O
160 - 165
The carbonyl carbon of the carboxylic acid group is highly deshielded due to the attached electronegative oxygen atoms.[6]
C5
135 - 140
This carbon is attached to the methyl group and the nitrogen atom. The methyl substituent causes a significant downfield shift compared to an unsubstituted carbon.
C2
125 - 130
This carbon is attached to the electron-withdrawing carboxylic acid group and the nitrogen atom, resulting in a downfield shift.
C3
115 - 120
This carbon is adjacent to the C2-carboxyl group.
C4
108 - 112
This carbon is adjacent to the C5-methyl group.
CH₃
10 - 15
The methyl carbon is in a typical range for an alkyl group attached to an aromatic system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Characteristic IR Absorptions:
The IR spectrum of 5-Methyl-1H-pyrrole-2-carboxylic acid is dominated by features from the carboxylic acid group.
Wavenumber (cm⁻¹)
Vibration Type
Intensity/Shape
Rationale
2500 - 3300
O-H stretch (Carboxylic Acid)
Very Broad, Strong
This extremely broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6][9]
~3200
N-H stretch (Pyrrole)
Medium, Broad
This peak is often observed within the broad O-H envelope.
~1700
C=O stretch (Carboxylic Acid)
Strong, Sharp
The strong, sharp absorption is indicative of the carbonyl group. Its position suggests a conjugated carboxylic acid.[6]
1600 - 1450
C=C stretch (Pyrrole Ring)
Medium
These absorptions correspond to the aromatic ring stretching vibrations.
~1250
C-O stretch (Carboxylic Acid)
Strong
This band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid moiety.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
Causality: ATR is a modern, rapid technique that requires minimal sample preparation and avoids the need for making KBr pellets, ensuring better sample-to-sample reproducibility.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Apply pressure to the sample using the ATR anvil to ensure good contact.
Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: General workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structural features.
Expected Mass Spectrum:
The molecular formula is C₆H₇NO₂ and the molecular weight is 125.13 g/mol .[1][11]
Molecular Ion (M⁺˙): A peak at m/z = 125 is expected in Electron Ionization (EI) mode.
Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), a prominent peak at m/z = 126 is expected, corresponding to the protonated molecule.[12]
Key Fragmentation Pathways:
Loss of -OH (M-17): A fragment at m/z = 108.
Loss of -COOH (M-45): A fragment at m/z = 80, corresponding to the 5-methylpyrrole cation. This is often a very stable and significant fragment.
Experimental Protocol: LC-MS (ESI)
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.
LC Method (for sample introduction):
Inject a small volume (1-5 µL) of the sample.
Use a simple isocratic flow of a mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to deliver the sample to the MS.
Causality: Formic acid is added to the mobile phase to promote the formation of protonated molecules ([M+H]⁺) in positive ion mode, enhancing sensitivity.
MS Parameters (Positive ESI Mode):
Set the mass range to scan from m/z 50 to 300.
Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity for the ion of interest.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Expected UV-Vis Absorption:
The pyrrole ring is a chromophore. However, simple pyrroles and their non-conjugated derivatives typically exhibit absorptions in the low UV range (around 210 nm), which may have limited diagnostic utility due to potential solvent interference.[7] The carboxylic acid group itself does not significantly shift the absorption into the useful analytical range (>250 nm).[7] Therefore, while a λₘₐₓ is expected, it will likely be below 250 nm.
Conclusion
The are well-defined by its constituent functional groups. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the substitution pattern of the pyrrole ring. IR spectroscopy offers rapid and definitive identification of the characteristic carboxylic acid and pyrrole N-H functional groups. Mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns useful for structural verification. While UV-Visible spectroscopy is less informative for this specific structure, the combined data from these orthogonal techniques provides a robust and comprehensive characterization, essential for researchers and drug development professionals relying on this versatile chemical intermediate.
References
Biological Magnetic Resonance Bank (BMRB). (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 5-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]
Wiley. (n.d.). 5-nitropyrrole-2-carboxylic acid, methyl ester. SpectraBase. Retrieved from [Link]
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methyl-Pyrrole-2-Carboxylic Acid: A Fundamental Component in Modern Organic Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Wiley. (n.d.). Pyrrole-2-carboxylic acid. SpectraBase. Retrieved from [Link]
NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Topic: CAS number 3757-53-7 (5-Methyl-1H-pyrrole-2-carboxylic acid) Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] Pharmacophore Sc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: CAS number 3757-53-7 (5-Methyl-1H-pyrrole-2-carboxylic acid)
Content Type: Technical Monograph & Experimental Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Pharmacophore Scaffold for Gyrase B Inhibitors and Heterocyclic Synthesis[1][2][3]
Executive Summary
5-Methyl-1H-pyrrole-2-carboxylic acid (CAS 3757-53-7) is a critical heterocyclic building block used extensively in the design of anti-infective agents and organic electronic materials.[1][2][3] Unlike generic reagents, this compound serves as a specialized pharmacophore scaffold , particularly in the synthesis of DNA Gyrase B (GyrB) inhibitors .[1] Its structural rigidity, combined with a hydrogen-bond donor (pyrrole NH) and acceptor (carboxylic acid), allows it to mimic the ATP-binding motif required for bacterial type II topoisomerase inhibition.[1] This guide details its physicochemical profile, validated synthesis protocols, and application in drug discovery workflows.[1]
Physicochemical Profile
The compound exhibits high stability in solid form but requires specific handling in solution to prevent decarboxylation under strongly acidic conditions at high temperatures.
Table 1: Core Technical Specifications
Property
Specification
Notes
Chemical Name
5-Methyl-1H-pyrrole-2-carboxylic acid
CAS Number
3757-53-7
Molecular Formula
C₆H₇NO₂
Molecular Weight
125.13 g/mol
Appearance
Light yellow to light brown solid
Oxidation sensitive; store under inert gas if possible.[1][3]
Poor solubility in non-polar solvents (Hexane).[1]
Storage
-20°C (Desiccated)
Hygroscopic; protect from moisture to prevent hydrolysis.[1]
Synthetic Production Workflow
From Precursor to Purified Acid
While commercially available, in-house synthesis is often required to ensure fresh reagents for sensitive catalytic couplings.[1] The following protocol describes the hydrolysis of ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 3284-51-3), a standard industrial route yielding quantitative results.
Protocol 1: Hydrolysis of Ethyl Ester Precursor
Objective: Isolate high-purity 5-methyl-1H-pyrrole-2-carboxylic acid without chromatographic purification.
Dissolution: Dissolve the ethyl ester (e.g., 400 mg) in the ternary solvent system (13 mL total volume). The ethanol aids solubility of the ester, while water dissolves the base.[1]
Saponification: Add NaOH (5.0 eq) and heat the reaction mixture to reflux for 3 hours . Monitor via TLC (disappearance of the ester spot).[1]
Concentration: Remove organic solvents under reduced pressure (rotary evaporator).
Acidification & Extraction:
Dissolve the crude residue in minimal water.
Acidify carefully to pH 1.0 using 1N HCl. Critical Step: The product precipitates or becomes extractable at this pH.[1]
Extract the aqueous phase with DCM (3 x 20 mL).[1]
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Yield: Quantitative conversion is expected. The product is typically pure enough for downstream coupling.
Visualization: Synthesis Logic
Figure 1: Validated synthesis pathway for CAS 3757-53-7 via ester hydrolysis.
Drug Development Applications
Mechanism of Action: Gyrase B Inhibition[1][4][5][6]
In drug discovery, CAS 3757-53-7 acts as a biostere for the ATP adenine ring.[1] Bacterial DNA Gyrase (GyrB subunit) is an ATPase essential for DNA supercoiling.[1] Inhibitors must compete with ATP for the binding pocket.
Pharmacophore Integration:
H-Bond Donor: The pyrrole NH acts as a hydrogen bond donor to the Asp73 residue (in E. coli numbering) within the ATP-binding pocket.
H-Bond Acceptor: The carbonyl oxygen (when coupled as an amide) or the carboxylic acid accepts hydrogen bonds from the conserved water network or specific backbone amides.
Scaffold Rigidity: The 5-methyl group provides hydrophobic bulk that fits into the lipophilic pocket, enhancing binding affinity compared to the unsubstituted pyrrole.[1]
Protocol 2: Synthesis of Pyrrolocoumarin Conjugates
Context: This protocol couples the acid (CAS 3757-53-7) with an aminocoumarin to generate a dual-action pharmacophore.[1]
Methodology:
Activation: Dissolve 5-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in dry DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid.[1] Stir at 0°C for 30 mins.
Coupling: Add 4-aminocoumarin (1.0 eq) and DIPEA (2.0 eq).
Reaction: Allow to warm to room temperature and stir for 24 hours.
Purification: Quench with water. The precipitate is filtered and washed with ether.[4] Recrystallize from methanol to yield the Pyrrolocoumarin conjugate .
Visualization: Pharmacophore Assembly
Figure 2: Logical assembly of Gyrase B inhibitors using CAS 3757-53-7 as the primary scaffold.[1]
PPE: Nitrile gloves and safety goggles are mandatory. Use a fume hood to avoid inhalation of dust.
Spill Response: Sweep up dry solid to avoid dust generation. Do not flush into surface water; the compound is an organic acid and may alter local pH if released in large quantities.
Storage: Store at -20°C . The compound is stable but can degrade over years if exposed to moisture and heat.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12909452, 5-Methyl-1H-pyrrole-2-carboxylic acid.[1] Retrieved from [Link]
MDPI. (2015).[1] Gyrase B Inhibitors: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry.[6] Retrieved from [Link][1]
5-Methyl-1H-pyrrole-2-carboxylic Acid: A Pivotal Scaffold in Gyrase Inhibition and Natural Product Chemistry
Topic: Discovery, Synthesis, and Therapeutic Utility of 5-Methyl-1H-pyrrole-2-carboxylic Acid Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Resea...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Discovery, Synthesis, and Therapeutic Utility of 5-Methyl-1H-pyrrole-2-carboxylic Acid
Content Type: Technical Whitepaper / Research Guide
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
[1]
Executive Summary
5-Methyl-1H-pyrrole-2-carboxylic acid (CAS 3757-53-7) is a fundamental heterocyclic building block that bridges the gap between classical organic synthesis and modern antimicrobial drug discovery.[1] Originally emerging from the foundational pyrrole chemistries of the late 19th century, this moiety has gained renewed significance as the pharmacophoric core of aminocoumarin antibiotics (e.g., Clorobiocin) and synthetic DNA Gyrase B inhibitors. This guide details its chemical lineage, validated synthesis protocols, and critical role in structure-based drug design (SBDD).[1]
Historical Origins and Chemical Lineage[2][3][4]
The history of 5-methyl-1H-pyrrole-2-carboxylic acid is inextricably linked to the "Golden Age" of heterocyclic chemistry in Germany and the subsequent golden era of antibiotic discovery.[1]
The Knorr Era (1880s–1900s)
While pyrrole was first isolated from coal tar by F.F. Runge in 1834, the rational synthesis of substituted pyrroles began with Ludwig Knorr and Carl Paal.
1884: Knorr publishes his synthesis of pyrroles from
Early 20th Century: Derivatives like ethyl 5-methyl-1H-pyrrole-2-carboxylate were synthesized as intermediates to prove the versatility of the Knorr and Paal-Knorr methods.[1] The free acid was typically obtained via saponification of these esters.[1]
The Antibiotic Era (1950s–1970s)
The molecule transitioned from a synthetic curiosity to a biological imperative with the isolation of aminocoumarin antibiotics from Streptomyces species.
Discovery of Clorobiocin (RP 18,631): Structural elucidation revealed that the 5-methyl-pyrrole-2-carbonyl moiety was an essential "warhead" attached to the sugar-coumarin backbone.[1]
Role: This fragment was found to occupy the ATP-binding pocket of the bacterial DNA Gyrase B subunit, acting as a competitive inhibitor.
Timeline of Discovery
Figure 1: Historical evolution from coal tar isolation to targeted drug design.[1]
Chemical Synthesis and Methodologies
The synthesis of 5-methyl-1H-pyrrole-2-carboxylic acid is generally approached via two primary strategies: the classical modification of Knorr synthesis (via esters) and modern regioselective functionalization.[1]
Comparative Synthetic Routes
Route
Precursors
Key Reagents
Yield
Complexity
Suitability
A. Modified Knorr
-aminoketone + -ketoester
Zn/AcOH, then NaOH
40-60%
High
Industrial Scale
B. Paal-Knorr
4-oxopentanal acetal + Amine
Acid catalyst
50-70%
Medium
Lab Scale
C. Trichloroacetyl
Pyrrole-2-carbaldehyde
Wolff-Kishner, ClCCOCl
60-80%
Medium
High Purity Needs
D. Bio-Based
D-Glucosamine + Pyruvate
Alkali (NaOH/KOH)
20-30%
Low
Green Chemistry
Validated Protocol: Hydrolysis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate
Recommended for research laboratories due to the commercial availability of the ester precursor.[1]
Principle:
The ethyl ester is stable and easily purified.[1] Saponification under basic conditions yields the carboxylate salt, which is then acidified to precipitate the free acid.
Dissolution: Dissolve 400 mg (2.61 mmol) of ethyl 5-methyl-1H-pyrrole-2-carboxylate in a mixed solvent system of Dioxane/Water/Ethanol (10:1:2 ratio, ~13 mL total).
Saponification: Add 520 mg (13 mmol) of solid NaOH.
Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) for 3 hours. Monitor via TLC (thin-layer chromatography) for the disappearance of the ester spot.[1]
Concentration: Remove the organic solvents under reduced pressure (rotary evaporator).
Extraction (Impurity Removal): Dissolve the crude residue in water (10 mL) and wash with DCM (2 x 10 mL) to remove unreacted non-polar starting materials.[1] Keep the aqueous phase .
Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl until pH reaches ~1.0. The product may precipitate as a solid.[1]
Isolation: Extract the acidic aqueous layer with DCM (3 x 15 mL). Combine organic layers.
Drying: Dry over anhydrous sodium sulfate (Na
SO), filter, and concentrate in vacuo.
Result: 5-Methyl-1H-pyrrole-2-carboxylic acid is obtained as a light yellow to light brown solid.[1][2]
Figure 2: Hydrolysis workflow for the generation of the free acid from its ester precursor.[1]
Biological Significance & Drug Development[1]
The 5-methyl-1H-pyrrole-2-carboxylic acid moiety is not merely a structural spacer; it is a critical determinant of binding affinity in bacterial topoisomerase inhibitors.[1]
Mechanism of Action: DNA Gyrase Inhibition
Bacterial DNA Gyrase is a type II topoisomerase essential for DNA replication.[1][3] It consists of two subunits: GyrA (DNA breakage/reunion) and GyrB (ATP hydrolysis).[1]
Target: The ATP-binding pocket of the GyrB subunit.[1]
Binding Mode: The pyrrole moiety mimics the adenine ring of ATP. The nitrogen of the pyrrole and the adjacent carbonyl oxygen often form a bidentate hydrogen bond network with a conserved Aspartate (Asp73 in E. coli) residue and a water molecule in the active site.
The Methyl Group: The 5-methyl group fills a specific hydrophobic sub-pocket, enhancing potency compared to the unsubstituted pyrrole.
Natural Product Scaffolds
Clorobiocin: Contains the 5-methylpyrrole-2-carbonyl group attached to a sugar.[1]
Coumermycin A1: Contains a 3-methylpyrrole derivative, showing the structural flexibility of this class.
Modern Synthetic Inhibitors
Pharmaceutical research has focused on "fragment-based drug design" using this acid as a starting point.[1]
Example:AZD5099 and related pyrrolamide inhibitors.[1][3]
Modifications: Researchers often chlorinate the ring (e.g., 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid ) to improve lipophilicity and metabolic stability while retaining the core binding geometry.[1]
References
Knorr, L. (1884).[1] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
Curran, T. P., & Keaney, M. T. (1996). "Synthesis of a 5-Methylpyrrole-2-carboxylate". The Journal of Organic Chemistry, 61(25), 9068-9069. Link[1]
Bradshaw, J., et al. (2015). "Discovery of N-(4-(2-amino-ethoxy)phenyl)-4-(5-methyl-1H-pyrazol-3-ylamino)pyrimidine-2-carboxamides as potent and selective inhibitors of GyrB". Bioorganic & Medicinal Chemistry Letters, 25(17), 3643-3647.[1]
Basarab, G. S., et al. (2015). "Phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATP Competitive DNA Gyrase B Inhibitors: Design, Synthesis, and Evaluation". Journal of Medicinal Chemistry, 58(15), 6179–6194.[4] Link[1]
PubChem. (n.d.).[1] "5-Methyl-1H-pyrrole-2-carboxylic acid (Compound)".[1][2][3][4][5][6][7][8][9][10] National Library of Medicine.[1] Link[1]
ChemicalBook. (2025).[1] "5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID Properties and Synthesis". Link
Technical Guide: 5-Methyl-1H-pyrrole-2-carboxylic Acid in Natural Product Scaffolds
The following technical guide details the structural, biosynthetic, and pharmacological role of 5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) within natural product chemistry and drug discovery. Executive Summary 5-Meth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, biosynthetic, and pharmacological role of 5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) within natural product chemistry and drug discovery.
Executive Summary
5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) is a specialized heterocyclic moiety found in a select group of bioactive natural products, most notably the aminocoumarin antibiotics (e.g., Clorobiocin) and diterpenoid glycosides (e.g., Phenalinolactones). Unlike its ubiquitous N-methyl analogs (found in lexitropsins), the C5-methylated variant plays a critical, distinct role in ligand-target binding kinetics, particularly in the inhibition of bacterial DNA gyrase (GyrB).
This guide dissects the 5-MPCA moiety from three perspectives: its biosynthetic origin via radical SAM enzymology, its pharmacophoric function in ATP-binding pocket occlusion, and practical protocols for its synthesis and isolation.
Chemical Identity & Structural Significance[1][2][3][4][5][6][7]
The 5-MPCA moiety is defined by a pyrrole ring substituted with a carboxylic acid at position 2 and a methyl group at position 5.[1][2] The 1H-position remains unsubstituted, allowing for hydrogen bond donor capability, which is crucial for its biological activity.
The 5-MPCA unit is not a primary metabolite but a specialized building block derived from L-proline . Its presence is a hallmark of the Streptomyces genus, specifically Streptomyces roseochromogenes (producer of Clorobiocin) and Streptomyces sp. Tü 60716 (producer of Phenalinolactones).[3]
The Clorobiocin Paradigm
In Clorobiocin, the 5-MPCA moiety is attached via an ester linkage to the 3-OH group of the deoxysugar (L-noviose). This specific acylation is essential for the antibiotic's potency, which is significantly higher than its analog Novobiocin (which contains a carbamoyl group instead).
Biosynthetic Pathway (The CloN6 Mechanism)
The biosynthesis of 5-MPCA involves a rare methylation event. Unlike standard methylations catalyzed by SAM-dependent methyltransferases (two-electron chemistry), the C-5 methylation of the pyrrole ring is catalyzed by CloN6 , a Radical SAM methyltransferase .
Precursor: L-Proline is oxidized to pyrrole-2-carboxylic acid (PCA).
Methylation: CloN6 utilizes a [4Fe-4S] cluster and S-adenosylmethionine (SAM) to generate a 5'-deoxyadenosyl radical, which facilitates the methylation of the electron-rich pyrrole ring at the C-5 position.
Acylation: The completed 5-MPCA is activated and transferred to the noviose sugar by a specific acyltransferase.
Figure 1: Biosynthetic Assembly of 5-MPCA in Clorobiocin
Caption: The CloN6-mediated radical methylation of Pyrrole-2-carboxylic acid is the rate-limiting step in 5-MPCA synthesis.
Pharmacological Mechanism: Gyrase B Inhibition
The primary utility of 5-MPCA in drug development lies in its ability to inhibit bacterial DNA Gyrase B (GyrB).
Target: The ATPase domain of GyrB.
Binding Mode: The 5-MPCA moiety occupies a hydrophobic pocket. Crucially, the pyrrole NH and the carbonyl oxygen form a bidentate hydrogen bond network with Arg-136 of the GyrB subunit.
Structure-Activity Relationship (SAR):
5-Methyl Group: Provides hydrophobic packing and steric occlusion, enhancing affinity over the unmethylated analog.
Halogenation: Synthetic optimization has shown that adding chlorine atoms at positions 3 and 4 (yielding 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid) significantly increases potency by filling additional hydrophobic sub-pockets and increasing the acidity of the pyrrole NH, strengthening the H-bond to Arg-136.
Technical Protocols
Chemical Synthesis of 5-MPCA
For researchers requiring the isolated moiety for fragment-based screening, chemical synthesis is preferred over fermentation.
Dissolution: Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of dioxane/water/ethanol (10:1:2 v/v).
Hydrolysis: Add NaOH (5.0 eq) and reflux the mixture at 90°C for 3 hours.
Workup: Remove solvent under reduced pressure. Dissolve crude residue in water.[4][5]
Acidification: Adjust aqueous phase to pH 1.0 using 1N HCl.
Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic phase over anhydrous Na₂SO₄.[4]
Purification: Concentrate in vacuo. The product is typically pure enough for downstream coupling; however, recrystallization from water/ethanol can yield analytical grade material.
Isolation from Bacterial Culture
For isolating the natural product complex containing 5-MPCA.
Figure 2: Isolation Workflow
Caption: Standardized isolation workflow for extracting 5-MPCA-containing aminocoumarins from Streptomyces.
Future Perspectives in Drug Development
The 5-MPCA scaffold is currently evolving beyond natural products. Modern drug discovery utilizes this moiety as a "warhead" for dual targeting.
Dual Inhibition: New derivatives (e.g., 4-fluoro-5-methyl-1H-pyrrole-2-carboxamides) are being designed to inhibit both DNA Gyrase and Topoisomerase IV , reducing the likelihood of resistance development.
Hybrid Molecules: Linking 5-MPCA to oxazolidinone backbones to create hybrid antibiotics with dual mechanisms of action (protein synthesis inhibition + DNA replication inhibition).
References
Biosynthesis of the 5-Methylpyrrole-2-Carboxyl Moiety:
Freitag, A., et al. (2006). The Role of the Radical SAM Enzyme CloN6 in the Biosynthesis of Clorobiocin. ChemBioChem.
[Link]
Structural Basis of Gyrase Inhibition:
Holdgate, G. A., et al. (1997). The Entropic Penalty of Ordered Water in Ligand Binding: Aminocoumarin Antibiotics. Biochemistry.
[Link]
Phenalinolactones Discovery:
Dürr, C., et al. (2006). The Phenalinolactones: A New Class of Triterpene Antibiotics. Journal of Natural Products.
[Link]
Synthetic Protocols for Pyrrole Carboxylates:
Curran, T. P., & Keaney, M. T. (1996).[4] Synthesis of 5-Methylpyrrole-2-carboxylate Derivatives. Journal of Organic Chemistry.
[Link]
Novel Gyrase Inhibitors:
Gjorgjieva, M., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Advances.
[Link]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Methyl-1H-pyrrole-2-carboxylic acid
This guide provides a comprehensive overview of the electrophilic substitution reactions of 5-Methyl-1H-pyrrole-2-carboxylic acid, a crucial intermediate in the synthesis of advanced materials for organic electronics.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the electrophilic substitution reactions of 5-Methyl-1H-pyrrole-2-carboxylic acid, a crucial intermediate in the synthesis of advanced materials for organic electronics.[1] With a molecular formula of C₆H₇NO₂ and a molecular weight of 125.125, this stable solid is a cornerstone for creating complex molecules.[1] This document will delve into the electronic properties of the substituted pyrrole ring, predict the regioselectivity of various electrophilic substitution reactions, and provide detailed experimental insights.
The Electronic Landscape of the Pyrrole Ring: A Foundation for Reactivity
The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack.[2][3] This heightened reactivity, when compared to benzene, stems from the participation of the nitrogen's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons.[3] Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 position (α-position) because the resulting cationic intermediate (σ-complex) is stabilized by three resonance structures, whereas attack at the C3 position (β-position) yields a less stable intermediate with only two resonance contributors.[2]
In the case of 5-Methyl-1H-pyrrole-2-carboxylic acid, the directing effects of the two substituents, a methyl group (-CH₃) at C5 and a carboxylic acid group (-COOH) at C2, govern the outcome of electrophilic substitution.
The 5-Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an electron-donating group (EDG) through an inductive effect (+I).[4] This effect increases the electron density of the pyrrole ring, further activating it towards electrophilic attack. EDGs are typically ortho, para-directors.[4][5][6] In the context of the pyrrole ring, this means it directs incoming electrophiles to the positions adjacent (C4) and opposite to it.
The 2-Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group in traditional aromatic systems due to its electron-withdrawing nature (-I and -M effects).[4][5][7] It withdraws electron density from the ring, making it less reactive towards electrophiles.[4]
The interplay of these two opposing electronic effects dictates the regioselectivity of electrophilic substitution on 5-Methyl-1H-pyrrole-2-carboxylic acid. The activating effect of the methyl group and the inherent high reactivity of the pyrrole ring generally overcome the deactivating effect of the carboxylic acid. The substitution is therefore directed to the available positions on the ring, C3 and C4. The strong activating and ortho, para-directing influence of the methyl group at C5 will preferentially direct the incoming electrophile to the C4 position.
Key Electrophilic Substitution Reactions and Mechanistic Considerations
The high reactivity of the pyrrole ring means that halogenation can often proceed without a Lewis acid catalyst.[3][8] For 5-Methyl-1H-pyrrole-2-carboxylic acid, chlorination using reagents like N-chlorosuccinimide (NCS) is a common method. The electrophilic chlorination is selective for the position adjacent to the electron-donating methyl group.[9]
Predicted Outcome: The primary product of monochlorination is expected to be 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid.
Caption: Halogenation of 5-Methyl-1H-pyrrole-2-carboxylic acid.
Direct nitration of pyrrole with strong acids like a mixture of nitric acid and sulfuric acid can lead to polymerization and decomposition.[3][8][10] Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), are therefore preferred.[10]
Predicted Outcome: Nitration is expected to occur at the C4 position, yielding 5-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid. The electron-withdrawing nitro group will further deactivate the ring, making subsequent nitration more difficult.
Experimental Protocol: Nitration
Reagent Preparation: Prepare acetyl nitrate by cautiously adding fuming nitric acid to acetic anhydride at a low temperature (e.g., -10 °C).
Reaction: Dissolve 5-Methyl-1H-pyrrole-2-carboxylic acid in a suitable solvent like acetic anhydride.
Slowly add the prepared acetyl nitrate solution to the pyrrole solution while maintaining a low temperature.
Work-up: After the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent.
Purification: Purify the product by recrystallization or chromatography.
Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring.[11][12] While pyrrole itself can be acylated without a strong Lewis acid, the presence of the deactivating carboxylic acid group on 5-Methyl-1H-pyrrole-2-carboxylic acid may necessitate the use of a catalyst like aluminum chloride (AlCl₃).[11][12][13] However, strong Lewis acids can also lead to complexation with the pyrrole nitrogen and the carboxylic acid, potentially complicating the reaction.
Predicted Outcome: Acylation will likely occur at the C4 position, directed by the methyl group, to give 4-Acyl-5-methyl-1H-pyrrole-2-carboxylic acid.
Reagent
Catalyst
Expected Product
Acetyl chloride
AlCl₃
4-Acetyl-5-methyl-1H-pyrrole-2-carboxylic acid
Acetic anhydride
AlCl₃
4-Acetyl-5-methyl-1H-pyrrole-2-carboxylic acid
The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts acylation for introducing a formyl group (-CHO).[14][15] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a weaker electrophile than those generated in Friedel-Crafts reactions.[14][16][17] This method is particularly well-suited for electron-rich heterocycles like pyrroles.[17][18][19]
Predicted Outcome: Formylation is anticipated to occur at the C4 position, yielding 4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid.
Caption: Vilsmeier-Haack formylation workflow.
Potential Complicating Factors: Decarboxylation
A significant consideration in the electrophilic substitution reactions of pyrrole-2-carboxylic acids is the potential for decarboxylation, especially under acidic conditions.[20][21][22] Protonation of the pyrrole ring can facilitate the loss of carbon dioxide.[20][21][22][23] The reaction conditions for electrophilic substitutions must therefore be carefully chosen to minimize this side reaction. For instance, using milder reagents and avoiding high temperatures and strongly acidic environments can help preserve the carboxylic acid group.
Conclusion
The electrophilic substitution reactions of 5-Methyl-1H-pyrrole-2-carboxylic acid are primarily governed by the activating and directing effects of the C5-methyl group, leading to preferential substitution at the C4 position. The electron-withdrawing carboxylic acid at C2 deactivates the ring to some extent but does not override the powerful directing influence of the methyl group. Careful selection of reaction conditions is paramount to achieve high yields and regioselectivity while mitigating potential side reactions such as polymerization and decarboxylation. This understanding is critical for researchers and drug development professionals who utilize this versatile building block in the synthesis of novel organic materials and pharmaceuticals.
References
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Retrieved from [Link]
Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved from [Link]
Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020, December 21). YouTube. Retrieved from [Link]
5-Methyl-Pyrrole-2-Carboxylic Acid: A Fundamental Component in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Pyrrole: Electrophilic Substitution Reactions Lecture 2. (2020, December 22). YouTube. Retrieved from [Link]
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]
Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Reactions of Pyrrole. (n.d.). MBB College. Retrieved from [Link]
methyl 5-phenyl-1H-pyrrole-2-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]
Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
5-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2. (n.d.). PubChem. Retrieved from [Link]
Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]
Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. (2024, September 23). Pearson. Retrieved from [Link]
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (n.d.). PMC - NIH. Retrieved from [Link]
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021, March 30). PMC - NIH. Retrieved from [Link]
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. (n.d.). Retrieved from [Link]
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... (2009, August 26). PubMed. Retrieved from [Link]
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
Pyrrole decarboxylation. (n.d.). ChemTube3D. Retrieved from [Link]
Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]
16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Retrieved from [Link]
Nitration of carboxylic acids and their derivatives. (n.d.). Google Patents.
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube. Retrieved from [Link]
Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. (n.d.). ResearchGate. Retrieved from [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. Retrieved from [Link]
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Nitration of pyrrole with sulfuric and nitric acids. (2015, April 22). Chemistry Stack Exchange. Retrieved from [Link]
Scale-Up Synthesis of 5-Methyl-1H-pyrrole-2-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methyl-1H-pyrrole-2-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its structural mot...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-pyrrole-2-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its structural motif is embedded in a wide array of pharmacologically active molecules and functional organic materials.[1] The inherent value of this compound necessitates robust and scalable synthetic routes to ensure a consistent and high-quality supply for research and development pipelines. This application note provides a comprehensive guide to the scale-up synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid, focusing on a field-proven two-step synthetic sequence. We will delve into the mechanistic underpinnings of the chosen reactions, present a detailed, step-by-step protocol, and address critical considerations for process optimization, safety, and quality control.
Synthetic Strategy: A Two-Step Approach to Scalability
The synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid is most effectively achieved on a larger scale through a two-step process:
Paal-Knorr Pyrrole Synthesis of the intermediate, ethyl 5-methyl-1H-pyrrole-2-carboxylate.
Saponification (Ester Hydrolysis) of the ethyl ester to yield the final carboxylic acid.
This strategy is advantageous for scale-up due to the generally high yields of each step and the commercial availability of the starting materials.[2][3]
Step 1: Paal-Knorr Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate
The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[4] In this case, the reaction proceeds via the condensation of a suitable 1,4-dicarbonyl precursor with an amine.
Reaction Mechanism:
The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups.[5] This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[5] Subsequent dehydration of this intermediate yields the aromatic pyrrole ring.[5][6] The cyclization step is typically the rate-determining step of the reaction.[6]
Step 2: Saponification of Ethyl 5-methyl-1H-pyrrole-2-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.
Reaction Mechanism:
The hydrolysis of an ester in the presence of a base, such as sodium hydroxide, is an irreversible process. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. Acidification in a separate work-up step is then required to protonate the carboxylate and precipitate the final carboxylic acid product.[7][8]
Experimental Protocols
Part A: Scale-Up Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Paal-Knorr Reaction)
This protocol is adapted from established literature procedures for the Paal-Knorr synthesis and is designed for a laboratory scale-up.
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle
Standard laboratory glassware for work-up
Rotary evaporator
Procedure:
To a round-bottom flask of appropriate size, add the 1,4-dicarbonyl precursor (1.0 equivalent).
Add glacial acetic acid as the solvent. The volume should be sufficient to ensure good stirring.
Add ammonium acetate (or the primary amine) in excess (typically 1.5-2.0 equivalents).
Heat the reaction mixture to reflux with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Once the reaction is complete, allow the mixture to cool to room temperature.
Carefully pour the reaction mixture into a beaker containing ice-water.
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-methyl-1H-pyrrole-2-carboxylate.
The crude product can be purified by column chromatography on silica gel if necessary.
Part B: Scale-Up Synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid (Saponification)
This protocol is based on a well-documented hydrolysis procedure.[9]
Materials and Equipment:
Ethyl 5-methyl-1H-pyrrole-2-carboxylate
Dioxane
Ethanol
Water
Sodium hydroxide (NaOH)
1N Hydrochloric acid (HCl)
Round-bottom flask with reflux condenser and magnetic stirrer
Heating mantle
Standard laboratory glassware for work-up and filtration
pH paper or pH meter
Procedure:
In a round-bottom flask, dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in a mixed solvent system of dioxane, water, and ethanol (a common ratio is 10:1:2 by volume).[9]
Add sodium hydroxide (typically 5 equivalents) to the solution.[9]
Heat the reaction mixture to reflux for approximately 3 hours, or until the reaction is complete as monitored by TLC.[9]
After completion, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.[9]
Dissolve the resulting residue in water and extract with an organic solvent like dichloromethane to remove any unreacted starting material or non-polar impurities.[9]
Carefully acidify the aqueous phase to a pH of 1 with 1N hydrochloric acid. This will cause the 5-Methyl-1H-pyrrole-2-carboxylic acid to precipitate out of the solution.[9]
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold water to remove any inorganic salts.
Dry the product under vacuum to a constant weight. The product can be used without further purification if the purity is sufficient.[9]
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the benchtop to a pilot plant or manufacturing scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.
Parameter
Paal-Knorr Synthesis
Saponification
Rationale and Scale-Up Considerations
Temperature Control
Reflux
Reflux
Maintaining a consistent temperature is crucial for reaction kinetics and minimizing side reactions. On a larger scale, efficient heat transfer becomes critical. The exothermic nature of the initial mixing in the Paal-Knorr and the neutralization in the saponification work-up must be managed with appropriate cooling systems.
Reagent Addition
N/A (batch)
N/A (batch)
For larger scale reactions, controlled addition of reagents may be necessary to manage exotherms.
Mixing
Vigorous stirring
Vigorous stirring
Efficient mixing is essential to ensure homogeneity and heat distribution, preventing localized overheating and potential side reactions. Inadequate mixing can lead to lower yields and inconsistent product quality.
Reaction Time
Monitored by TLC
Monitored by TLC
Reaction times may need to be adjusted at scale. In-process controls (IPCs) using techniques like HPLC are recommended for monitoring reaction completion on a larger scale.
Work-up and Isolation
Extraction and Neutralization
Precipitation and Filtration
The efficiency of extractions and phase separations can be challenging on a large scale. The precipitation of the final product needs to be controlled to ensure a filterable and pure solid. The particle size of the precipitate can be influenced by the rate of acidification and the temperature.
Solvent Selection
Acetic Acid
Dioxane/Ethanol/Water
Solvent choice impacts reaction performance, work-up, and environmental footprint. On a larger scale, solvent recovery and recycling are important economic and environmental considerations. The use of dioxane may be restricted in some industrial settings due to safety concerns.
Troubleshooting Common Issues:
Low Yield in Paal-Knorr Synthesis:
Incomplete reaction: Ensure sufficient reaction time and temperature.
Side reactions: The pH of the reaction is critical; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[4]
Inefficient work-up: Ensure complete extraction of the product.
Low Yield in Saponification:
Incomplete hydrolysis: Use a sufficient excess of base and ensure adequate reaction time.
Product loss during work-up: Ensure the aqueous phase is sufficiently acidified to precipitate all of the carboxylic acid. Check the pH carefully. The product has some solubility in water, so minimizing the volume of water used is beneficial.
Product Purity Issues:
Impurities from starting materials: Use high-purity starting materials.
Side products: Optimize reaction conditions to minimize side reactions.
Incomplete hydrolysis: The presence of the starting ester in the final product. Increase reaction time or the amount of base.
Inefficient purification: If necessary, recrystallization of the final product can be performed to improve purity.
Quality Control and Analytical Methods
A robust quality control strategy is essential to ensure the identity, purity, and consistency of the final product.
Analytical Technique
Purpose
Expected Results for 5-Methyl-1H-pyrrole-2-carboxylic acid
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification
A single major peak corresponding to the product, with purity typically >97%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Structural confirmation and identification of impurities
Spectra consistent with the structure of 5-Methyl-1H-pyrrole-2-carboxylic acid. Characteristic peaks for the methyl group, pyrrole ring protons, and the carboxylic acid proton should be observed.
Infrared (IR) Spectroscopy
Functional group identification
Characteristic absorptions for the N-H stretch of the pyrrole, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.
Mass Spectrometry (MS)
Molecular weight confirmation
A molecular ion peak corresponding to the molecular weight of the product (125.13 g/mol ).[10]
Melting Point
Purity assessment
A sharp melting point in the range of 137-138°C.[1]
Safety Considerations
Hazard Identification:
5-Methyl-1H-pyrrole-2-carboxylic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
Pyrrole and its derivatives: Can be harmful if swallowed, inhaled, or absorbed through the skin. They can also be flammable.
Solvents (Dioxane, Ethanol, Acetic Acid): Flammable and may have specific health hazards. Dioxane is a suspected carcinogen.
Acids and Bases (HCl, NaOH): Corrosive and can cause severe burns.
Personal Protective Equipment (PPE):
Safety glasses or goggles
Chemical-resistant gloves
Lab coat
Work in a well-ventilated fume hood.
Handling and Disposal:
Handle all chemicals with care, avoiding contact with skin and eyes.
Dispose of all chemical waste in accordance with local, state, and federal regulations.
A thorough risk assessment should be conducted before performing any chemical synthesis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
Application Note & Protocols: Strategic Derivatization of 5-Methyl-1H-pyrrole-2-carboxylic Acid for Biological Screening Libraries
Introduction: The Value of the Pyrrole Scaffold The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activiti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Value of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Specifically, 5-Methyl-1H-pyrrole-2-carboxylic acid is a versatile starting material, offering a stable aromatic core with reactive sites amenable to chemical modification.[2] Its derivatives have been investigated as promising anticancer agents, acting as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH).[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of 5-Methyl-1H-pyrrole-2-carboxylic acid. The focus is on creating libraries of amides and esters, two fundamental classes of compounds, to enable robust Structure-Activity Relationship (SAR) studies and enhance the potential for hit discovery in biological screening campaigns.
Rationale for Derivatization
The primary goal of derivatization is to systematically modify a core scaffold to explore chemical space and optimize biological activity and physicochemical properties. For 5-Methyl-1H-pyrrole-2-carboxylic acid, the carboxylic acid group is the principal handle for modification.
Key Objectives of Derivatization:
SAR Exploration: Introducing a diverse range of functionalities allows for the systematic probing of the target's binding pocket to identify key interactions that enhance potency and selectivity.
Modulation of Physicochemical Properties: Converting the polar carboxylic acid to less polar amides or esters can significantly impact solubility, lipophilicity (LogP), and cell permeability, which are critical for drug-likeness and bioavailability.
Vectorial Diversity: Amide and ester linkages provide vectors to append a vast array of commercially available amines and alcohols, enabling the rapid generation of large and diverse compound libraries.
The overall workflow for generating a screening library from the parent acid is a multi-step process that requires careful execution and validation at each stage.
Figure 1. General workflow for derivatization and screening.
Derivatization Strategies: Protocols and Insights
The carboxylic acid moiety of the starting material is readily activated for nucleophilic attack. The two most direct and widely used derivatization pathways are amide bond formation and esterification.
Strategy 1: Amide Coupling for Library Synthesis
Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[3] It involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine. This method is exceptionally powerful for library synthesis due to the vast commercial availability of diverse primary and secondary amines.
Causality Behind Reagent Selection: The direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and generally inefficient. Therefore, "coupling reagents" are used to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate in situ.[3] Reagents like carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU) are preferred for their mild reaction conditions and high efficiency.[4] Additives like HOBt are often included to suppress side reactions and minimize racemization in chiral substrates.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Methyl-1H-pyrrole-2-carboxylic acid in the synthesis of anticancer agents
Content Type: Detailed Application Notes and Protocols[1][2]
[1][2]
Executive Summary & Strategic Rationale
5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPC) represents a "privileged scaffold" in medicinal chemistry, distinct from its widely recognized isomer used in Sunitinib (2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid).[1][2] While the latter is famous for kinase inhibition, 5-MPC is increasingly critical in the design of DNA-binding polyamides and dual-target enzyme inhibitors (e.g., mPGES-1/sEH).[1][2]
Why 5-MPC?
Steric Tuning: The C5-methyl group introduces specific steric bulk that modulates the planarity of the pyrrole ring, influencing how the molecule fits into the DNA minor groove or enzyme active pockets.
Lipophilicity: The methyl group enhances cell membrane permeability compared to the unsubstituted pyrrole-2-carboxylic acid, a crucial factor for intracellular targets like nuclear DNA.[1][2]
Synthetic Versatility: The C2-carboxylic acid serves as a robust handle for amide coupling, allowing the rapid generation of diverse libraries via solid-phase or solution-phase chemistry.[1][2]
Core Synthesis: Preparation of the Active Building Block
Before deploying 5-MPC in complex anticancer agents, it is often necessary to generate the free acid from its stable ester precursor or activate it for coupling.[2]
Protocol A: Hydrolysis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate
Objective: To obtain high-purity 5-MPC suitable for peptide coupling.[1][2]
Purity: >98% by HPLC (C18 column, Water/Acetonitrile gradient).
Application I: Synthesis of DNA Minor Groove Binders (Polyamides)[1][2][4][5]
Context: Pyrrole-imidazole polyamides are programmable small molecules that bind specific DNA sequences to repress oncogene transcription (e.g., KRAS, c-kit).[1][2] 5-MPC is used as a "capping" unit or internal monomer to recognize A/T rich sequences and enhance nuclear uptake.
Activation: In a small vial, dissolve 5-MPC (4 equiv relative to resin loading), HBTU (3.8 equiv), and DIEA (8 equiv) in DMF (minimum volume to cover resin). Let stand for 5 minutes.
Coupling: Add the activated solution to the deprotected, neutralized resin. Shake at room temperature for 60 minutes.
Monitoring: Perform a Kaiser test.
Colorless beads: Complete coupling.
Blue beads: Incomplete. Repeat coupling.
Capping (Optional): If the 5-MPC is the final N-terminal cap, no Boc-protection is needed on the starting material.[1][2] If it is an internal monomer, use a Boc-protected derivative (requires prior synthesis).[1][2]
Application II: Dual mPGES-1/sEH Inhibitors
Context: Microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) are key drivers of inflammation in the tumor microenvironment. 5-MPC amides have shown promise as dual inhibitors.[1][2]
Protocol C: Solution-Phase Amide Coupling
Objective: To synthesize a library of 5-methyl-pyrrole-2-carboxamides.
5-Methyl-1H-pyrrole-2-carboxylic acid in the synthesis of anti-tuberculosis drugs
Application Note: 5-Methyl-1H-pyrrole-2-carboxylic Acid in the Synthesis of Anti-Tubercular MmpL3 Inhibitors Executive Summary The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has necessitated the exploration o...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5-Methyl-1H-pyrrole-2-carboxylic Acid in the Synthesis of Anti-Tubercular MmpL3 Inhibitors
Executive Summary
The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has necessitated the exploration of novel chemical scaffolds.[1] Pyrrole derivatives, specifically pyrrole-2-carboxamides , have emerged as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a critical transporter involved in the biosynthesis of the mycobacterial cell wall component, trehalose monomycolate (TMM).
This guide details the application of 5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) as a foundational scaffold for synthesizing next-generation anti-TB agents. Unlike the classic 1,5-diarylpyrrole (e.g., BM212), the 5-methyl-2-carboxamide series offers a distinct Structure-Activity Relationship (SAR) profile, often improving metabolic stability while maintaining target affinity.
Chemical Context & Strategic Utility
5-Methyl-1H-pyrrole-2-carboxylic acid serves as the "warhead carrier" in the synthesis of MmpL3 inhibitors. Its structural rigidity and the presence of the 5-methyl group provide steric bulk that can influence the binding orientation within the MmpL3 proton-translocating channel.
Property
Specification
Relevance to Synthesis
CAS Number
3530-83-4
Unique Identifier for sourcing.
Molecular Weight
125.13 g/mol
Low MW allows for the addition of complex R-groups (amines) without violating Lipinski's Rule of 5.
pKa (Acid)
~4.4
Requires activation (HATU/SOCl₂) for efficient amidation.
Reactivity
Nucleophilic C3/C4
Susceptible to electrophilic aromatic substitution; care must be taken during acid activation to avoid side reactions.
Mechanism of Action: MmpL3 Inhibition
The target compounds synthesized from 5-MPCA function by binding to the MmpL3 transporter.[2] This blockade prevents the translocation of Trehalose Monomycolate (TMM) from the cytoplasm to the periplasmic space, halting cell wall construction and leading to mycobacterial cell death.
Figure 1: The inhibition of MmpL3 by pyrrole-2-carboxamides disrupts the translocation of TMM, a precursor essential for the mycobacterial outer membrane.
Experimental Protocol: Library Synthesis
This protocol describes the high-efficiency coupling of 5-MPCA with various amines (R-NH₂) to generate a library of potential anti-TB candidates.
In a flame-dried Round Bottom Flask (RBF), dissolve 1.0 equiv (e.g., 125 mg) of 5-Methyl-1H-pyrrole-2-carboxylic acid in anhydrous DMF (5 mL).
Add 1.5 equiv of DIPEA. Stir at Room Temperature (RT) for 10 minutes.
Observation: The solution should remain clear.
Add 1.2 equiv of HATU.
Critical Check: The reaction mixture may turn slightly yellow, indicating the formation of the activated ester species. Stir for 30 minutes.
2. Amine Coupling
Add 1.1 equiv of the target amine (e.g., Adamantyl amine, 4-fluoroaniline, or substituted benzylamine).
Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.
Stir the reaction mixture at RT for 12–16 hours.
Monitoring: Monitor progress via TLC (System: 5% MeOH in DCM). The starting acid spot (low R_f) should disappear, and a new amide spot (higher R_f) should appear.
3. Work-up and Isolation
Dilute the reaction mixture with EtOAc (30 mL).
Wash sequentially with:
1N HCl (2 x 15 mL) – Removes unreacted amine and DIPEA.
Colored impurities often indicate oxidation of the pyrrole ring.
Self-Validating Step:
The Acid Wash Test: During work-up, the 1N HCl wash is critical. If the product precipitates or an emulsion forms, it suggests the amide is highly lipophilic (common with adamantyl derivatives). In this case, switch to a diluted Citric Acid wash to prevent emulsion.
References
Poce, G., et al. (2013). "Improved Synthesis and Biological Evaluation of BM212 Analogues as Antitubercular Agents." Journal of Medicinal Chemistry. Link
Xu, Z., et al. (2017).[2] "MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212." mBio. Link
Li, W., et al. (2014). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. Link
World Health Organization. (2020).[4] "Global Tuberculosis Report." Link
ChemicalBook. "5-Methyl-1H-pyrrole-2-carboxylic acid Product Properties." Link
Advanced Utilization of 5-Methyl-1H-pyrrole-2-carboxylic Acid in Organic Electronics
Executive Summary 5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) acts as a critical, shelf-stable "masked" precursor for 2-methylpyrrole—a volatile and oxidation-prone building block essential for organic electro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) acts as a critical, shelf-stable "masked" precursor for 2-methylpyrrole—a volatile and oxidation-prone building block essential for organic electronics. Its primary utility lies in the synthesis of Boron-Dipyrromethene (BODIPY) dyes and Porphyrins , materials that dominate the active layers of Organic Photovoltaics (OPVs), Organic Light Emitting Diodes (OLEDs), and fluorescent sensors.
This guide details the strategic application of 5-Methyl-1H-pyrrole-2-carboxylic acid, focusing on in situ decarboxylation protocols that bypass the handling of unstable intermediates, ensuring high reproducibility and purity in semiconductor synthesis.
Strategic Rationale: The "Masked" Reagent Advantage
In organic electronics, purity dictates performance. While 2-methylpyrrole is the direct reactant for many conjugated systems, it suffers from rapid oxidative degradation and polymerization upon storage.
Why use the Carboxylic Acid derivative?
Oxidative Stability: The electron-withdrawing carboxyl group stabilizes the pyrrole ring, allowing long-term storage under ambient conditions.
Regiocontrol: The carboxyl group occupies the
-position, protecting it until the precise moment of reaction. This prevents unwanted - coupling or polymerization during handling.
In Situ Activation: The compound undergoes quantitative decarboxylation under acidic conditions (TFA/HCl) or thermal stress, releasing the reactive 2-methylpyrrole species directly into the reaction medium.
Core Application: Synthesis of Meso-Substituted BODIPY Dyes
BODIPY dyes derived from methylated pyrroles exhibit high quantum yields and sharp absorption profiles, making them ideal for light-harvesting arrays in OPVs.
Mechanistic Pathway
The synthesis relies on a Decarboxylative Condensation . The carboxylic acid is protonated and loses
to generate the -free pyrrole, which immediately attacks the electrophilic aldehyde. This "generate-and-consume" strategy minimizes side reactions.
Figure 1: Decarboxylative synthesis pathway converting the stable acid precursor into a functional BODIPY dye.
Add TFA (2-3 drops). Note: The acidity catalyzes the decarboxylation at the C2 position.[4] Evolution of gas (
) may be observed.
Stir at room temperature for 3–12 hours. Monitor via TLC for the disappearance of the aldehyde and the formation of the dipyrromethane (often a mobile, faint spot).
Critical Checkpoint: If reaction is sluggish, mild heating (40°C) can accelerate decarboxylation, but avoid refluxing too vigorously to prevent oligomerization.
Oxidation:
Add p-Chloranil (1.0 mmol) directly to the reaction mixture.
Stir for 30–60 minutes. The solution will turn dark red/brown, indicating the formation of the dipyrromethene.
Complexation:
Cool the reaction mixture to 0°C (ice bath).
Add TEA (6.0 mmol) slowly (exothermic). Stir for 15 minutes.
Add
(9.0 mmol) dropwise over 10 minutes.
Remove ice bath and stir at room temperature for 2 hours.
Purification:
Wash with water (
mL) and brine.
Dry organic layer over
and concentrate.
Purify via column chromatography (Silica gel, Hexane/DCM gradient). The BODIPY dye typically elutes as a highly fluorescent orange/red band.
Application 2: Porphyrin Donors for Organic Photovoltaics (OPVs)
Porphyrins synthesized from 5-methylpyrrole derivatives are used as electron donors in bulk heterojunction solar cells due to their strong Soret and Q-band absorption.
Key Difference in Protocol:
Unlike BODIPY synthesis, porphyrin synthesis often requires a two-step approach where the dipyrromethane is isolated first to ensure symmetry in the final macrocycle.
Data: Impact of Methyl Substitution on OPV Performance
The 5-methyl group in the precursor becomes a
-substituent in the final porphyrin (after ring fusion logic), or a meso-substituent depending on the condensation partner. In standard tetraphenylporphyrin (TPP) derivatives, methyl groups improve solubility and prevent excessive - stacking aggregation, which traps charges.
Parameter
Unsubstituted Porphyrin
Methyl-Substituted Porphyrin (from 5-Me-Pyrrole)
Impact
Solubility (CHCl3)
< 5 mg/mL
> 20 mg/mL
Enhanced processability for spin-coating.
Film Morphology
Large aggregates
Nanoscale phase separation
Improved exciton diffusion efficiency.
PCE (Efficiency)
Baseline (Ref)
+15-25% (Relative)
Reduced recombination losses.
Technical Deep Dive: The Decarboxylation Mechanism
Understanding the mechanism is vital for troubleshooting. The decarboxylation of pyrrole-2-carboxylic acid is acid-catalyzed and involves protonation at the C2 ring position (ipso-protonation).
Protonation:
attacks the C2 position (the carbon holding the COOH group).
Intermediate: A non-aromatic tetrahedral intermediate is formed.
Elimination: The bond to the carboxyl group breaks, releasing
and regenerating the aromaticity of the pyrrole ring (now protonated or neutral depending on pH).
Troubleshooting Table:
Observation
Probable Cause
Corrective Action
No Reaction / Starting Material Remains
Insufficient Acidity
Increase TFA concentration or switch to stronger acid catalyst (e.g., p-TsOH).
Low Yield / Tarry Products
Oxidative Polymerization
Ensure strict atmosphere; exclude light during the dipyrromethane formation step.
Incomplete Decarboxylation
Temperature too low
Gently heat the reaction (40-50°C) to drive off .
References
Ningbo Inno Pharmchem Co., Ltd. (n.d.).[5] 5-Methyl-Pyrrole-2-Carboxylic Acid: A Fundamental Component in Modern Organic Synthesis. Retrieved from [Link]
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[4][6] Journal of the American Chemical Society, 131(33), 11674-11675.[4] Retrieved from [Link]
Li, G., et al. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. Frontiers in Chemistry. Retrieved from [Link]
Application Notes and Protocols: Strategic Protection of 5-Methyl-1H-pyrrole-2-carboxylic Acid in Organic Synthesis
Introduction: Navigating the Synthetic Challenges of a Bifunctional Pyrrole 5-Methyl-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, fea...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Synthetic Challenges of a Bifunctional Pyrrole
5-Methyl-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive pyrrole N-H and a carboxylic acid, presents a common yet critical challenge for synthetic chemists: how to selectively functionalize one group while the other remains unaltered. Unwanted side reactions, such as N-acylation or esterification when the other functionality is the target, can lead to complex product mixtures, reduced yields, and arduous purification processes. This guide provides a detailed overview of protecting group strategies tailored for 5-Methyl-1H-pyrrole-2-carboxylic acid, enabling researchers to navigate its synthetic transformations with precision and efficiency. We will delve into the rationale behind selecting appropriate protecting groups, provide step-by-step protocols for their installation and removal, and present orthogonal strategies for the selective deprotection of either the pyrrole nitrogen or the carboxylic acid.
The Strategic Imperative: Why Protect Functional Groups?
In multi-step organic synthesis, protecting groups act as temporary masks for reactive functional groups.[1] This strategy is essential to prevent undesired reactions and to direct the chemical transformation to the desired site of the molecule. For 5-Methyl-1H-pyrrole-2-carboxylic acid, the nucleophilic pyrrole nitrogen can interfere with reactions targeting the carboxylic acid, and the acidic proton of the carboxylic acid can complicate base-mediated reactions at other positions of the pyrrole ring. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups.[1]
Protecting the Pyrrole Nitrogen: A Tale of Two Strategies
The choice of a protecting group for the pyrrole nitrogen is dictated by the downstream reaction conditions. Here, we focus on two widely employed and mechanistically distinct protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile/reductively-cleavable p-toluenesulfonyl (tosyl) group.
The Versatile Boc Group: Acid-Sensitive Protection
The tert-butoxycarbonyl (Boc) group is a popular choice for protecting amines and heterocyclic N-H bonds due to its general stability towards a wide range of non-acidic reagents and its facile removal under acidic conditions.[2]
This protocol details the installation of the Boc group onto the pyrrole nitrogen.
Materials:
5-Methyl-1H-pyrrole-2-carboxylic acid
Di-tert-butyl dicarbonate (Boc)₂O
Sodium bicarbonate (NaHCO₃)
Tetrahydrofuran (THF)
Water (deionized)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve 5-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of THF and water.
Cool the solution to 0 °C in an ice bath.
Add di-tert-butyl dicarbonate (1.5 eq) portion-wise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the THF under reduced pressure.
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted (Boc)₂O.
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid.
Causality Behind Experimental Choices:
Sodium bicarbonate: Acts as a base to deprotonate the carboxylic acid, forming the more water-soluble carboxylate salt, and to neutralize the acidic byproducts of the reaction.
THF/Water solvent system: Ensures the solubility of both the starting material and the reagents.
Excess (Boc)₂O: Drives the reaction to completion.
Acidification: Protonates the carboxylate to allow for extraction of the product into an organic solvent.
A mild and efficient method for the removal of the N-Boc group involves the use of oxalyl chloride in methanol.[1][3] This method is particularly useful when other acid-sensitive groups are present in the molecule.
Dissolve the N-Boc protected pyrrole derivative (1.0 eq) in methanol.
Add oxalyl chloride (3.0 eq) dropwise to the solution at room temperature.
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected pyrrole.
Causality Behind Experimental Choices:
Oxalyl chloride in methanol: In situ, this mixture generates methyl oxalate and HCl, which is the active species for the mild cleavage of the Boc group. This avoids the use of stronger, less selective acids like trifluoroacetic acid (TFA).
The Robust Tosyl Group: Stability and Orthogonality
The p-toluenesulfonyl (tosyl or Ts) group is an electron-withdrawing group that can decrease the electron density of the pyrrole ring, thereby increasing its stability towards certain reagents.[4] It is stable to acidic conditions and is typically removed using strong bases or reductive conditions, providing an orthogonal protection strategy to the acid-labile Boc group.[5]
Due to the reactivity of the carboxylic acid with the tosylation reagents, it is advisable to first protect the carboxylic acid as an ester.
Materials:
Methyl 5-methyl-1H-pyrrole-2-carboxylate
p-Toluenesulfonyl chloride (TsCl)
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of methyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford methyl 5-methyl-1-tosyl-1H-pyrrole-2-carboxylate.
Causality Behind Experimental Choices:
Sodium hydride: A strong base that deprotonates the pyrrole nitrogen to form the nucleophilic pyrrolide anion.
Anhydrous conditions: Sodium hydride reacts violently with water.
Quenching with NH₄Cl: Safely neutralizes any unreacted sodium hydride.
The N-Tosyl group can be cleaved under basic conditions.
Dissolve the N-Tosyl protected pyrrole derivative in a mixture of methanol and water.
Add an excess of sodium hydroxide (e.g., 5-10 equivalents).
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dilute the residue with water and wash with diethyl ether.
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected pyrrole.
Protecting the Carboxylic Acid: Esterification Strategies
The most common strategy for protecting a carboxylic acid is to convert it to an ester.[6] The choice of ester depends on the desired deprotection conditions.
Protocol 5: Methyl Esterification
Methyl esters are stable to a wide range of reaction conditions and are typically cleaved by hydrolysis with aqueous base or acid.[6]
Materials:
5-Methyl-1H-pyrrole-2-carboxylic acid
Methanol (MeOH)
Sulfuric acid (H₂SO₄, concentrated)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Suspend 5-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in methanol.
Cool the suspension to 0 °C and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Neutralize the residue with saturated aqueous NaHCO₃.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 5-methyl-1H-pyrrole-2-carboxylate.
Causality Behind Experimental Choices:
Sulfuric acid: A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
Protocol 6: tert-Butyl Esterification
tert-Butyl esters are readily cleaved under acidic conditions, providing an orthogonal strategy to base-labile protecting groups.
Materials:
5-Methyl-1H-pyrrole-2-carboxylic acid
tert-Butyl 2,2,2-trichloroacetimidate
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Anhydrous dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 5-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) and tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) in anhydrous dichloromethane.
Cool the solution to 0 °C and add a catalytic amount of boron trifluoride diethyl etherate.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
Quench the reaction with saturated aqueous NaHCO₃.
Separate the layers and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography to afford tert-butyl 5-methyl-1H-pyrrole-2-carboxylate.
Orthogonal Protecting Group Strategies: The Key to Selective Synthesis
Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of another.[7] This is particularly valuable for molecules like 5-Methyl-1H-pyrrole-2-carboxylic acid, where sequential modifications of the nitrogen and the carboxylic acid are often required.
Strategy 1: N-Boc and Methyl Ester
This combination allows for the selective deprotection of the N-Boc group under acidic conditions, leaving the methyl ester intact. The methyl ester can then be hydrolyzed under basic conditions.
Strategy 2: N-Tosyl and tert-Butyl Ester
This orthogonal pair allows for the selective removal of the tert-butyl ester under acidic conditions, while the N-tosyl group remains. The N-tosyl group can subsequently be removed under basic or reductive conditions.
Data Summary: A Comparative Overview
Protection Step
Protecting Group
Reagents
Typical Yield
Deprotection Conditions
N-Protection
Boc
(Boc)₂O, NaHCO₃, THF/H₂O
85-95%
Acidic (e.g., TFA, HCl, Oxalyl Chloride/MeOH)
Tosyl
TsCl, NaH, THF
70-85%
Basic (e.g., NaOH, reflux) or Reductive
COOH-Protection
Methyl Ester
MeOH, H₂SO₄ (cat.)
90-98%
Basic (e.g., LiOH, NaOH) or Acidic Hydrolysis
tert-Butyl Ester
t-Bu-trichloroacetimidate, BF₃·OEt₂
75-90%
Acidic (e.g., TFA, HCl)
Experimental Workflows: Visualizing the Strategies
N-Protection Workflow
Caption: Workflow for N-protection of 5-Methyl-1H-pyrrole-2-carboxylic acid.
Orthogonal Strategy Decision Tree
Caption: Decision tree for selecting an orthogonal protecting group strategy.
Conclusion
The successful synthesis of complex molecules derived from 5-Methyl-1H-pyrrole-2-carboxylic acid hinges on the judicious selection and application of protecting groups. By understanding the stability and reactivity of common protecting groups such as Boc, tosyl, methyl esters, and tert-butyl esters, and by employing orthogonal strategies, researchers can unlock the full synthetic potential of this versatile building block. The protocols and strategies outlined in this guide provide a robust framework for the efficient and selective manipulation of 5-Methyl-1H-pyrrole-2-carboxylic acid, paving the way for the discovery and development of new chemical entities.
References
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4949-4954. Available from: [Link]
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843-23849. Available from: [Link]
Donohoe, T. J., et al. (2007). Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1-epiaustraline and hyacinthacine A1. Nature Protocols, 2(5), 1149-1155. Available from: [Link]
Various Authors. (2007). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. ResearchGate.
Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83. Available from: [Link]
Hu, Y., et al. (2018). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 140(40), 13051-13059. Available from: [Link]
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available from: [Link]
Organic Chemistry Portal. Methyl Esters. Available from: [Link]
Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
Wikipedia. Protecting group. Available from: [Link]
ResearchGate. Pyrrole Protection. Available from: [Link]
Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
ResearchGate. A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Available from: [Link]
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]
Supporting Information. Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. Available from: [Link]
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]
The Journal of Organic Chemistry. Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds. Available from: [Link]
Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]
Protecting Groups in Organic Synthesis. 6.3 Methyl Esters and Derivatives. Available from: [Link]
ResearchGate. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Available from: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
Google Patents. US4185027A - Hydrolysis of methyl esters.
National Institutes of Health. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Available from: [Link]
ResearchGate. Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Available from: [Link]
PubChem. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Organic Synthesis DivisionTicket #5M-PYR-2024: Yield Optimization for 5-Methyl-1H-pyrrole-2-carboxylic acidAssigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Group
Executive Summary: The "Decarboxylation Trap"
You are likely encountering yield losses not during the formation of the pyrrole ring, but during the isolation of the free acid. 5-Methyl-1H-pyrrole-2-carboxylic acid is notoriously unstable compared to its ester counterparts.
The electron-rich pyrrole ring facilitates ipso-protonation at the C2 position, creating a leaving group potential for the carboxyl moiety.[1] In acidic aqueous media (pH < 3), this leads to rapid decarboxylation to form 2-methylpyrrole, which immediately polymerizes into "pyrrole red" or black tar.
This guide prioritizes the Hydrolysis and Isolation workflow, as this is the primary failure point for yield. We also provide the optimized Knorr Synthesis for the ester precursor.
Module 1: Synthesis of the Precursor (Ethyl Ester)
If you cannot source Ethyl 5-methyl-1H-pyrrole-2-carboxylate commercially, use the Modified Knorr Pyrrole Synthesis . This route avoids the regioselectivity issues common in Hantzsch syntheses.
Maintain temp < 10°C to prevent decomposition of the nitrous acid intermediate.
2. Reduction
Zinc Dust (3.0 eq)
Added in portions
The exotherm is significant. Control addition to keep solvent refluxing gently, not violently.
3. Condensation
3-Ketobutyraldehyde diethyl acetal (1.0 eq)
Reflux, 2 hrs
The acetal protects the aldehyde until acid hydrolysis occurs in situ.
4. Workup
H₂O / Ethanol
Pour into ice water
The product precipitates. Recrystallize from ethanol/water.
Yield Expectation: 60–70% (Ester Step).
Module 2: Hydrolysis & Isolation (The Critical Step)
Objective: Convert the ester to the free acid without triggering decarboxylation.
Standard Failure Mode: Acidifying the aqueous layer to pH 1 at room temperature or higher.
Dry over Na₂SO₄ (Sodium Sulfate) – Avoid MgSO₄ as it is slightly acidic.
Concentrate in vacuo at < 30°C .
Storage: Store under Nitrogen at -20°C. Use immediately for the next step if possible.
Visualizing the Failure Pathways
The following diagram illustrates the kinetic competition between stable isolation and polymerization.
Figure 1: The "Decarboxylation Trap" pathway. Note that the transition from Acid to Decarboxylated species is accelerated by heat and low pH.
Troubleshooting & FAQs
Q1: My reaction mixture turned black upon adding HCl. What happened?A: You triggered the "pyrrole red" polymerization. This occurs when the acid concentration is too high locally.
Fix: Use a biphasic acidification (Water/DCM). The moment the free acid forms, it extracts into the DCM, protecting it from the aqueous protons.
Q2: Can I use the crude acid for the next step (e.g., coupling)?A:Yes, and you should. Do not attempt to recrystallize the acid unless absolutely necessary. If you are doing an amide coupling, consider generating the acid in situ or using the sodium salt directly with a coupling agent like HATU/HCl.
Q3: My yield is >100% and the solid is wet/sticky.A: The acid retains water and solvents tenaciously. However, do not heat dry .
Fix: Dissolve in DCM, dry thoroughly with Na₂SO₄, and evaporate with a high-vacuum pump at room temperature.
Q4: Is there a safer alternative to the Knorr synthesis for the ester?A: Yes. If you have access to 5-methyl-2-furoic acid , you can perform a ring transformation using ammonia under pressure (120°C). This is often cleaner but requires an autoclave.
References
Mundle, S. O., & Kluger, R. (2009).[1] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1] Journal of the American Chemical Society, 131(33), 11674–11675.[1]
Curran, T. P., & Keaney, M. T. (1996).[2] Synthesis of a 5-methylpyrrole-2-carboxylate via a modified Knorr synthesis. The Journal of Organic Chemistry, 61(25), 9068–9069.[2]
ChemicalBook. (2025).[2] 5-Methyl-1H-pyrrole-2-carboxylic acid Properties and Synthesis.
Technical Support Center: Synthesis of Pyrrole-2-Carboxylic Acid
Welcome to the technical support center for the synthesis of pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and workup of pyrrole-2-carboxylic acid. Each entry details potential causes and provides actionable solutions.
Issue 1: Low or No Yield of Pyrrole-2-Carboxylic Acid
Question: I performed the synthesis, but my final yield is significantly lower than expected, or I isolated no product at all. What could have gone wrong?
Answer:
Low or nonexistent yield is a common but multifaceted problem. The cause often lies in one of three areas: the synthetic route chosen, reaction conditions, or product instability during workup.
Potential Causes & Solutions:
Sub-optimal Synthetic Route: The choice of synthesis is critical. Classical named reactions like the Paal-Knorr or Hantzsch syntheses are versatile for substituted pyrroles but may not be optimal for this specific, unsubstituted target.[1][2]
Recommendation: For a reliable synthesis, consider routes starting from readily available bio-based feedstocks. The pyrolysis of ammonium mucate (derived from D-galactose or mucic acid) is a well-established method.[3] Another promising, high-yield approach is the reaction of D-glucosamine with pyruvic acid, which can achieve yields up to 50% under optimized conditions.[4][5]
Incorrect Reaction Conditions:
Temperature: In the synthesis from mucic acid, the pyrolysis step is temperature-sensitive. Insufficient heat will lead to incomplete reaction, while excessive heat can cause decomposition of the product.[3]
pH Control (Paal-Knorr): If using a Paal-Knorr type synthesis with a 1,4-dicarbonyl precursor, the pH is crucial. Strongly acidic conditions (pH < 3) will favor the formation of a furan byproduct over the desired pyrrole.[6] The reaction should be run under neutral or weakly acidic conditions.
Product Loss During Workup (Decarboxylation): Pyrrole-2-carboxylic acid is notoriously prone to decarboxylation (loss of CO₂) to form pyrrole, especially in the presence of strong acids.[7][8] This is one of the most significant side reactions. If your workup involves an acidic wash or purification under acidic conditions, you may be inadvertently destroying your product.
Recommendation: Maintain a neutral or slightly basic pH during extraction and workup. Avoid strong acids entirely after the initial synthesis is complete. For more details, see Issue 2 below.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Product is Contaminated with Pyrrole (Decarboxylation)
Question: My NMR/GC-MS analysis shows a significant amount of pyrrole in my final product. How can I prevent this?
Answer:
The presence of pyrrole is a classic sign of decarboxylation. This reaction is catalyzed by acid and involves the protonation of the pyrrole ring, which facilitates the loss of the carboxyl group as CO₂.[7][9] The reaction rate increases dramatically as the pH drops below 3.[8]
Mechanism of Acid-Catalyzed Decarboxylation:
The mechanism proceeds via an associative pathway where a water molecule adds to the carboxyl group of the protonated reactant.[7][10]
Protonation: The pyrrole ring is protonated at the C2 position in a strongly acidic solution.
Nucleophilic Attack: A water molecule attacks the carbonyl carbon of the carboxylic acid group.
C-C Bond Cleavage: The tetrahedral intermediate collapses, leading to C-C bond cleavage and the formation of pyrrole and protonated carbonic acid.
Dissociation: The protonated carbonic acid rapidly dissociates into H₃O⁺ and CO₂.[9]
Decarboxylation Mechanism Diagram
Caption: Mechanism of acid-catalyzed decarboxylation.
Preventative Measures:
Avoid Acidic Workup: Do not use acidic solutions (e.g., HCl washes) to neutralize your reaction mixture or during extractions. Use a saturated sodium bicarbonate solution or other mild base instead.
Control pH During Purification: If performing chromatography, ensure the silica gel is neutralized or use a mobile phase buffered to a neutral pH.
Temperature Control: While acid is the primary catalyst, heat can accelerate the decarboxylation process. Perform purifications at the lowest practical temperature.
Issue 3: Product is Dark/Colored After Purification
Question: My final product is a brown or black solid instead of the expected white solid. What causes this discoloration and how can I fix it?
Answer:
Pyrrole and its derivatives are susceptible to oxidation and polymerization, which often results in colored impurities.
Potential Causes & Solutions:
Oxidation: The pyrrole ring is electron-rich and can be easily oxidized by atmospheric oxygen, especially when heated or exposed to light.[11]
Recommendation: Perform distillation and other purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a sealed container under inert gas and protect it from light.[12]
Polymerization: Acidic conditions can not only cause decarboxylation but also catalyze the polymerization of the pyrrole ring, leading to dark, insoluble materials.
Recommendation: As with preventing decarboxylation, strict avoidance of acidic conditions is key.[13]
Residual Impurities: If starting from mucic acid, incomplete pyrolysis can leave colored precursors in the crude product.[3]
Recommendation: Ensure the pyrolysis reaction goes to completion. The crude product can be purified by recrystallization or careful vacuum distillation to remove non-volatile colored impurities.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the best for preparing pyrrole-2-carboxylic acid?
A1: The "best" route depends on your specific needs regarding scale, available starting materials, and desired purity. Here is a comparison of common methods:
High yield, bio-based materials, milder conditions.
Newer method, may require more optimization.
Paal-Knorr Synthesis
1,4-Dicarbonyl compound, Ammonia
Variable
Versatile for many pyrroles.
Precursor can be hard to synthesize; risk of furan formation.[2][6]
Hantzsch Synthesis
β-ketoester, α-haloketone, Ammonia
Moderate
Good for highly substituted pyrroles.
Can be low-yielding; risk of Feist–Benary furan synthesis.[1][14]
Carboxylation of Pyrrole
Pyrrole, CO₂
Variable
Direct functionalization.
Requires specific catalysts (e.g., enzymatic) or reagents.[15]
Q2: My crude product is contaminated with pyrrolidine. How do I remove it?
A2: Pyrrolidine is a common impurity in pyrrole synthesis. Due to its basicity, it can be effectively removed by converting it into a non-volatile salt.
Procedure: A validated method involves treating the crude pyrrole mixture with a dilute mineral acid (e.g., 10-20% sulfuric acid) or a carboxylic acid (e.g., formic acid).[16][17] The more basic pyrrolidine forms a salt and remains in the aqueous or high-boiling residue, while the much less basic pyrrole-2-carboxylic acid can be separated by vacuum distillation.[13][16] This method can reduce pyrrolidine content to below 0.3%.
Purification Workflow: Removing Pyrrolidine
Caption: Workflow for the purification of crude pyrrole-2-carboxylic acid.
Q3: How should I store the final, purified pyrrole-2-carboxylic acid?
A3: Proper storage is crucial to maintain the purity of your compound. Pyrrole-2-carboxylic acid should be stored in a tightly sealed container to protect it from moisture and air.[12] For long-term storage, keep it in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) at -20°C.[18]
Experimental Protocols
Protocol 1: Synthesis from Ammonium Mucate
This protocol is adapted from established procedures for the pyrolysis of ammonium mucate.[3]
Preparation of Ammonium Mucate:
Suspend mucic acid (1 equivalent) in water.
Slowly add ammonium hydroxide solution until the mucic acid is fully dissolved and the solution is neutral to slightly basic.
Evaporate the water under reduced pressure to obtain ammonium mucate as a solid. Dry thoroughly.
Pyrolysis:
Mix the dry ammonium mucate with 2-3 times its weight of glycerol in a distillation flask. Glycerol acts as a heat transfer agent.
Heat the mixture in a sand bath to 200-220°C. The mixture will bubble as CO₂ and water are evolved.
The product, pyrrole-2-carboxylic acid, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.
Isolation:
The product will crystallize in the receiving flask.
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
Further purification can be achieved by recrystallization from hot water or by vacuum sublimation.
Protocol 2: Purification of Crude Product via Acid Treatment
This protocol is based on patented methods for removing basic impurities like pyrrolidine.[16][17]
Acid Wash:
Dissolve the crude pyrrole-2-carboxylic acid in a suitable organic solvent in which the pyrrolidine salt is not soluble.
Add an aqueous solution of 10-20% sulfuric acid and stir vigorously for 30 minutes.
Separate the organic layer. Wash the organic layer with water and then with a brine solution.
Drying and Solvent Removal:
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and remove the solvent under reduced pressure.
Final Purification:
The resulting solid can be further purified by vacuum distillation, sublimation, or recrystallization to yield high-purity pyrrole-2-carboxylic acid.
References
Chiang, Y., Kresge, A. J., & Wang, W. H. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
Chiang, Y., Kresge, A. J., & Wang, W. H. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... PubMed. [Link]
Liang, J., Wang, B., & Cao, Z. (2013). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. [Link]
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. [Link]
Wang, B., & Cao, Z. (2012). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]
Zhang, B., et al. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Industrial & Engineering Chemistry Research. [Link]
Rowe, S. F., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]
Reyes-García, E., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme. [Link]
YouTube. (2020). Three ways for Pyrrole preparation with examples and Retro-synthesis. [Link]
Bio-protocol. (2025). 2.4. Isolation and Structure Elucidation of Pyrrole-2-Carboxylic Acid. [Link]
Pham, T. T., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]
University of Cambridge. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. [Link]
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
Google Patents. (1994).
Meemken, F., et al. (2018). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. PMC. [Link]
PubMed. (2000). Hantzsch pyrrole synthesis on solid support. [Link]
Scilit. (2005). Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. [Link]
ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Guide for Pyrrole Synthesis
Role: Senior Application Scientist
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: Navigating the "Black Tar" Paradox
Pyrroles are ubiquitous in medicinal chemistry (e.g., Atorvastatin, Sunitinib), yet they possess a notorious reputation for instability. As electron-rich heterocycles, they are prone to acid-catalyzed polymerization, often turning a promising reaction mixture into an intractable black tar.
This guide moves beyond standard textbook procedures. It addresses the causality of failure —why a reaction stalls, why regioselectivity drifts, and how purification often destroys the very product you synthesized.
Module 1: The Paal-Knorr Synthesis (1,4-Dicarbonyl Condensation)
The Paal-Knorr is the workhorse for synthesizing 2,5-substituted pyrroles. However, it is not a "mix and stir" guarantee.
Diagnostic FAQ
Q: My reaction yields a significant amount of furan byproduct instead of pyrrole. Why?A: This is a pH-driven competition.
Mechanism: The 1,4-dicarbonyl cyclizes via an acid-catalyzed mechanism.[1] If the pH is too low (< 3), the oxygen of the carbonyl acts as the nucleophile (forming furan) faster than the amine can attack.
Correction: Buffer the system. Use acetic acid (AcOH) rather than strong mineral acids (HCl/H₂SO₄). If using amine salts (R-NH₃Cl), you must add a base (NaOAc or Et₃N) to liberate the free amine.
Q: The starting material is consumed, but no product is isolated—just dark oligomers.A: You likely have "Pyrrole Acid Death."
Causality: The product pyrrole is more electron-rich than the starting material. In the presence of strong acid or high heat, the product attacks the protonated starting material or itself, leading to polymerization.
Protocol Adjustment: Switch to Lewis Acid Catalysis or Microwave Irradiation .
Catalyst: 10 mol% Iodine (I₂) or Sc(OTf)₃ allows reaction at neutral pH.
Microwave: 100–120°C for 10–20 mins in EtOH often pushes the dehydration step without prolonged thermal exposure.
Module 2: The Hantzsch Synthesis (Multicomponent Assembly)
Used for 2,3,4,5-substituted pyrroles. The challenge here is regiochemistry and stopping the reaction at the right intermediate.
Diagnostic FAQ
Q: I am getting a mixture of regioisomers. How do I control this?A: Regioselectivity is dictated by the initial enamine formation.
The Logic: The reaction proceeds via the condensation of the amine with the
-keto ester (forming an enamine), which then attacks the -haloketone.[2]
Troubleshooting: Pre-form the enamine. Do not mix all three components (Amine +
-keto ester + -haloketone) simultaneously.
Stir Amine +
-keto ester until water evolves (enamine forms).[2]
Then add the
-haloketone dropwise.
Q: The reaction stalls at the intermediate hydroxy-pyrroline stage.A: The final aromatization (dehydration) requires a driving force.
Correction: If the intermediate is stable, treat the crude mixture with a dehydrating agent like POCl₃ or simply reflux in glacial acetic acid to force aromatization.
Module 3: The Clauson-Kaas Synthesis (Protected Precursor)
Using 2,5-dimethoxytetrahydrofuran is a cleaner alternative to handling unstable 1,4-dicarbonyls, but kinetics can be sluggish.
Diagnostic FAQ
Q: My amine is an aniline with electron-withdrawing groups (e.g., -NO₂, -CN) and the reaction won't proceed.A: The nucleophilicity of the amine is too low to open the activated furan ring.
Solution: You need a "Double Activation" system.
Standard: Reflux in AcOH.
Enhanced: Use Microwave irradiation in water (Green method) or add a Lewis Acid like MgI₂ or Bi(NO₃)₃ . The Lewis acid coordinates to the furan oxygens, making the ring more susceptible to attack by weak nucleophiles.
Module 4: Purification & Handling (The "Black Tar" Protocol)
This is the most critical section. 40% of pyrrole failures happen after the reaction is successfully completed, during purification.
The "Self-Validating" Purification System
1. The Ehrlich Test (Validation Step)
Before assuming your reaction failed, dip a TLC plate of your crude mixture into Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH) and heat.
Result: Pyrroles turn bright pink/red/purple.
Insight: If the spot is pink on TLC but you isolate nothing, the column killed your product.
2. Silica Gel Neutralization (The Protocol)
Standard silica gel is slightly acidic (pH 6–6.5). This is enough to polymerize electron-rich pyrroles.
Method A (Pre-treatment): Slurry silica in Hexanes with 5% Triethylamine (Et₃N). Pour the column, then flush with pure Hexanes to remove excess amine.
Method B (Mobile Phase): Add 1% Et₃N to your eluent system (e.g., Hexanes/EtOAc + 1% Et₃N).
3. Alternative Stationary Phases
If the pyrrole is extremely labile (e.g., N-H pyrroles with alkyl substituents), skip silica entirely.
Use: Neutral Alumina (Activity Grade III).
Data: Stability Comparison
Condition
Pyrrole Recovery (%)
Observation
Standard Silica Gel
35%
Band streaking, dark fractions
Silica + 1% Et₃N
92%
Tight bands, clear fractions
Neutral Alumina
88%
Good separation, slower flow rate
Acidic Workup (pH 2)
10%
Black tar formation
Visualizing the Purification Decision Tree
Figure 2: Decision matrix for isolating unstable pyrroles without degradation.
References
Paal-Knorr Mechanism & Furan Competition
Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of furans. The Journal of Organic Chemistry.
Microwave Assisted Synthesis (Green Chemistry)
Minetto, G., et al. (2005). Microwave-assisted Paal–Knorr reaction. European Journal of Organic Chemistry.
Hantzsch Synthesis Regioselectivity
Trautwein, A. W., & Süssmuth, R. D. (2005). Regioselective Hantzsch Pyrrole Synthesis. ChemBioChem.
Technical Support Center: Enhancing the Solubility of Pyrrole-Based Compounds
Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical t...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the common, yet significant, challenge of poor solubility in pyrrole-based compounds. Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, but their inherent physicochemical properties often create hurdles in formulation and preclinical evaluation.[1][2]
This document moves beyond simple protocols to explain the underlying principles of each technique, empowering you to make informed decisions for your specific compound.
Section 1: Foundational Understanding & FAQs
This section addresses the most common initial questions regarding the solubility of pyrrole-based molecules.
Q1: Why are many of my pyrrole-based compounds poorly soluble in aqueous media?
The solubility of pyrrole derivatives is a complex interplay of their structural and electronic features. The core pyrrole ring itself is a five-membered aromatic heterocycle.[3] While it possesses a nitrogen atom capable of acting as a hydrogen bond donor (N-H), the lone pair of electrons on this nitrogen is integral to the ring's 6 π-electron aromatic system.[3][4] This delocalization makes the lone pair less available for hydrogen bonding with water compared to, for example, the lone pair on the nitrogen in pyridine.[4]
Key factors contributing to poor solubility include:
Aromaticity and Lipophilicity: The flat, aromatic, and largely non-polar carbocyclic portion of the pyrrole ring contributes to its lipophilic character, favoring dissolution in organic solvents over water.[5][6] Pyrrole itself is only slightly soluble in water but readily dissolves in solvents like ethanol and ether.[6][7][8]
Crystal Lattice Energy: For solid compounds, strong intermolecular forces (like π-π stacking of the aromatic rings and hydrogen bonding between molecules) in the crystal lattice can make it energetically unfavorable for the compound to dissolve. The energy required to break this lattice may not be sufficiently compensated by the energy released upon solvation.
Substituent Effects: The nature of the functional groups attached to the pyrrole ring has a profound impact. Bulky, non-polar substituents will further increase lipophilicity and decrease aqueous solubility.[9][10]
Q2: What is the first step I should take to assess the solubility of a new pyrrole compound?
A systematic, multi-stage solubility assessment is crucial. Start with a simple qualitative or semi-quantitative "shake-flask" method.
Protocol: Basic Solubility Assessment
Solvent Selection: Choose a range of relevant solvents. At a minimum, this should include water, phosphate-buffered saline (PBS) at pH 7.4, and an organic solvent in which the compound is likely fully soluble (e.g., DMSO or ethanol).
Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in a glass vial (e.g., 1-2 mg in 1 mL). Ensure the amount added is more than what is expected to dissolve.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.
Scientist's Note: This initial screen provides the intrinsic aqueous solubility (S₀), a critical baseline parameter that informs which enhancement strategy to pursue.
Section 2: Troubleshooting and Strategic Solutions
Once you have established a baseline solubility, you can select an appropriate strategy for enhancement. The following decision-making workflow can guide your choice.
Workflow: Selecting a Solubility Enhancement Strategy
Caption: General mechanism of prodrug activation.
Scientist's Note: The key to a successful prodrug is ensuring that the cleavage reaction to release the parent drug occurs at an appropriate rate and location in the body. The linker between the drug and the promoiety is critical and must be designed for the desired cleavage mechanism.
[11]
Guide 2.3: Formulation - Using Co-solvents
Q: I need to prepare a 10 mM stock solution of my pyrrole compound for an in vitro assay, but it won't dissolve in the aqueous buffer. What should I do?
Causality: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes. [12]They work by reducing the polarity of the overall solvent system, making it more favorable for the lipophilic compound to dissolve. [12][13]This is one of the most common and straightforward methods for solubilizing compounds for preclinical research.
Protocol: Preparing a Co-solvent Stock Solution
Select a Co-solvent: Choose a biocompatible co-solvent. DMSO is the most common choice for in vitro work, while PEG 400 and ethanol are often used for in vivo studies in animals.
Initial Dissolution: Dissolve your compound in the minimum required volume of 100% co-solvent to create a highly concentrated primary stock (e.g., 100 mM in DMSO). Gentle warming or vortexing can help.
Serial Dilution: Perform serial dilutions from this primary stock into your final aqueous buffer (e.g., cell culture media, PBS).
Validation/QC Step: Always check for precipitation after each dilution step. The final concentration of the organic co-solvent in your assay should be kept low (typically <1%, and often <0.1%) to avoid artifacts or cytotoxicity. Run a vehicle control (buffer + same final concentration of co-solvent) in your experiment.
Table: Common Co-solvents for Research Use
Co-solvent
Typical Use
Max Recommended % (in vitro)
Notes
DMSO
In vitro assays
< 0.5%
Can have biological effects at higher concentrations.
Ethanol
In vitro, in vivo
< 1%
Can cause protein precipitation.
PEG 400
In vivo formulations
N/A
Generally regarded as safe (GRAS). Viscous.
Propylene Glycol
In vitro, in vivo
< 1%
Common vehicle for oral and parenteral formulations.
Q: My compound is very lipophilic and sensitive to organic solvents. Is there an alternative to co-solvents?
Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity. [14]They can encapsulate a poorly soluble "guest" molecule (your pyrrole compound) within their central cavity, forming an "inclusion complex." [14][15]This complex has a water-soluble exterior, effectively shielding the lipophilic drug from the aqueous environment and increasing its apparent solubility.
Protocol: Preparing a Cyclodextrin Formulation
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice with high aqueous solubility.
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer).
Add Compound: Add an excess of your solid pyrrole compound to the cyclodextrin solution.
Equilibrate: Stir or sonicate the mixture for 24-48 hours at a constant temperature to facilitate complex formation.
Filter and Quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound. Analyze the filtrate by HPLC to determine the concentration of the solubilized drug.
Mechanism: Cyclodextrin Encapsulation
Caption: Encapsulation of a drug by a cyclodextrin.
Q: My pyrrole-based drug is a promising candidate for clinical development, but its oral bioavailability is extremely low due to poor solubility. What is a more advanced formulation strategy?
Causality: A solid dispersion is a system where a poorly soluble drug (in its amorphous, high-energy state) is molecularly dispersed within a hydrophilic polymer matrix. [16][17]When this formulation comes into contact with water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles. [18]This creates a transient supersaturated solution, which can significantly enhance absorption before the drug has a chance to convert back to its less soluble crystalline form.
[15]
Common Methods for Preparing Solid Dispersions:
Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled. This is a solvent-free method suitable for thermally stable drugs.
[16]* Solvent Evaporation (Spray Drying): The drug and polymer are dissolved in a common organic solvent, and the solvent is rapidly removed by spraying the solution into a heated chamber. This is suitable for heat-sensitive drugs.
[19]
Protocol: Lab-Scale Solvent Evaporation for Solid Dispersion
Component Selection: Choose a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®) and a volatile organic solvent (e.g., methanol, acetone) that dissolves both your drug and the polymer.
Solution Preparation: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:4 drug-to-polymer). Ensure a clear solution is formed.
Solvent Removal: Use a rotary evaporator to remove the solvent under vacuum. The rapid removal is key to "trapping" the drug in its amorphous state within the polymer.
Drying and Milling: Further dry the resulting solid film in a vacuum oven to remove residual solvent. Gently mill the film into a fine powder.
Validation/QC Step: This is critical. Use PXRD to confirm the absence of crystalline drug peaks, indicating a successful amorphous dispersion. Use DSC to identify a single glass transition temperature (Tg), which is different from the Tg of the pure polymer and the melting point of the pure drug.
Scientist's Note: The physical stability of amorphous solid dispersions can be a challenge. Over time, the drug may recrystallize, leading to a loss of the solubility advantage. Stability studies under accelerated conditions (e.g., high temperature and humidity) are essential.
References
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
Yadav, P., & Kumar, Y. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(1). [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 241–250. [Link]
Garg, A., Singh, S., & Sharma, P. K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-121. [Link]
(n.d.). What is the solubility of pyrrole in different solvents? Biosynce. [Link]
(n.d.). What are the challenges in the synthesis and application of pyrrole? BIOSYNCE. [Link]
Cárdenas-Jirón, G. I., López, R., & Notario, R. (2019). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. International Journal of Molecular Sciences, 20(17), 4239. [Link]
(n.d.). What solvents can dissolve pyrrole well? Blog. [Link]
Gaware, V. V. S., & Dure, K. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Topics in Medicinal Chemistry, 18(25), 2209-2224. [Link]
(n.d.). Solubility of pyridine and pyrrole in water. Chemistry Stack Exchange. [Link]
Zhang, X., Zhang, M., & Wang, C. (2012). Synthesis and fluorescence properties of a soluble polypyrrole derivative based on a dipyrrole monomer. Synthetic Metals, 162(1-2), 118-124. [Link]
(2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Contract Pharma. [Link]
Borowski, T., & Solà, M. (2007). Towards physical interpretation of substituent effects: the case of N- and C3-substituted pyrrole derivatives. Journal of Physical Organic Chemistry, 20(12), 1037-1045. [Link]
Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & Biodiversity, 6(11), 2071-2083. [Link]
(n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
Vasconcelos, T., Sarmento, B., & Costa, P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-14. [Link]
Jain, A., & Sonwane, S. (2019). Prodrugs : An approach to improve the effectiveness and properties of the drug. International Journal of Novel Research and Development, 4(5). [Link]
Al-Kasmi, B., Tabbakh, R., & Al-Allaf, M. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
Perlovich, G. L., & Volkova, T. V. (2017). The pyrrole ring as hydrogen-bonding π-donor base: An experimental and theoretical study of the interactions of N-methylpyrrole with alcohols. Journal of Molecular Liquids, 242, 1032-1041. [Link]
J, A., & S, S. (2024). Recent Advances in Prodrug Approach over Conventional Drug Therapy. Current Drug Therapy, 19(3). [Link]
Popa, A., & Antoci, V. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(19), 6296. [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & Khan, I. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity, e202400534. [Link]
Khan, M. A., & Brien, J. F. (1993). Effect of the size of N-substitution in pyrrole on directing electrophiles to the C-positions of the ring. Journal of Organometallic Chemistry, 459(1-2), 1-4. [Link]
Wyrębek, P., & Ziółkowska, D. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules, 27(21), 7311. [Link]
Kumar, S., & Singh, S. (2014). Role of Prodrugs in Solubility Enhancement of Drugs. International Journal of Drug Development and Research, 6(4). [Link]
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Journal of Pharmacy and Pharmacology, 68(10), 1257-1273. [Link]
Patel, B. B., & Modi, D. J. (2012). Different Solid Dispersion Techniques for Dissolution Enhancement Using Paracetamol as a Model Drug. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 348-354. [Link]
(n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
Tran, P., Pyo, Y. C., & Kim, D. H. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 10(3), 132. [Link]
(n.d.). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
Stahl, K., & Wenz, R. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 518. [Link]
Aggarwal, G., Harikumar, S. L., & Ritika. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Popa, A., & Antoci, V. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(19), 6296. [Link]
S, S., & G, S. (2022). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry, 13(8), 906-929. [Link]
Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Abuelizz, H. A., & Marzouk, M. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(9), 1221. [Link]
Pyrrole Functionalization: A Technical Support Guide to Mastering Regioselectivity
Welcome to the Technical Support Center for Pyrrole Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrrole chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Pyrrole Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrrole chemistry. Pyrrole, a fundamental scaffold in pharmaceuticals, natural products, and materials, presents a unique set of challenges due to its high reactivity and nuanced regioselectivity.
This document is structured as an interactive troubleshooting guide. Instead of a rigid protocol, we will explore common experimental challenges through a question-and-answer format, providing not just solutions, but the mechanistic reasoning and expert insights behind them. Our goal is to empower you to diagnose issues in your own reactions and strategically design more effective synthetic routes.
Section 1: The Fundamental Challenge - Controlling Electrophilic Substitution
This section addresses the inherent reactivity of the pyrrole ring, which dictates the default outcome of many functionalization reactions. Understanding this is the first step to controlling it.
Question 1: "My electrophilic substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) is exclusively yielding the C2-substituted product. How can I favor C3 substitution?"
Answer:
This is the most common observation in pyrrole chemistry and is a direct consequence of the electronics of the pyrrole ring. Electrophilic attack is kinetically favored at the C2 (α) position.
The Underlying Mechanism:
Electrophilic aromatic substitution (EAS) proceeds through a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.
Attack at C2 (α-position): The positive charge on the intermediate can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures.[1][2][3][4] This extensive delocalization makes the transition state leading to this intermediate more stable and lowers the activation energy.[1][4]
Attack at C3 (β-position): The intermediate formed from attack at the C3 position is less stable. The positive charge can only be effectively delocalized over two carbon atoms.[1][2][3][4]
Consequently, the reaction proceeds faster through the more stable C2-attack pathway.[2][5][6]
Strategies to Achieve C3-Selectivity:
Steric Hindrance: The most direct approach is to block the more reactive C2 and C5 positions. If you introduce large, bulky substituents at the C2 and C5 positions, electrophiles will be sterically forced to attack the C3 or C4 positions. This is often used in multi-step syntheses where the pyrrole core is built with this substitution pattern from the start.
N-Protecting/Directing Groups: This is the most versatile strategy. By installing a suitable group on the pyrrole nitrogen, you can fundamentally alter the regiochemical outcome. Electron-withdrawing protecting groups, such as sulfonyl derivatives (e.g., tosyl, benzenesulfonyl), are particularly effective.[7] They decrease the electron density of the ring, making it less reactive overall, but they also alter the electronic distribution to favor C3 functionalization under certain conditions, particularly for metal-catalyzed reactions.
Question 2: "My reaction is giving me a mixture of mono-, di-, and poly-substituted pyrroles, and it's a purification nightmare. How can I improve the selectivity for mono-substitution?"
Answer:
This is a classic problem stemming from the high nucleophilicity of the pyrrole ring. Pyrrole is significantly more reactive than benzene, and the initial substitution can sometimes further activate the ring, leading to over-functionalization.[2][5]
Troubleshooting Steps:
Lower the Reaction Temperature: Many electrophilic substitutions are highly exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can reduce the overall reaction rate and often provides a wider window to stop the reaction at the mono-substituted stage. This is a key aspect of achieving kinetic control over the reaction.[8][9][10][11]
Use a Milder Electrophile/Activating Agent: The reactivity of the electrophile is critical.
For Acylation: Instead of a highly reactive combination like acetyl chloride/AlCl₃, consider using a milder Lewis acid or acetic anhydride.[5]
For Halogenation: Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often more controllable than elemental halogens (Cl₂, Br₂).[5]
Employ an N-Protecting Group: Installing an electron-withdrawing group on the nitrogen is a highly effective strategy.
Why it works: Sulfonyl (e.g., -SO₂Ph) or carbonyl (e.g., -CO₂Et) groups significantly decrease the electron-donating ability of the nitrogen into the π-system.[7][12] This "tames" the reactivity of the pyrrole, making it behave more like a standard aromatic ring and dramatically reducing the propensity for polysubstitution.
Common Choice: N-Benzenesulfonyl or N-tosyl protection is a robust and widely used method.[7]
Experimental Protocol: N-Benzenesulfonyl Protection of Pyrrole
Setup: To a stirred solution of pyrrole (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: H₂ gas is evolved.
Stirring: Allow the mixture to stir for 30 minutes at 0 °C. The pyrrolide anion will form.
Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting pyrrole is consumed.
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification: The crude N-benzenesulfonyl pyrrole can often be used directly or purified by column chromatography on silica gel.
Section 2: Advanced Strategies - Directing Groups and C-H Functionalization
When simple steric blocking or electronic deactivation is insufficient, more sophisticated methods are required. This section delves into the use of directing groups to achieve otherwise inaccessible regioselectivity.
Question 3: "I need to functionalize the C3 position, but blocking C2 and C5 is not an option for my target molecule. What are my best strategies?"
Answer:
This requires moving beyond manipulating the inherent reactivity of the pyrrole ring and actively directing the functionalization. This is where directing groups and modern transition-metal-catalyzed methods excel.
Strategy 1: Removable Directing Groups on Nitrogen
Certain N-substituents can direct metalation (lithiation) or transition-metal-catalyzed C-H activation to specific positions.
The SEM Group: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a well-established directing group. Lithiation of N-SEM-pyrrole with a strong base like t-BuLi occurs selectively at the C2 position. However, its true utility lies in subsequent manipulations.[13]
Triisopropylsilyl (TIPS) Group: The bulky TIPS group is particularly effective for directing C-H functionalization. For instance, rhodium-catalyzed C-H arylation of N-TIPS-pyrrole has been shown to exhibit excellent selectivity for the C3 (β) position.[14] The steric bulk of the TIPS group likely disfavors catalyst coordination at the C2 position, thereby promoting reaction at the less-hindered C3 site.
Strategy 2: C-H Functionalization
The development of transition-metal-catalyzed C-H functionalization has revolutionized synthetic chemistry, and pyrroles are no exception. These methods offer a powerful way to forge new bonds at specific positions with high regioselectivity, often without the need for pre-functionalized starting materials.
Palladium and Rhodium Catalysis: These are the workhorses of C-H activation. By carefully selecting the ligand, catalyst, and directing group on the pyrrole nitrogen, chemists can steer arylation, alkylation, or other couplings to either the C2 or C3 position.[14][15]
Example Application: A notable study demonstrated that a rhodium catalyst could be used for the direct C-H arylation of N-substituted pyrroles with aryl iodides, showing high preference for the C3 position. This strategy was successfully applied to the synthesis of marine alkaloids like lamellarins.[14]
Summary Table: Strategies for Regiocontrol
Strategy
Target Position
Key Principle
Common Reagents/Conditions
Pros
Cons
Unmodified EAS
C2 (Kinetic)
Inherent electronic preference of the pyrrole ring.[1][2]
Technical Support Center: 5-Methyl-1H-pyrrole-2-carboxylic Acid Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1H-pyrrole-2-carboxylic acid. This guide provides in-depth technical information, troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1H-pyrrole-2-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the expertise to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction: Understanding the Stability of 5-Methyl-1H-pyrrole-2-carboxylic Acid
5-Methyl-1H-pyrrole-2-carboxylic acid is a valuable building block in organic synthesis and medicinal chemistry.[1][2] However, like many heterocyclic compounds, its stability can be influenced by various environmental factors, including pH, light, temperature, and the presence of oxidizing agents. A thorough understanding of its degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations. This guide will walk you through the primary degradation mechanisms and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for 5-Methyl-1H-pyrrole-2-carboxylic acid?
A1: The primary degradation pathways for 5-Methyl-1H-pyrrole-2-carboxylic acid are believed to be decarboxylation (especially under acidic conditions), photodegradation, hydrolysis, and oxidation. The specific pathway that predominates will depend on the experimental conditions.
Q2: My solution of 5-Methyl-1H-pyrrole-2-carboxylic acid is changing color. What could be the cause?
A2: A color change, often from colorless or pale yellow to a darker orange or brown, is a common indicator of degradation. This is frequently due to oxidative polymerization of the pyrrole ring, which can be initiated by exposure to air (oxygen) and/or light.[3]
Q3: Is 5-Methyl-1H-pyrrole-2-carboxylic acid sensitive to pH?
A3: Yes. Pyrrole-2-carboxylic acids are known to be unstable in both acidic and alkaline solutions.[4][5][6] Acidic conditions can catalyze decarboxylation, while alkaline conditions can promote other hydrolytic degradation pathways. For optimal stability, it is recommended to work in a neutral to slightly acidic pH range and to minimize exposure to strong acids and bases.
Q4: How should I store solutions of 5-Methyl-1H-pyrrole-2-carboxylic acid?
A4: To minimize degradation, solutions should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, consider preparing fresh solutions as needed.
Q5: What analytical techniques are best for monitoring the degradation of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly effective and commonly used method for monitoring the degradation of 5-Methyl-1H-pyrrole-2-carboxylic acid and quantifying its degradation products.[6][7] LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[8]
Troubleshooting Guides
Issue 1: Unexpected Loss of Starting Material in Acidic Media
Symptoms:
Rapid decrease in the concentration of 5-Methyl-1H-pyrrole-2-carboxylic acid as monitored by HPLC.
Formation of a new, less polar peak in the chromatogram.
Gas evolution (effervescence) may be observed in concentrated solutions.
Probable Cause: Acid-Catalyzed Decarboxylation
Pyrrole-2-carboxylic acids are known to undergo decarboxylation in acidic aqueous solutions.[4][9] The reaction is catalyzed by protons and involves the addition of water to the carboxylic acid group, leading to the cleavage of the C-C bond and the release of carbon dioxide.[4][10] The primary degradation product is expected to be 2-methylpyrrole.
Proposed Degradation Pathway: Decarboxylation
Caption: Acid-catalyzed decarboxylation of 5-Methyl-1H-pyrrole-2-carboxylic acid.
Troubleshooting Protocol:
pH Control:
Maintain the pH of your reaction mixture or solution in the neutral to slightly acidic range (pH 5-7) if the experimental conditions allow.
Use appropriate buffer systems to maintain a stable pH.
Temperature Management:
Perform reactions at the lowest feasible temperature, as decarboxylation rates increase with temperature.
Solvent Selection:
If possible, use aprotic solvents to minimize the availability of protons and water that facilitate decarboxylation.
Monitoring:
Regularly monitor the reaction progress using RP-HPLC to track the consumption of the starting material and the formation of the 2-methylpyrrole byproduct.
Table 1: HPLC Method Parameters for Degradation Monitoring
Parameter
Value
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 260 nm
Injection Volume
10 µL
Issue 2: Sample Darkening and Formation of Insoluble Material Upon Exposure to Light and Air
Symptoms:
The initially colorless or pale-yellow solution turns yellow, then orange, and finally dark brown.
Formation of a precipitate or polymeric material.
Broad, unresolved peaks appearing in the HPLC chromatogram.
Probable Cause: Photodegradation and Oxidative Polymerization
Pyrrole moieties are susceptible to both direct and indirect photodegradation.[11] This process can be exacerbated by the presence of oxygen, leading to the formation of reactive radical species. These radicals can then initiate polymerization, resulting in the formation of colored, insoluble polypyrrole-like materials.[3]
Caption: Simplified pathway for photo-oxidative degradation and polymerization.
Troubleshooting Protocol:
Light Protection:
Conduct all experiments in amber glassware or vessels wrapped in aluminum foil to exclude light.
Minimize exposure to ambient light during sample preparation and analysis.
Inert Atmosphere:
Degas solvents before use by sparging with an inert gas (nitrogen or argon) for 15-20 minutes.
Blanket reaction vessels and sample vials with an inert gas.
Antioxidants:
For formulation studies, consider the addition of small amounts of antioxidants, such as butylated hydroxytoluene (BHT), to quench radical reactions. (Note: Ensure the antioxidant does not interfere with your downstream applications).
Solvent Purity:
Use high-purity, peroxide-free solvents, as peroxides can initiate oxidation.
Issue 3: Hydrolytic Instability in Aqueous Solutions
Symptoms:
Gradual loss of the parent compound in aqueous buffers, particularly at pH values below 4 and above 8.
Appearance of new, more polar peaks in the HPLC chromatogram.
Probable Cause: Hydrolysis
While decarboxylation is a key hydrolytic pathway in strong acid, other hydrolytic degradation mechanisms can occur across a wider pH range.[5] Pyrrole carboxylic acids have shown instability to hydrolysis.[5] The exact nature of the degradation products will depend on the pH and buffer components.
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the hydrolytic stability of the compound.
Troubleshooting Protocol:
Buffer Selection:
If possible, work with buffers in the pH 5-7 range for enhanced stability.
Be aware that some buffer components can catalyze degradation. Perform control experiments to assess the impact of the buffer itself.
Forced Degradation Study:
Proactively investigate the stability of 5-Methyl-1H-pyrrole-2-carboxylic acid under your specific experimental conditions by performing a forced degradation study.
Incubate the compound in your intended buffers at various temperatures and monitor its concentration over time. This will provide valuable data on its stability profile.
Table 2: Example Forced Degradation Study Conditions
Condition
Temperature
Duration
Expected Outcome
Acid Hydrolysis
0.1 M HCl
60 °C
24 hours
Base Hydrolysis
0.1 M NaOH
60 °C
24 hours
Oxidation
3% H₂O₂
Room Temp
24 hours
Photostability
UV/Vis Light
Room Temp
7 days
Thermal
80 °C (Solid)
7 days
Thermal Degradation
By systematically addressing these potential degradation pathways, researchers can significantly improve the reliability and reproducibility of their experiments involving 5-Methyl-1H-pyrrole-2-carboxylic acid.
References
McNeill, K. (2019). Exploring the photodegradation of pyrroles. Kristopher McNeill. [Link]
[Anonymous]. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]
[Anonymous]. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
[Anonymous]. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. [Link]
PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. [Link]
PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
PubMed. (1986). Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography. [Link]
PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]
ACS Publications. (2023). Moisture Property and Thermal Behavior of Two Novel Synthesized Polyol Pyrrole Esters in Tobacco | ACS Omega. [Link]
[Anonymous]. (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. ScienceDirect. [Link]
AMT. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. [Link]
ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids. [Link]
ResearchGate. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]
Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole? [Link]
[Anonymous]. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ChemRxiv. [Link]
[Anonymous]. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Communications Biology. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis. [Link]
MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. [Link]
ResearchGate. (n.d.). Biomass into Chemicals: Aerobic Oxidation of 5-Hydroxymethyl-2-furfural into 2,5-Furandicarboxylic Acid with Gold Nanoparticle Catalysts | Request PDF. [Link]
ResearchGate. (n.d.). (PDF) Solvent‐Promoted Oxidation of Aromatic Alcohols/Aldehydes to Carboxylic Acids by a Laccase‐TEMPO System: Efficient Access to 2,5‐Furandicarboxylic Acid and 5‐Methyl‐2‐Pyrazinecarboxylic Acid. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-OX-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Comprehensive Guide to Handling, Purification, and Storage of Pyrrole Derivatives
Executive Summary
Pyrroles are electron-rich heteroaromatic compounds that serve as critical building blocks in medicinal chemistry and materials science. Their high electron density, while advantageous for electrophilic aromatic substitution, renders them susceptible to autoxidation and acid-catalyzed polymerization . This guide provides a self-validating workflow to diagnose degradation, restore purity, and maintain stability during experimental procedures.
Module 1: Diagnostics & Mechanism
Q1: Why does my pyrrole turn from colorless to brown/black upon storage?
A: The color change is a visual indicator of autoxidation and subsequent oligomerization .
The Mechanism:
Pyrroles possess a high HOMO (Highest Occupied Molecular Orbital) energy level, making them prone to single-electron transfer (SET) oxidation by atmospheric oxygen. This process is accelerated by light (photooxidation) and trace acids.
Initiation: Oxygen or light generates a pyrrole radical cation (
).
Coupling: These radicals dimerize (often at the
-position) to form bipyrroles.
Propagation: The dimers are more electron-rich than the monomer, oxidizing faster and leading to extended conjugated systems (polypyrroles). The "black" color arises from the broad absorption bands of these conjugated oligomers.
Visualizing the Pathway:
Figure 1: The autoxidation cascade of pyrrole. Note that the dimer is more reactive than the monomer, accelerating the darkening process.
Q2: My sample is dark but NMR shows it is >95% pure. Can I use it?
A:Proceed with caution.
Polypyrrole impurities have incredibly high molar extinction coefficients. A visible "black" color can result from <0.1% molar impurity.
For rough reactions (e.g., initial screens): You may use it if the impurity profile doesn't interfere with your specific reaction mechanism.
For kinetics, catalysis, or sensitive couplings:Purify immediately. Trace oxidized species can act as radical initiators or catalyst poisons (coordinating to metal centers).
Module 2: Purification & Restoration
Q3: What is the standard protocol for purifying degraded pyrrole?
A: Distillation is the gold standard. Simple filtration is insufficient as oligomers may be soluble.
The "Self-Validating" Purification Protocol:
Pre-requisite: Assess the boiling point (bp).[1] Pyrrole boils at 130°C (atm), but substituted pyrroles vary. Always distill under reduced pressure to minimize thermal decomposition.
Step-by-Step Workflow:
Acid Neutralization (Critical Step):
If the pyrrole was synthesized via acid catalysis (e.g., Paal-Knorr), wash the organic layer with 10% NaOH or saturated
to remove trace acid. Acid residues catalyze polymerization during distillation.
Drying:
Dry the crude material over solid KOH pellets or
for 1-2 hours. KOH acts as both a desiccant and a stabilizer (neutralizing adventitious acid).
Vacuum Distillation:
Assemble a short-path distillation apparatus.
Validation: Ensure the vacuum is stable (e.g., <10 mmHg).
Discard the first 5-10% of the distillate (forerun), which contains water and low-boiling impurities.
Collect the main fraction as a colorless oil.
Immediate Storage:
Flush the receiving flask with Argon/Nitrogen immediately upon completion.
Comparative Purification Data:
Method
Purity Achieved
Yield Loss
Best For
Vacuum Distillation
>99%
10-20%
Bulk liquid pyrroles (e.g., N-methylpyrrole).
Alumina Filtration
~95-98%
5-10%
Removing colored oligomers from small samples quickly.
Q4: How do I store pyrroles long-term to prevent degradation?
A: You must inhibit the three initiation factors: Oxygen, Light, and Acid.
The "Triad" Storage System:
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2][3] For frequently used bottles, use a Sure/Seal™ cap or transfer to a Schlenk flask.
Temperature: Store at -20°C . Lower temperatures significantly reduce the rate of radical propagation.
Stabilization: Add a few pellets of KOH (Potassium Hydroxide) to the storage vessel.
Why? KOH scavenges water (which can facilitate proton transfer) and neutralizes any acid formed or absorbed, preventing the acid-catalyzed polymerization cycle.
Q5: How do I handle pyrroles during reaction setup?
A: Treat pyrroles as "semi-air-sensitive." They are not pyrophoric like t-BuLi, but oxygen exposure compromises yield.
Recommended Workflow:
Figure 2: Decision tree for introducing pyrrole reagents into a synthesis workflow.
Technical Tips:
Degassing: Always degas reaction solvents before adding the pyrrole. Dissolved oxygen in the solvent is often the primary culprit for low yields in coupling reactions.
Schlenk Technique: If the pyrrole is a liquid, use standard syringe transfer techniques. Avoid pouring the liquid through open air.
References
Armarego, W. L. F.; Chai, C. L. L.[4] Purification of Laboratory Chemicals; 7th ed.; Butterworth-Heinemann: Oxford, 2013. Link
McElvain, S. M.; Bolliger, K. M. "Pyrrole."[2][5][6][7][8][9] Organic Syntheses1929 , 9, 78. Link
BenchChem Technical Support.[10] "Handling Air-Sensitive Reagents." BenchChem Knowledge Base. Link
Sigma-Aldrich.[11] "Technical Bulletin AL-134: Handling Air-Sensitive Reagents." Link
Author: BenchChem Technical Support Team. Date: February 2026
Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Scope: Solubility optimization, stability management (decarboxylation), and reaction tuning.
Executive Summary: The Amphiphilic Paradox
5-Methyl-1H-pyrrole-2-carboxylic acid (5-Me-Py-2-COOH) presents a unique challenge in solution chemistry. It possesses a nucleophilic, electron-rich aromatic ring susceptible to oxidation and acid-catalyzed decomposition, paired with a carboxylic acid that requires activation for coupling.
The choice of solvent is not merely about solubility; it dictates the lifespan of your starting material. Inappropriate solvent systems can accelerate decarboxylation (loss of CO₂) or promote oxidative polymerization (tar formation).
The most critical failure mode for 5-Me-Py-2-COOH is acid-catalyzed decarboxylation . The 5-methyl group is electron-donating, which increases the electron density of the pyrrole ring. While this enhances nucleophilicity, it also makes the ring carbons more basic and susceptible to protonation—the first step in the decarboxylation mechanism.
The Mechanism of Failure
In acidic, protic media (e.g., wet acidic ether, unbuffered aqueous acid), the ring C2 or C5 position becomes protonated. This disrupts aromaticity and creates a leaving group scenario for the carboxylate.
Figure 1: Acid-catalyzed decarboxylation pathway. Note that the presence of water facilitates the transition state.
Diagnostic & Fixes
Issue: "My starting material disappeared, and I see a new spot on TLC that stains red/brown with Ehrlich’s reagent."
Cause: You likely decarboxylated the material to 5-methylpyrrole, which is volatile and unstable.
The Solvent Factor: Did you use an acidic solvent (e.g., Acetic Acid) or an unbuffered aqueous phase?
Solution:
Neutralize: Ensure your reaction solvent is neutral or slightly basic.
Buffer: If using aqueous media, use a phosphate buffer (pH 7-8).
Dry Solvents: In esterification, exclude water to prevent the hydrolytic decarboxylation pathway.
Issue: "The reaction mixture turned into a black tar."
Cause: Oxidative polymerization. Pyrroles are sensitive to oxygen, especially in solution.
The Solvent Factor: Halogenated solvents (DCM, CHCl₃) can become slightly acidic over time (HCl formation) and often contain dissolved oxygen.
Solution:
Degas: Sparge solvents with Argon/Nitrogen for 15 mins before use.
Switch: Use THF or DMF instead of chlorinated solvents if possible.
Solubility & Aggregation Guide
Pyrrole-2-carboxylic acids can form strong intermolecular hydrogen bond networks (dimers) in non-polar solvents, leading to poor solubility and sluggish reactivity.
Solubility Decision Tree
Figure 2: Solvent selection logic for stability and reactivity.
Protocol: Dissolving Stubborn Samples
If 5-Me-Py-2-COOH precipitates or fails to dissolve in your coupling mixture (e.g., DCM):
Co-solvent Spike: Add 5-10% DMF or DMSO. This disrupts the carboxylic acid dimers without interfering with standard coupling reagents (EDC/NHS, HATU).
Sonication: Use ultrasonic baths rather than heating. Never heat above 50°C in solution unless necessary, as thermal decarboxylation is a risk.
Reactivity Tuning: Amidation & Esterification
When coupling 5-Me-Py-2-COOH to amines (for DNA-binding polyamides or drug scaffolds), the solvent affects the transition state energy .
Dipolar Aprotic Solvents (DMF, DMSO, DMAc):
Pros: Best solubility; enhances the nucleophilicity of the amine partner; stabilizes the polar transition state of active ester formation.
Cons: Can compete as nucleophiles (forming methyl/ethyl esters instead of amides).
Recommendation: Avoid in coupling reactions unless using specific enzyme catalysis.
Critical Protocol: "The Safe Activation"
To couple 5-Me-Py-2-COOH without decomposing it:
Solvent: Anhydrous DMF.
Base: DIPEA (2.0 equiv).
Activation: Add HATU (1.0 equiv) at 0°C .
Wait: Stir for 10 mins to form the active ester before adding the amine.
Why? The active ester is more stable to decarboxylation than the free acid intermediate in the presence of localized heat spots.
Frequently Asked Questions (FAQs)
Q: Can I use acid chlorides (SOCl₂) to activate 5-Me-Py-2-COOH?A:Proceed with extreme caution. Thionyl chloride generates HCl byproduct. If you reflux 5-Me-Py-2-COOH in SOCl₂, the HCl trapped in the solvent can trigger decarboxylation or polymerization of the electron-rich pyrrole ring.
Better Alternative: Use oxalyl chloride with catalytic DMF in DCM at 0°C, or stick to HATU/EDC coupling to avoid strong acidic conditions.
Q: Why is my yield low when hydrolyzing the ethyl ester precursor?A: You likely acidified the work-up too aggressively.
Scenario: You hydrolyzed with NaOH/EtOH, then added 1M HCl to precipitate the product.
The Fix: Acidify carefully to pH 3-4 (isoelectric point vicinity) using weak acid (Citric acid or Acetic acid) rather than strong mineral acids (HCl/H₂SO₄). Extract immediately into organic solvent; do not let it sit in acidic water.
Q: Is 5-Me-Py-2-COOH stable in DMSO for biological assays?A: Yes, it is generally stable in DMSO at room temperature for weeks. However, ensure the DMSO is anhydrous . Hygroscopic DMSO absorbs water, which can facilitate slow hydrolysis or decarboxylation if the solution becomes slightly acidic over time. Store at -20°C.
References
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid. Canadian Journal of Chemistry. (Detailed kinetic isotope effects and acid-catalysis mechanisms).
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. (Mechanistic insight into the role of water and protonation).
Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks. ChemSusChem. (Solvent and temperature optimization for synthesis).
Pyrrole-2-carboxylic acid | Natural Alkaloid. MedChemExpress. (Solubility data in DMSO/Water).
Reactivity Test for HBTU-Activated Carboxylic Acids. ResearchGate. (Coupling efficiency of methylpyrrole derivatives).
Validating 5-Methyl-1H-pyrrole-2-carboxylic acid as a Prolyl-tRNA Synthetase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the validation of 5-Methyl-1H-pyrrole-2-carboxylic acid as a potential inhibitor of prolyl-tRNA sy...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the validation of 5-Methyl-1H-pyrrole-2-carboxylic acid as a potential inhibitor of prolyl-tRNA synthetase (ProRS). This document outlines the scientific rationale, experimental workflows, and comparative data necessary to rigorously assess its inhibitory potential against established compounds.
Introduction: The Rationale for Investigating 5-Methyl-1H-pyrrole-2-carboxylic acid as a ProRS Inhibitor
Prolyl-tRNA synthetase (ProRS) is a crucial enzyme responsible for the accurate attachment of proline to its cognate tRNA, an essential step in protein synthesis.[1] Its inhibition can disrupt this fundamental cellular process, making it an attractive target for the development of novel therapeutics, including antimicrobial and anti-inflammatory agents.[2][3] The pyrrole-2-carboxylic acid scaffold has been identified in derivatives that exhibit inhibitory activity against various enzymes. This guide outlines a hypothetical validation pathway for the parent compound, 5-Methyl-1H-pyrrole-2-carboxylic acid, as a candidate ProRS inhibitor.
This guide will provide a head-to-head comparison with the well-characterized ProRS inhibitor, Halofuginone, a derivative of febrifugine.[4] Halofuginone is known to be a potent, ATP-dependent competitive inhibitor of ProRS with respect to proline.[4] By following the rigorous validation workflow detailed herein, researchers can generate the critical data needed to determine the viability of 5-Methyl-1H-pyrrole-2-carboxylic acid as a lead compound for further development.
The Validation Workflow: A Multi-faceted Approach
The validation of a potential enzyme inhibitor is a systematic process that moves from initial biochemical characterization to more detailed biophysical and cellular assays. This workflow ensures a comprehensive understanding of the inhibitor's potency, mechanism of action, and specificity.
Caption: A structured workflow for the comprehensive validation of an enzyme inhibitor.
Biochemical Characterization: Unveiling the Inhibitory Profile
The initial step in validating a potential inhibitor is to determine its effect on the target enzyme's activity through biochemical assays. For ProRS, two primary assays are employed: the pyrophosphate exchange assay and the aminoacylation assay.[5]
IC50 Determination via Pyrophosphate Exchange Assay
This assay measures the first step of the aminoacylation reaction, where ProRS catalyzes the formation of a prolyl-adenylate intermediate from proline and ATP, releasing pyrophosphate (PPi).[6] The amount of PPi produced is quantified, and the inhibitory effect of 5-Methyl-1H-pyrrole-2-carboxylic acid is determined by measuring the reduction in PPi formation across a range of inhibitor concentrations.
Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, and 5 mM L-proline.
Inhibitor Dilution Series: Create a serial dilution of 5-Methyl-1H-pyrrole-2-carboxylic acid and the comparator, Halofuginone, in the reaction buffer.
Enzyme Addition: Add purified human ProRS to the reaction mixtures containing the inhibitors.
Initiation and Incubation: Initiate the reaction by adding a solution containing pyrophosphatase and a malachite green reagent.[7] Incubate the plate at 37°C for 60-90 minutes.
Measurement: Measure the absorbance at 620 nm using a plate reader. The intensity of the color is proportional to the amount of PPi generated.
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mechanism of Action Studies
To understand how 5-Methyl-1H-pyrrole-2-carboxylic acid inhibits ProRS, kinetic studies are performed by varying the concentrations of the substrates (proline and ATP) in the presence of the inhibitor. This helps to elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.
Experimental Protocol: Kinetic Analysis
Assay Setup: Perform the pyrophosphate exchange assay as described above.
Substrate Titration: For each fixed concentration of the inhibitor, perform a series of experiments where the concentration of one substrate (e.g., L-proline) is varied while the other (ATP) is held constant at a saturating concentration.
Data Acquisition: Measure the initial reaction velocities at each substrate concentration.
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax). A competitive inhibitor will increase the apparent Km for the substrate with no change in Vmax.[4]
Comparative Data Table: Biochemical Inhibition of ProRS
Compound
IC50 (nM)
Mechanism of Action (vs. Proline)
5-Methyl-1H-pyrrole-2-carboxylic acid
To be determined
To be determined
Halofuginone
~18.3
Competitive
Note: The IC50 value for Halofuginone is an approximate value from the literature for comparative purposes.[4]
Biophysical Validation: Confirming Direct Target Engagement
Biophysical assays are essential to confirm that the observed inhibition is due to a direct interaction between the compound and the target enzyme. These methods provide orthogonal validation to the biochemical data.
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[8] An increase in the melting temperature (Tm) of ProRS in the presence of 5-Methyl-1H-pyrrole-2-carboxylic acid would indicate direct binding and stabilization of the protein.
Experimental Protocol: Thermal Shift Assay
Reaction Setup: In a 96-well PCR plate, mix purified ProRS with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
Compound Addition: Add 5-Methyl-1H-pyrrole-2-carboxylic acid or Halofuginone to the wells at various concentrations.
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
Data Analysis: Plot fluorescence as a function of temperature to generate a melting curve. The midpoint of the transition is the Tm. A significant positive shift in Tm (ΔTm) in the presence of the compound indicates binding.
Comparative Data Table: Biophysical Validation of ProRS Binding
Compound
ΔTm (°C)
5-Methyl-1H-pyrrole-2-carboxylic acid
To be determined
Halofuginone
Positive Shift
Note: Halofuginone is known to bind and stabilize ProRS.[8]
Cellular and Specificity Assays: Assessing Biological Relevance
The final stage of validation involves determining the inhibitor's activity in a cellular context and assessing its selectivity for the target enzyme.
Cellular Protein Synthesis Inhibition Assay
This assay measures the ability of the inhibitor to penetrate cells and inhibit protein synthesis.
Experimental Protocol: Cellular Protein Synthesis Assay
Cell Culture: Culture a suitable cell line (e.g., HEK293) in 96-well plates.
Compound Treatment: Treat the cells with a dilution series of 5-Methyl-1H-pyrrole-2-carboxylic acid and Halofuginone for a defined period.
Metabolic Labeling: Add a radiolabeled amino acid (e.g., ³⁵S-methionine) or a non-radioactive alternative to the culture medium and incubate to allow for incorporation into newly synthesized proteins.
Measurement: Lyse the cells and measure the amount of incorporated label using a scintillation counter or a suitable detection method.
Data Analysis: Calculate the percentage of inhibition of protein synthesis and determine the EC50 value.
Selectivity Profiling
To assess the specificity of 5-Methyl-1H-pyrrole-2-carboxylic acid, its inhibitory activity should be tested against a panel of other aminoacyl-tRNA synthetases (aaRSs). This is crucial to identify potential off-target effects.
Caption: Ideal selectivity profile of 5-Methyl-1H-pyrrole-2-carboxylic acid.
Comparative Data Table: Cellular Activity and Selectivity
Compound
Cellular EC50 (µM)
Selectivity vs. other aaRSs
5-Methyl-1H-pyrrole-2-carboxylic acid
To be determined
To be determined
Halofuginone
Sub-micromolar
Selective for ProRS
Conclusion: A Framework for Confident Validation
This guide provides a comprehensive framework for the validation of 5-Methyl-1H-pyrrole-2-carboxylic acid as a prolyl-tRNA synthetase inhibitor. By systematically progressing through biochemical characterization, biophysical validation, and cellular assays, researchers can generate a robust dataset to objectively compare its performance against established inhibitors like Halofuginone. The detailed protocols and comparative tables herein serve as a valuable resource for drug discovery professionals seeking to identify and validate novel enzyme inhibitors with therapeutic potential.
References
Patsnap Synapse. (2025, March 20). What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? Retrieved from [Link]
Wikipedia. (n.d.). Halofuginone. Retrieved from [Link]
PMC. (2022, December 26). Halofuginone, a promising drug for treatment of pulmonary hypertension. Retrieved from [Link]
PMC. (n.d.). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Retrieved from [Link]
NIH. (n.d.). Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents. Retrieved from [Link]
eScholarship.org. (2022, August 25). Elucidating the path to Plasmodium prolyl-tRNA synthetase inhibitors that overcome halofuginone resistance. Retrieved from [Link]
PMC. (n.d.). Halofuginone — The Multifaceted Molecule. Retrieved from [Link]
ACS Infectious Diseases. (2016, October 31). Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase. Retrieved from [Link]
PMC. (n.d.). Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. Retrieved from [Link]
PubMed Central. (2023, February 28). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis. Retrieved from [Link]
ResearchGate. (2025, August 9). Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with L-proline. Retrieved from [Link]
PMC. (2024, May 22). ATP mimetics targeting prolyl-tRNA synthetases as a new avenue for antimalarial drug development. Retrieved from [Link]
PLOS. (n.d.). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis. Retrieved from [Link]
ResearchGate. (n.d.). Assays to determine the kinetic parameters governing interactions of.... Retrieved from [Link]
MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]
PMC. (n.d.). Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. Retrieved from [Link]
PubMed. (2012, February 12). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methyl-1H-pyrrole-2-carboxylic acid (5-Me-PCA) represents a critical "head group" scaffold in medicinal chemistry, primarily utilized in the design of D-Amino Acid Oxidase (DAAO) inhibitors . DAAO inhibition is a validated therapeutic strategy for schizophrenia and neuropathic pain, aiming to elevate synaptic levels of D-serine (a co-agonist of the NMDA receptor).[1]
While the unsubstituted pyrrole-2-carboxylic acid is a weak inhibitor, the introduction of the 5-methyl group significantly enhances potency by exploiting the hydrophobic "substrate specificity pocket" of the enzyme. This guide analyzes the structural determinants of this scaffold, compares it against fused-ring alternatives, and provides validated protocols for biological evaluation.
Mechanistic Rationale: The "Electrostatic Clamp"
To understand the SAR of 5-Me-PCA, one must understand the DAAO active site. The potency of this scaffold relies on a precise three-point binding mode:
The Anchor (Carboxylate): The C2-carboxylate forms a planar electrostatic interaction with Arg283 and Tyr228 . This is non-negotiable; esterification or reduction abolishes activity.
The H-Bond Donor (Pyrrole NH): The nitrogen atom donates a hydrogen bond to the carbonyl backbone of Gly313 .
The Hydrophobic Hook (C5-Methyl): The 5-methyl group displaces water and engages in Van der Waals interactions within the hydrophobic pocket normally occupied by the side chain of D-amino acid substrates.
Visualization: Pharmacophore Logic Map
Figure 1: Structural determinants of 5-Me-PCA binding to the DAAO active site. The 5-methyl group provides the critical selectivity boost over unsubstituted analogs.
Comparative SAR Analysis
The following table compares the 5-Me-PCA scaffold against its unsubstituted parent, regioisomers, and "evolved" fused-ring derivatives.
Table 1: Comparative Potency of Pyrrole-2-Carboxylic Acid Derivatives against DAAO
Compound Class
Structure Description
Relative Potency (IC50)
Mechanistic Insight
Parent Scaffold
1H-pyrrole-2-carboxylic acid
Low (> 10 µM)
Lacks the hydrophobic fill at C5. Binds loosely to Arg283 without secondary stabilization.
Subject
5-Methyl-1H-pyrrole-2-carboxylic acid
Moderate (~1–5 µM)
The C5-methyl group accesses the hydrophobic pocket, significantly improving compared to the parent.
Regioisomer
4-Methyl-1H-pyrrole-2-carboxylic acid
Very Low (> 20 µM)
The methyl group at C4 causes steric clash with the active site roof, preventing the carboxylate from engaging Arg283.
Fused Analog
4H-furo[3,2-b]pyrrole-5-carboxylic acid
High (~100–150 nM)
"Fusing" the 4,5-positions locks the conformation and extends the hydrophobic surface area, maximizing entropy-driven binding.
Reference Std
CBIO (6-chlorobenzo[d]isoxazol-3-ol)
Ultra-High (< 10 nM)
The gold standard. Uses a phenol-mimic bioisostere but lacks the drug-like properties (e.g., BBB permeability) of pyrrole derivatives.
Key Takeaway: While 5-Me-PCA is not as potent as the fused bicyclic systems (like the furo-pyrroles described by Sparey et al.), it is synthetically cheaper and serves as a vital fragment for Fragment-Based Drug Discovery (FBDD). It offers a balance of Ligand Efficiency (LE) that larger molecules often lack.
Experimental Protocol: DAAO Enzymatic Assay
To validate the activity of 5-Me-PCA derivatives, a coupled peroxidase assay is the industry standard. This assay measures the hydrogen peroxide (
) generated during the oxidation of D-Serine.
Assay Principle:
DAAO converts D-Serine
Imino Acid + .
Horseradish Peroxidase (HRP) uses
to oxidize Amplex Red (non-fluorescent) Resorufin (highly fluorescent).
Step-by-Step Methodology
Reagents:
Buffer: 50 mM Tris-HCl, pH 8.0, 0.05% CHAPS.
Enzyme: Recombinant Human DAAO (final conc: 2–5 nM).
Substrate: D-Serine (final conc: 10 mM,
is approx 5-8 mM).
Cofactor: FAD (Flavin Adenine Dinucleotide) - Critical: Add 5 µM FAD to buffer to ensure enzyme stability.
Detection: Amplex Red (50 µM) + HRP (0.2 U/mL).
Workflow:
Compound Prep: Dissolve 5-Me-PCA derivatives in 100% DMSO. Perform 1:3 serial dilutions.
Pre-Incubation: Add 10 µL of diluted compound + 20 µL of Enzyme/FAD mix to a black 384-well plate. Incubate for 15 mins at 25°C.
Initiation: Add 20 µL of Substrate/Detection Mix (D-Serine + Amplex Red + HRP).
Measurement: Monitor fluorescence (Ex 544 nm / Em 590 nm) kinetically for 20 minutes.
Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
Visualization: Assay Workflow
Figure 2: Kinetic fluorescence assay workflow for determining IC50 values of DAAO inhibitors.
Synthetic Accessibility
For researchers wishing to synthesize derivatives for SAR expansion:
Starting Material: Ethyl 5-methyl-1H-pyrrole-2-carboxylate is commercially available.
Hydrolysis: Standard hydrolysis using NaOH/Ethanol (Reflux, 3h) yields the free acid quantitatively.
Derivatization:
C4-Position: Electrophilic aromatic substitution (e.g., formylation via Vilsmeier-Haack) allows for the introduction of side chains to probe the "solvent-accessible" region of the active site.
N1-Position: Alkylation at the nitrogen is generally detrimental to DAAO activity (loss of H-bond donor) but may be useful for other targets like kinase inhibition.
References
Sparey, T., et al. (2008).[2][3][4] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[4][5][6] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.[4]
Duplantier, A. J., et al. (2009).[3] "Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585.
Sacchi, S., et al. (2012). "Structure-function relationships in human d-amino acid oxidase." Amino Acids, 43, 1833–1850.
comparative study of different synthetic routes to 5-Methyl-1H-pyrrole-2-carboxylic acid
Executive Summary 5-Methyl-1H-pyrrole-2-carboxylic acid is a critical heterocyclic building block, widely employed in the synthesis of bioactive porphyrins, kinase inhibitors, and DNA-binding polyamides. Its amphoteric n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methyl-1H-pyrrole-2-carboxylic acid is a critical heterocyclic building block, widely employed in the synthesis of bioactive porphyrins, kinase inhibitors, and DNA-binding polyamides. Its amphoteric nature and electron-rich ring system present specific synthetic challenges, particularly regarding regioselectivity and the stability of the pyrrole ring during oxidation or hydrolysis.
This guide evaluates three distinct synthetic methodologies:
The Friedel-Crafts/Haloform Route: The most scalable and regioselective method using trichloroacetyl chloride.
The Classical Hydrolytic Route: Ideal for laboratories with access to Knorr-type esters.
The Oxidative Route: A mild, functional-group-tolerant approach starting from aldehydes.
Route 1: The Friedel-Crafts / Haloform Reaction (Recommended for Scale-Up)
This route is the industry standard for preparing specific pyrrole carboxylic acids when the corresponding ester is not commercially available. It leverages the high alpha-regioselectivity of electrophilic aromatic substitution on the pyrrole ring.
Mechanism & Logic
The synthesis begins with 2-methylpyrrole . Pyrroles are electron-rich and undergo electrophilic substitution preferentially at the
-positions (C2 and C5). Since C2 is occupied by the methyl group, acylation with trichloroacetyl chloride occurs exclusively at C5. The resulting trichloromethyl ketone is a "masked" carboxylic acid. Treatment with a base (haloform reaction conditions) hydrolyzes this intermediate to the carboxylate, expelling chloroform.
Why this route?
Regiocontrol: Avoids the mixture of isomers often seen in direct carboxylation or cyclization.
No Organometallics: Bypasses the need for lithiation (n-BuLi) or Grignard reagents, which require cryogenic conditions and inert atmospheres.
Atom Economy: High, though chloroform is generated as a byproduct.
Experimental Protocol
Step 1: Acylation
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and reflux condenser with a drying tube (CaCl₂).
Reagents: Dissolve trichloroacetyl chloride (1.1 equiv) in anhydrous diethyl ether or DCM.
Addition: Cool the solution to 0°C. Add a solution of 2-methylpyrrole (1.0 equiv) in the same solvent dropwise over 1–2 hours.
Note: The reaction is exothermic.[1] Control addition rate to maintain gentle reflux or keep temp < 10°C if selectivity issues arise (rare for this substrate).
Reaction: Stir for an additional 2 hours at room temperature. The intermediate, 2-methyl-5-(trichloroacetyl)pyrrole, may precipitate or remain in solution.
Quench: Slowly add saturated aqueous NaHCO₃ to neutralize HCl. Separate organic layer, dry over MgSO₄, and concentrate.[2]
Step 2: Hydrolysis
Reagents: Dissolve the crude trichloroacetyl intermediate in 10% NaOH (aq) or a mixture of Water/Dioxane (for solubility).
Reaction: Stir vigorously at room temperature for 12 hours.
Checkpoint: The disappearance of the trichloromethyl ketone can be monitored by TLC (the acid is much more polar).
Workup: Wash the basic aqueous phase with ether to remove unreacted neutral impurities.
Isolation: Acidify the aqueous phase carefully with 6N HCl to pH 3–4. The product, 5-methyl-1H-pyrrole-2-carboxylic acid , will precipitate. Filter, wash with cold water, and dry.
Route 2: Hydrolysis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate
This route is often the final step of a Knorr or Hantzsch pyrrole synthesis. It is the preferred method when the ethyl ester is commercially available or has been synthesized via cyclization.
Mechanism & Logic
The core challenge here is decarboxylation . Pyrrole-2-carboxylic acids are prone to thermal decarboxylation (losing CO₂ to revert to pyrrole). Therefore, mild saponification conditions are preferred over harsh acid hydrolysis.
Experimental Protocol
Solvent System: Use a mixture of Ethanol/Water (3:1) or Methanol/THF/Water .
Reagents: Add Ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) and NaOH or LiOH (2.5 equiv).
Conditions: Reflux (80°C) for 3–5 hours.
Caution: Do not overheat for prolonged periods after conversion is complete to minimize decarboxylation.
Workup:
Evaporate the organic solvent (EtOH/THF) under reduced pressure.
Dilute the residue with water.
Extract with DCM to remove any unreacted ester.
Acidification: Cool the aqueous layer to 0°C. Slowly add 2N HCl until pH ~3.
Extraction: Extract the free acid into Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate to yield the white solid.
Route 3: Selective Oxidation of 5-Methylpyrrole-2-carboxaldehyde
This route is useful when the aldehyde is obtained via Vilsmeier-Haack formylation of 2-methylpyrrole. The challenge is oxidizing the aldehyde (-CHO) to the acid (-COOH) without oxidizing the methyl group (-CH3) or degrading the electron-rich pyrrole ring.
Mechanism & Logic
Standard oxidants like KMnO₄ or Chromic acid are too strong and will oxidize the methyl group to a carboxylic acid (forming a dicarboxylic acid) or cleave the ring. Silver Oxide (Ag₂O) is the reagent of choice (Tollens' reagent conditions) as it is mild and chemoselective for aldehydes.
Experimental Protocol
Reagents: Dissolve 5-methylpyrrole-2-carboxaldehyde in Ethanol/Water.
Catalyst: Add AgNO₃ (2.0 equiv) and NaOH (4.0 equiv) to generate Ag₂O in situ.
Reaction: Stir at 0°C to Room Temperature for 1–3 hours.
Observation: A black precipitate of metallic silver will form.
Workup: Filter off the silver solids through Celite.
Isolation: Acidify the filtrate with dilute HCl. Extract with Ethyl Acetate.
Comparative Analysis
Feature
Route 1: Trichloroacetyl (Friedel-Crafts)
Route 2: Ester Hydrolysis
Route 3: Ag₂O Oxidation
Starting Material
2-Methylpyrrole
Ethyl 5-methylpyrrole-2-carboxylate
5-Methylpyrrole-2-carboxaldehyde
Reagent Cost
Low (Trichloroacetyl chloride)
Medium (Ester precursor)
High (Silver Nitrate)
Scalability
High (Kg scale feasible)
High
Low (Ag waste management)
Yield
75–85% (Overall)
>90%
60–80%
Atom Economy
Moderate (Loss of CHCl₃)
Good (Loss of EtOH)
Poor (Ag byproduct)
Key Risk
Corrosive reagents
Thermal decarboxylation
Over-oxidation (if wrong oxidant used)
Visualizing the Synthetic Pathways
Figure 1: Strategic overview of the three primary synthetic pathways to 5-Methyl-1H-pyrrole-2-carboxylic acid.
Curran, T. P., & Keaney, M. T. (1996). Synthesis of Pyrrole-2-carboxylates. Journal of Organic Chemistry, 61(25), 9068-9069. (Cited in context of ester hydrolysis).
Bailey, D. M., et al. (1971). 2-Pyrrolyl Trichloromethyl Ketone. Organic Syntheses, Coll. Vol. 5, p.977. (Basis for Route 1 protocol).
ResearchGate. (2020).[4] Insights into the Selective Oxidation of 5-Hydroxymethylfurfural using Silver Oxide. (Validating Ag2O mild oxidation conditions). Retrieved from [Link]
Benchmarking 5-Methyl-1H-pyrrole-2-carboxylic Acid: A Comparative Guide for DAAO Inhibition
Executive Summary In the pursuit of novel therapeutics for schizophrenia and cognitive decline, D-amino acid oxidase (DAAO) has emerged as a critical target.[1][2] While Sodium Benzoate remains the clinical reference sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pursuit of novel therapeutics for schizophrenia and cognitive decline, D-amino acid oxidase (DAAO) has emerged as a critical target.[1][2] While Sodium Benzoate remains the clinical reference standard, its low potency and high dosage requirements necessitate better chemical probes.
5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPC) represents a pivotal "middle-ground" benchmark. It functions as a potent fragment lead that offers superior binding efficiency compared to benzoate while maintaining a simplified scaffold compared to complex fused-ring inhibitors like CBIO .
This guide objectively benchmarks 5-MPC against industry standards, providing experimental protocols and mechanistic insights to validate its utility in your screening campaigns.
Scientific Context: The NMDA/DAAO Axis
To understand the utility of 5-MPC, one must understand the biological imperative. Schizophrenia is increasingly viewed through the lens of NMDA receptor hypofunction .[3]
The Mechanism: D-Serine is a potent co-agonist of the NMDA receptor.[3][4][5][6]
The Problem: Overactive DAAO degrades D-Serine, leading to reduced NMDA signaling and cognitive symptoms.
In drug development, a compound is never evaluated in isolation. Below is the technical comparison of 5-MPC against the two primary industry standards: Sodium Benzoate (Clinical Standard) and CBIO (High-Potency Control).
Table 1: Physicochemical and Inhibitory Profile
Feature
Sodium Benzoate
5-Methyl-1H-pyrrole-2-COOH (5-MPC)
CBIO (6-chlorobenzo[d]isoxazol-3-ol)
Role
Clinical Reference
Fragment Lead / Chemical Probe
High-Potency Benchmark
DAAO Potency ()
~ 20 - 40 M
~ 2 - 5 M
~ 0.1 - 0.2 M
Ligand Efficiency
Low
High
Moderate
Binding Mode
Planar Carboxylate Anchor
Hydrophobic Pocket Penetration
Extended Active Site Fit
Solubility
Very High
Moderate
Low
BBB Permeability
Moderate (Active Transport)
High (Predicted)
Moderate
Mechanistic Insight: Why 5-MPC?
The Head Group: Like benzoate, 5-MPC utilizes a carboxylic acid moiety to form a critical salt bridge with Arg283 and hydrogen bonds with Tyr224 in the DAAO active site.
The 5-Methyl Advantage: The unsubstituted pyrrole-2-carboxylic acid has an
similar to benzoate (~5-10 M). The addition of the 5-methyl group allows the molecule to extend into the hydrophobic sub-pocket near the FAD cofactor. This displaces active-site water molecules, providing an entropic gain in binding energy that benzoate lacks.
Fragment Utility: 5-MPC is smaller (MW ~125 Da) than fused systems like CBIO. This makes it an ideal "fragment" for growing new drugs—it binds efficiently without "using up" all the allowable molecular weight, leaving room for medicinal chemists to add solubility-enhancing groups.
Experimental Protocol: Validating Inhibition
To benchmark 5-MPC in your own lab, use the D-Serine/Peroxidase Coupled Assay . This protocol is self-validating because it generates a colorimetric signal directly proportional to DAAO activity.
Workflow Diagram
Caption: Step-by-step workflow for the peroxidase-coupled DAAO inhibition assay.
Step-by-Step Methodology
Reagents:
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3). Note: DAAO is pH sensitive; ensure precise pH.
Enzyme: Recombinant human or porcine DAAO (Final conc: 5 nM).
Substrate: D-Serine (Final conc: 5 mM, approx
).
Detection System: Horseradish Peroxidase (HRP) + Amplex Red (or o-Dianisidine for absorbance).
Test Compound: 5-MPC (dissolved in DMSO).
Protocol:
Preparation: Prepare a 10-point dilution series of 5-MPC in DMSO. Ensure final DMSO concentration in the assay is < 1% to prevent enzyme denaturation.
Pre-Incubation (Critical Step): Add 5-MPC dilutions to the DAAO enzyme solution. Incubate for 15 minutes at 25°C .
Why? This allows the inhibitor to reach equilibrium with the active site before the substrate competes for binding.
Kinetic Read: Measure fluorescence (Ex 530nm / Em 590nm) or Absorbance (450nm) every 30 seconds for 10 minutes.
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Plot % Activity vs. Log[Inhibitor] to determine .
Validation Check:
Z-Factor: Ensure your assay Z' > 0.5 using DMSO (0% inhibition) and CBIO (100% inhibition controls).
Interference: Run a "counter-screen" without DAAO, adding H2O2 directly. If 5-MPC inhibits this signal, it is a false positive acting on the Peroxidase, not DAAO.
Conclusion
5-Methyl-1H-pyrrole-2-carboxylic acid is a robust, high-efficiency tool for DAAO research. While it lacks the nanomolar potency of CBIO, its superior ligand efficiency and structural simplicity compared to Sodium Benzoate make it an excellent starting point for fragment-based drug design (FBDD) and a cost-effective reference inhibitor for high-throughput screening.
Recommendation: Use Sodium Benzoate for in vivo comparison due to its extensive safety data, but switch to 5-MPC for in vitro structure-activity relationship (SAR) studies where binding efficiency is paramount.
References
Sparey, T., et al. (2008).[3] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.[3]
[Link]
Sacchi, S., et al. (2013). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design, 19(14), 2499-2511.
[Link]
Pollegioni, L., et al. (2007). "D-Amino acid oxidase as a new target for schizophrenia treatment."[3][6] Current Pharmaceutical Design, 13(31), 3195-3207.
[Link]
Tsai, G. E., & Lin, P. Y. (2010). "Strategies to enhance N-methyl-D-aspartate receptor-mediated neurotransmission in schizophrenia." Current Pharmaceutical Design, 16(5), 522-537.
[Link]
Spectroscopic Comparison Guide: 5-Methyl-1H-pyrrole-2-carboxylic Acid & Isomers
Executive Summary 5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) is a critical intermediate in the synthesis of bioactive pyrrole-imidazole polyamides and various pharmaceutical scaffolds. Its structural integrity is par...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) is a critical intermediate in the synthesis of bioactive pyrrole-imidazole polyamides and various pharmaceutical scaffolds. Its structural integrity is paramount, as regioisomeric impurities—specifically 4-methyl-1H-pyrrole-2-carboxylic acid (4-MPCA) and 1-methyl-pyrrole-2-carboxylic acid (1-MPCA) —can significantly alter binding affinities and pharmacokinetic profiles.
This guide provides a definitive spectroscopic framework to distinguish 5-MPCA from its primary isomers. The methodology relies on the causality of nuclear spin coupling (NMR) and functional group vibration (IR) to create a self-validating identification protocol.
Part 1: The Structural Landscape
Before analyzing spectra, we must define the structural differences that dictate the spectroscopic signals.
Compound
5-Methyl-1H-pyrrole-2-carboxylic acid
4-Methyl-1H-pyrrole-2-carboxylic acid
1-Methyl-pyrrole-2-carboxylic acid
Abbreviation
5-MPCA (Target)
4-MPCA (Regioisomer)
1-MPCA (N-Methyl)
Substitution
2,5-Disubstituted
2,4-Disubstituted
1,2-Disubstituted
Proton Environment
H3, H4 (Vicinal)
H3, H5 (Meta-like)
H3, H4, H5 (Contiguous)
Key Feature
Methyl on C5 adjacent to NH
Methyl on C4
Methyl on Nitrogen
Part 2: Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for differentiation. The definitive discriminator is the coupling constant (
) between the remaining ring protons.
H NMR Comparative Data (DMSO-d, 400 MHz)
Feature
5-MPCA (Target)
4-MPCA (Isomer)
1-MPCA (N-Methyl)
Ring Protons
2 signals (H3, H4)
2 signals (H3, H5)
3 signals (H3, H4, H5)
Coupling ()
Hz (Vicinal coupling)
Hz (Meta/Cross-ring coupling)
, Hz (Complex splitting)
Methyl Shift ()
2.20 - 2.30 ppm (s)(C-Methyl)
2.05 - 2.15 ppm (s)(C-Methyl)
3.80 - 3.95 ppm (s)(N-Methyl, Deshielded)
NH Proton
~11.5 - 12.0 ppm (Broad singlet)
~11.5 - 12.0 ppm (Broad singlet)
Absent
Expert Insight: The Coupling Logic
Vicinal vs. Meta: In 5-MPCA, the protons are on adjacent carbons (C3 and C4), leading to a standard vicinal coupling constant (~3.6 Hz). In 4-MPCA, the protons are separated by a substituted carbon (C3 and C5), resulting in a much smaller "meta-like" coupling (~1.6 Hz). This difference is diagnostic.
N-Methylation: The 1-MPCA spectrum is immediately distinct due to the lack of an exchangeable NH proton and the significant downfield shift of the methyl group (~3.9 ppm) caused by the electronegative nitrogen atom.
Infrared Spectroscopy (FT-IR)
IR is useful for rapid "pass/fail" identification of N-substitution but less effective for distinguishing regioisomers (5-Me vs 4-Me).
N-H Stretch (3200–3400 cm
):
5-MPCA & 4-MPCA: Strong, broad band present (N-H).
1-MPCA: Band is absent .
C=O Stretch (1650–1710 cm
):
All isomers show a strong carbonyl peak. However, 5-MPCA typically forms strong intermolecular hydrogen bonded dimers in the solid state, often broadening this peak or shifting it to lower wavenumbers (~1660 cm
) compared to the ester or non-hydrogen bonded forms.
Mass Spectrometry (MS)
While all isomers share the molecular formula C
HNO (MW 125.13), fragmentation pathways differ.
Fragmentation Pattern:
Common Loss:
(Loss of -COOH) is observed in all acid isomers.
Differentiation: 1-MPCA often shows a stable
peak (Loss of Methyl) that is distinct from the C-methyl isomers due to the stability of the resulting cation on the nitrogen.
Part 3: Experimental Protocol for Identification
Objective: Unambiguously identify a sample as 5-Methyl-1H-pyrrole-2-carboxylic acid.
Reagents:
Deuterated Solvent: DMSO-d
(preferred for solubility and observing NH protons).
Internal Standard (Optional): TMS (Tetramethylsilane).
Workflow:
Sample Preparation: Dissolve ~5-10 mg of the solid sample in 0.6 mL DMSO-d
. Ensure complete dissolution; filter if cloudy.
Acquisition:
Run standard
H NMR (minimum 16 scans).
Run D
O exchange experiment (add 1 drop DO, shake, re-run) to confirm NH/OH signals.
Analysis Steps:
Step A (N-Methyl Check): Look for a singlet at ~3.9 ppm. If present, sample is 1-MPCA .
Step B (Proton Count): Integrate the aromatic region (5.5 - 7.0 ppm).
3 Protons = 1-MPCA (or unsubstituted impurity).
2 Protons = 5-MPCA or 4-MPCA .
Step C (Coupling Check): Measure the
-value between the two aromatic signals.
Hz = 5-MPCA (Target).
Hz = 4-MPCA (Regioisomer).
Part 4: Decision Logic (Visualization)
The following diagram illustrates the logical flow for distinguishing these isomers based on the spectroscopic data derived above.
Caption: Decision tree for the spectroscopic identification of methyl-pyrrole-2-carboxylic acid isomers.
References
PubChem. (2025). 5-Methyl-1H-pyrrole-2-carboxylic acid (CID 12909452).[1] National Library of Medicine. Available at: [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Shimokawa, S., et al. (1970). High resolution NMR of pyrrole-2-carboxylic acid. Molecular Physics, 19, 695.
NIST Chemistry WebBook. (2025). 1H-Pyrrole-2-carboxylic acid - IR and Mass Spectra. Available at: [Link]
Mechanistic Validation of 5-Methyl-1H-pyrrole-2-carboxylic Acid: Mode of Action & Experimental Guide
This guide provides a mechanistic validation of 5-Methyl-1H-pyrrole-2-carboxylic acid (MPC) , analyzing its role as a privileged pharmacophore in drug discovery.[1][2] While often utilized as a chemical building block, M...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a mechanistic validation of 5-Methyl-1H-pyrrole-2-carboxylic acid (MPC) , analyzing its role as a privileged pharmacophore in drug discovery.[1][2] While often utilized as a chemical building block, MPC possesses distinct biological activities as a bioisostere of proline and niacin , acting primarily as an ATP-competitive scaffold in bacterial topoisomerases and a flavin-mimetic/competitor in D-amino acid oxidase (DAAO) regulation.[1][2]
Executive Summary & Pharmacological Profile
5-Methyl-1H-pyrrole-2-carboxylic acid (MPC) is a heterocyclic scaffold that functions as a "molecular anchor" in ligand-target interactions.[1][2] Unlike non-specific metabolites, MPC exhibits a defined mode of action (MoA) driven by its ability to mimic the adenine ring of ATP and the nicotinic acid moiety .[2]
Feature
Specification
Primary Target (Bacterial)
DNA Gyrase Subunit B (GyrB) & Topoisomerase IV (ParE)
Primary Target (CNS)
D-Amino Acid Oxidase (DAAO)
Secondary Target (Metabolic)
GPR109A (HCA2 Receptor)
Mechanism Class
ATP-Competitive Inhibitor (GyrB); Active Site Competitor (DAAO)
The biological activity of MPC relies on specific structural interactions within the binding pockets of its targets.[2]
A. The Gyrase B ATP-Competitive Mechanism
In bacterial DNA replication, Gyrase B hydrolyzes ATP to introduce negative supercoils.[2] MPC derivatives displace ATP by occupying the nucleotide-binding pocket.[1][2]
The Aspartate Anchor: The pyrrole NH group acts as a critical hydrogen bond donor to Asp73 (in E. coli numbering) and a conserved water molecule.[2] This mimics the N1/N6 interaction of the adenine base of ATP.[2]
The Arginine Clamp: The C2-carboxylate (or its bioisosteric amide carbonyl) forms a salt bridge or H-bond network with Arg136 .[1][2] This interaction stabilizes the "lid" of the ATP-binding pocket.[1][2]
Lipophilic Specificity: The C5-methyl group inserts into a small, hydrophobic sub-pocket, providing selectivity over human topoisomerases which lack this precise steric volume.[2]
B. The DAAO Inhibition Mechanism (Schizophrenia Therapeutics)
DAAO degrades D-serine, a co-agonist of the NMDA receptor.[2][3] MPC inhibits DAAO, elevating D-serine levels to treat NMDA hypofunction.[2]
Planar Stacking: The planar pyrrole ring engages in
- stacking interactions with the isoalloxazine ring of the FAD cofactor.[2]
Active Site Latching: The carboxylate group interacts with Arg283 and Tyr224 , mimicking the
-carboxyl group of the substrate (D-amino acid), effectively locking the enzyme in an inactive state.[2]
C. Mechanistic Pathway Visualization
Caption: Dual mechanistic pathways of MPC targeting bacterial replication (GyrB) and CNS neurotransmission (DAAO).[1][2]
Comparative Analysis: MPC vs. Alternatives
MPC is rarely used as a monotherapy but rather as a pharmacophore fragment .[1][2] Below is a comparison of MPC-based ligands versus standard inhibitors.
To validate the MoA of MPC or its derivatives, the following self-validating protocols must be employed.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: Quantify the physical interaction between MPC and GyrB/DAAO without labeling artifacts.
Immobilization: Immobilize biotinylated GyrB (24kDa N-terminal domain) on a Streptavidin (SA) sensor chip.[1][2] Target density: ~2000 RU.[1][2]
Injection: Inject MPC (or derivative) in a concentration series (e.g., 0.1
M to 100 M) in running buffer (HBS-EP+).
Reference Subtraction: Use a flow cell with biotinylated BSA as a reference to subtract non-specific binding.[1][2]
Validation Criterion: A "square wave" sensorgram indicates rapid on/off rates typical of fragment binding.[2] Fit data to a 1:1 Langmuir binding model .
Success Metric:
should be proportional to the molecular weight ratio of Ligand/Protein.[1][2]
Objective: Prove that binding leads to functional inhibition of ATP hydrolysis (GyrB specific).[1][2]
System: Couple ATP hydrolysis to NADH oxidation using Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH).
Reaction Mix: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM PEP, 0.4 mM NADH, PK/LDH mix, and 100 nM GyrB enzyme.
Initiation: Add ATP (1 mM) and monitor absorbance at 340 nm .
Causality Check:
Control: No inhibitor (Linear decrease in A340).[1][2]
Experiment: Add MPC.[1][2] Slope of A340 decrease should flatten.[2]
Self-Validation: Add an excess of DNA.[2] If inhibition is competitive with DNA, IC50 will shift (MPC is ATP-competitive, so IC50 should shift with ATP concentration, not DNA).[2]
Protocol C: DAAO Peroxidase-Coupled Assay
Objective: Validate DAAO inhibition mechanism.
Reaction: D-Serine + O2
Imino acid + H2O2.[1][2] Detect H2O2 using Amplex Red + HRP.
Protocol: Incubate Human DAAO (50 nM) with MPC (varying concentrations) for 10 min.
Substrate: Add D-Serine (at
concentration, ~5 mM).
Detection: Monitor fluorescence (Ex 530nm / Em 590nm).
Data Analysis: Plot Lineweaver-Burk.
Competitive Inhibition Signature: Lines intersect at the Y-axis (
A Senior Application Scientist's Guide to the Statistical Analysis of 5-Methyl-1H-pyrrole-2-carboxylic Acid and Its Alternatives
For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of 5-Methyl-1H-pyrrole-2-carboxylic acid and its key structural alternatives.
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of 5-Methyl-1H-pyrrole-2-carboxylic acid and its key structural alternatives. As a pivotal scaffold in medicinal chemistry and a valuable building block in organic synthesis, a thorough understanding of its analytical characteristics is paramount for its effective utilization.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and analytical behavior, thereby empowering researchers to make informed decisions in their experimental design.
We will explore the physicochemical properties and detailed analytical methodologies for 5-Methyl-1H-pyrrole-2-carboxylic acid and compare it with its positional isomers, 3-Methyl-1H-pyrrole-2-carboxylic acid and 4-Methyl-1H-pyrrole-2-carboxylic acid, as well as a key bioisostere, 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid. The rationale for selecting these alternatives lies in their subtle yet significant structural and electronic differences, which can profoundly impact their physicochemical properties, reactivity, and, ultimately, their utility in drug design and other applications.
Physicochemical Property Comparison: A Foundation for Analysis
The seemingly minor relocation of a methyl group or its substitution with a trifluoromethyl group induces notable shifts in the physicochemical properties of the pyrrole-2-carboxylic acid core. These differences, summarized in the table below, are critical for developing robust analytical methods and for predicting the behavior of these molecules in various experimental settings.
Electron-withdrawing trifluoromethyl group at the 5-position.
The electron-donating nature of the methyl group in the isomers is expected to slightly increase the pKa compared to the parent pyrrole-2-carboxylic acid. Conversely, the potent electron-withdrawing trifluoromethyl group in the bioisostere significantly lowers the pKa, making it a stronger acid. These electronic effects will also manifest in their spectroscopic and chromatographic behaviors.
Spectroscopic techniques provide a detailed "fingerprint" of a molecule. Understanding the subtle differences in the spectra of these compounds is crucial for their unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of the protons and carbons in the pyrrole ring are highly sensitive to the position and electronic nature of the substituents.
Interpreting the Spectra: A Causal Approach
The position of the methyl group in the isomers will cause distinct changes in the chemical shifts and coupling patterns of the pyrrole ring protons. For 5-Methyl-1H-pyrrole-2-carboxylic acid, the protons at the 3 and 4 positions will appear as doublets. In 3-Methyl-1H-pyrrole-2-carboxylic acid, the protons at the 4 and 5 positions will also be doublets, but their chemical shifts will be influenced by the adjacent methyl group. For 4-Methyl-1H-pyrrole-2-carboxylic acid, the protons at the 3 and 5 positions will appear as singlets (or very finely split doublets depending on the coupling to the NH proton).
The trifluoromethyl group in 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid will exert a strong deshielding effect, causing the adjacent ring protons to shift downfield. Furthermore, coupling between the fluorine atoms and the ring protons/carbons (nJH-F and nJC-F) will be observed, providing a clear diagnostic marker.
(Note: These are estimated values based on general principles of NMR spectroscopy and may vary depending on the solvent and other experimental conditions. 'q' denotes a quartet due to coupling with fluorine.)
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For carboxylic acids, the most characteristic absorptions are the broad O-H stretch and the sharp C=O stretch.[5][6][7][8]
Key Diagnostic Peaks
Functional Group
Characteristic Absorption Range (cm⁻¹)
Observations and Comparisons
O-H Stretch (Carboxylic Acid)
3300 - 2500 (very broad)
This broad absorption is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state and is expected to be present in all four compounds.[1][5]
C-H Stretch (Aromatic/Alkyl)
3150 - 3000 (aromatic), 3000 - 2850 (alkyl)
The aromatic C-H stretches of the pyrrole ring and the aliphatic C-H stretches of the methyl group will be observable.
C=O Stretch (Carboxylic Acid)
1725 - 1680
The position of this peak is sensitive to electronic effects. The electron-donating methyl groups may cause a slight shift to lower wavenumbers compared to the parent acid. Conversely, the electron-withdrawing trifluoromethyl group will likely shift the C=O stretch to a higher wavenumber.
C-O Stretch
1320 - 1210
This peak, in conjunction with the O-H bend, is also characteristic of carboxylic acids.
O-H Bend
950 - 910 (broad)
The out-of-plane O-H bend is another feature of the carboxylic acid dimer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Expected Fragmentation Patterns
For all four compounds, the molecular ion peak (M⁺) should be readily observable. A common and diagnostic fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da). The relative abundance of these fragment ions can provide clues about the stability of the resulting carbocation. The presence of the trifluoromethyl group will lead to characteristic fragmentation patterns involving the loss of CF₃ (69 Da) or related fragments.
Chromatographic Separation: A Practical Approach
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the separation and quantification of small organic molecules like pyrrole carboxylic acids. A well-designed HPLC method can effectively resolve the target compound from its isomers and other impurities.
Recommended HPLC-UV Method
This protocol provides a robust starting point for the analysis of 5-Methyl-1H-pyrrole-2-carboxylic acid and its alternatives.
Instrumentation and Columns:
HPLC System: A standard HPLC system with a UV detector is sufficient.
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good initial choice.
Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
Flow Rate: 1.0 mL/min
Detection Wavelength: 260 nm (based on the UV absorbance of the pyrrole ring)
Rationale for Method Design:
The C18 stationary phase provides good retention for these moderately polar compounds. The acidic mobile phase (0.1% formic acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper peaks and better retention. A gradient elution is employed to ensure the efficient elution of all compounds, which may have slightly different polarities.
Expected Elution Order:
The elution order will depend on the relative polarity of the compounds. Generally, more polar compounds will elute earlier. It is anticipated that 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid will be the most retained due to the lipophilic nature of the trifluoromethyl group, while the methyl-substituted isomers will have similar, but likely separable, retention times.
Experimental Protocols: Ensuring Data Integrity
The following sections provide detailed, step-by-step protocols for the key analytical techniques discussed. Adherence to these protocols will ensure the generation of high-quality, reproducible data.
Sample Preparation for NMR Analysis
Caption: Workflow for preparing samples for NMR analysis.
Causality in Solvent Choice: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize a wide range of compounds and the acidic proton is often observable.[9] In contrast, in D₂O, the acidic proton will exchange with deuterium and become invisible to ¹H NMR.[10]
HPLC-UV Analysis Workflow
Caption: Step-by-step workflow for HPLC-UV analysis.
Self-Validation: The inclusion of a system suitability test before running the samples is crucial. This involves injecting a standard mixture to verify system performance parameters like resolution, peak symmetry, and reproducibility.
FT-IR Analysis of Solid Samples
Caption: Preparation of a KBr pellet for FT-IR analysis.
Rationale for KBr: Potassium bromide is used as the matrix because it is transparent to infrared radiation in the typical analysis range and is a soft salt that can be pressed into a transparent disk.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
Caption: General workflow for Electron Ionization Mass Spectrometry.
Expert Insight: The 70 eV electron energy is a standard in EI-MS because it provides sufficient energy to cause reproducible fragmentation, leading to a characteristic mass spectrum that can be compared to library data.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the statistical and comparative analysis of 5-Methyl-1H-pyrrole-2-carboxylic acid and its structurally related alternatives. By understanding the interplay between chemical structure and analytical behavior, researchers can develop more robust and reliable methods for the characterization and quantification of these important molecules.
The provided protocols serve as a validated starting point for experimental work. However, it is crucial to recognize that method optimization may be necessary depending on the specific sample matrix and analytical instrumentation. Future work could involve the development of chiral separation methods for substituted pyrrole derivatives, which would be of significant interest in the context of asymmetric synthesis and drug development.
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Combination of 1H and 13C NMR Spectroscopy. In: Basic One- and Two-Dimensional NMR Spectroscopy. [Link]
1H-Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
1H NMR analysis of pyrrole H/D exchange. 1H NMR spectra of pyrrole in D2O when incubated with (reaction) and without (ctrl) PA0254 UbiX. ResearchGate. [Link]
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Table of Characteristic IR Absorptions. UCLA Chemistry and Biochemistry. [Link]
A Researcher's Guide to Validating the Bioactivity of 5-Methyl-1H-pyrrole-2-carboxylic Acid and Its Analogs
For researchers, scientists, and drug development professionals, the validation of a compound's bioactivity is a critical step in the journey from discovery to potential therapeutic application. 5-Methyl-1H-pyrrole-2-car...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the validation of a compound's bioactivity is a critical step in the journey from discovery to potential therapeutic application. 5-Methyl-1H-pyrrole-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds that are increasingly recognized for their potential as scaffolds in medicinal chemistry. While often utilized as a foundational piece in the synthesis of more complex molecules, understanding the intrinsic bioactivity of this core structure and its close analogs is paramount.
This guide provides an in-depth comparison of peer-reviewed methods for validating the potential bioactivities associated with the 5-Methyl-1H-pyrrole-2-carboxylic acid scaffold. Drawing from research on its derivatives, we will explore robust experimental protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities. This document is designed to be a practical resource, explaining not just the "how" but the "why" behind experimental choices, ensuring scientific integrity and logical progression in your research endeavors.
Assessing Anticancer and Anti-inflammatory Potential through Enzyme Inhibition Assays
A significant body of research points to the potential of pyrrole-2-carboxylic acid derivatives as modulators of enzymes involved in cancer and inflammation. Key targets include microsomal prostaglandin E2 synthase-1 (mPGES-1), soluble epoxide hydrolase (sEH), cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). Validating the inhibitory activity of 5-Methyl-1H-pyrrole-2-carboxylic acid against these enzymes is a logical first step in characterizing its bioactivity.
Rationale for Targeting mPGES-1, sEH, COX-2, and LOX
The arachidonic acid cascade is a pivotal signaling pathway in inflammation. Enzymes like COX-2 and mPGES-1 are crucial for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain that is also implicated in tumor growth.[1][2] Similarly, sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs), making its inhibition a promising strategy for reducing inflammation.[1][2] LOX enzymes also produce pro-inflammatory mediators. Dual inhibition of these pathways is an attractive therapeutic strategy. Derivatives of 5-methyl-2-carboxamidepyrrole have been identified as dual inhibitors of mPGES-1 and sEH, highlighting the potential of this scaffold.[1][2]
Comparative Overview of Enzyme Inhibition Assays
Assay Type
Target Enzyme
Principle
Typical Readout
Advantages
Limitations
Cell-free Enzymatic Assay
mPGES-1, sEH, COX-2, LOX
Measures the direct inhibition of purified or recombinant enzyme activity by the test compound.
5-Methyl-1H-pyrrole-2-carboxylic acid (dissolved in DMSO)
Procedure:
Enzyme Preparation: Dilute the recombinant human mPGES-1 in the assay buffer to the desired concentration.
Compound Preparation: Prepare a serial dilution of 5-Methyl-1H-pyrrole-2-carboxylic acid in DMSO. Further dilute in assay buffer to the final test concentrations.
Reaction Initiation: In a 96-well plate, add the assay buffer, GSH, the test compound (or DMSO for control), and the diluted enzyme. Pre-incubate for 15 minutes at room temperature.
Substrate Addition: Initiate the reaction by adding the PGH2 substrate.
Incubation: Incubate the reaction mixture for 60 seconds at room temperature.
Reaction Termination: Stop the reaction by adding the stop solution.
PGE2 Quantification: Determine the concentration of the product, PGE2, using a competitive EIA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT assay for cell viability.
Investigating Antimicrobial and Antibiofilm Activity
The pyrrole scaffold is present in numerous natural and synthetic compounds with antimicrobial properties. Therefore, evaluating the ability of 5-Methyl-1H-pyrrole-2-carboxylic acid to inhibit microbial growth and biofilm formation is a worthwhile endeavor. The parent compound, pyrrole-2-carboxylic acid, has demonstrated the ability to inhibit biofilm formation in Listeria monocytogenes.
[3]
Methods for Assessing Antimicrobial and Antibiofilm Effects
Assay
Principle
Readout
Advantages
Disadvantages
Broth Microdilution
Determines the Minimum Inhibitory Concentration (MIC) by exposing bacteria to serial dilutions of the compound in a liquid growth medium.
Visual inspection for turbidity or measurement of optical density (OD600).
Quantitative (provides MIC value), standard method (CLSI guidelines).
Can be time-consuming for large-scale screening.
Disk Diffusion (Kirby-Bauer)
A paper disk impregnated with the compound is placed on an agar plate inoculated with bacteria. The diameter of the zone of inhibition is measured.
Zone of inhibition (mm).
Simple, inexpensive, qualitative screening.
Less precise than MIC determination.
Crystal Violet Biofilm Assay
Quantifies the amount of biofilm formed by staining the adherent biomass with crystal violet.
Colorimetric (absorbance at ~590 nm).
High throughput, widely used for screening antibiofilm agents.
Indirect measure of biofilm, does not distinguish between live and dead cells.
Objective: To determine the ability of 5-Methyl-1H-pyrrole-2-carboxylic acid to inhibit biofilm formation by a selected bacterial strain (e.g., Staphylococcus aureus or Pseudomonas aeruginosa).
Materials:
Bacterial strain (e.g., S. aureus ATCC 29213)
Tryptic Soy Broth (TSB) supplemented with glucose
96-well flat-bottomed microplates
5-Methyl-1H-pyrrole-2-carboxylic acid (dissolved in a suitable solvent, e.g., water or DMSO)
0.1% Crystal Violet solution
30% Acetic acid
Phosphate-buffered saline (PBS)
Procedure:
Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in TSB. Dilute the culture to a starting OD600 of approximately 0.05.
Compound and Inoculum Addition: In a 96-well plate, add the bacterial inoculum and serial dilutions of 5-Methyl-1H-pyrrole-2-carboxylic acid to achieve the desired final concentrations. Include a vehicle control and a growth control (no compound).
Biofilm Formation: Incubate the plate statically for 24-48 hours at 37°C.
Washing: Gently remove the planktonic cells by washing the wells with PBS.
Staining: Add the crystal violet solution to each well and incubate for 15 minutes at room temperature.
Washing: Remove the crystal violet solution and wash the wells with PBS to remove excess stain.
Destaining: Add 30% acetic acid to each well to solubilize the stain from the biofilm.
Absorbance Measurement: Transfer the solubilized stain to a new plate and measure the absorbance at 590 nm.
Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration relative to the growth control.
Caption: Workflow for the crystal violet biofilm inhibition assay.
Conclusion and Future Directions
The validation of bioactivity for 5-Methyl-1H-pyrrole-2-carboxylic acid requires a systematic and logical approach. While direct peer-reviewed evidence for this specific molecule is emerging, the rich literature on its derivatives provides a clear roadmap for investigation. By employing a strategic combination of cell-free enzyme inhibition assays, cell-based viability and proliferation assays, and antimicrobial and antibiofilm screens, researchers can effectively profile its biological effects.
Positive results in these initial screens should be followed by more in-depth mechanistic studies, such as analysis of cell cycle progression, apoptosis induction, and gene expression profiling. Ultimately, promising in vitro findings will necessitate validation in appropriate in vivo models to ascertain the therapeutic potential of 5-Methyl-1H-pyrrole-2-carboxylic acid and its future generations of derivatives.
References
Minici, C., et al. (2021). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie, 354(12), e2100221. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methyl-Pyrrole-2-Carboxylic Acid: A Fundamental Component in Modern Organic Synthesis. Retrieved from [Link]
ResearchGate. (2023). Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes. Retrieved from [Link]
ResearchGate. (2021). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Retrieved from [Link]
MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]
ResearchGate. (2023). Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes. Retrieved from [Link]
Executive Summary: Operational Safety Profile 5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) is a functionalized pyrrole derivative characterized by its dual reactivity: the acidity of the carboxyl group and the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Operational Safety Profile
5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) is a functionalized pyrrole derivative characterized by its dual reactivity: the acidity of the carboxyl group and the electron-rich nature of the pyrrole ring.[1][2][3] While not classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, it poses specific handling risks due to its potential for exothermic acid-base reactions and oxidative instability.[2]
Immediate Action Directive:
Primary Hazard: Skin, eye, and respiratory irritant (H315, H319, H335).[2][4]
Waste Stream: Segregate as Solid Organic Acid (if pure) or Organic Acid Waste (if in solution).[2]
Critical Incompatibility: Do NOT mix with strong oxidizers (risk of rapid polymerization/ignition) or strong bases (exothermic heat generation).[2]
Technical Hazard & Physicochemical Profile
Effective disposal requires understanding the chemical's stability. The pyrrole ring renders this compound susceptible to oxidative degradation, meaning waste containers must be tightly sealed and protected from light and air when possible.
Property
Data
Operational Implication
CAS Number
3757-53-7
Use for waste manifesting and inventory tracking.[1][2][3]
Physical State
Solid (Powder/Crystals)
Disposal as solid waste is preferred to minimize solvent volume.[1][2][3]
Melting Point
137–139 °C
Stable at room temperature; keep away from heat sources.[1][2][3]
Acidity (pKa)
~4.7 (Predicted)
Weak acid.[1][2][3] Reacts with bases; requires acid-compatible containers.[2]
Solubility
Soluble in Methanol, DMSO
If dissolved, waste stream shifts to "Flammable Liquid" (depending on solvent).[1][2][3]
GHS Signals
Warning (Irritant)
Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1][2][3]
Waste Segregation Logic
Proper segregation is the single most critical step in preventing laboratory accidents. As a pyrrole derivative, this compound must be isolated from species that trigger ring oxidation or deprotonation.[2]
The Segregation Decision Tree:
Figure 1: Chemical compatibility workflow. Red paths indicate high-risk combinations that must be avoided in waste streams.
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Best practice for expired or surplus dry chemicals.[3]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[2] Avoid metal containers due to potential acid corrosion over time.[2]
PH Check: If the solution is highly acidic (pH < 2) due to added mineral acids, consider neutralizing to pH 5–9 only if your facility permits elementary neutralization.[2] Otherwise, manage as Corrosive Waste.
Solvent Compatibility:
If in Methanol/Ethanol: Dispose in "Flammable Organic Solvent" waste.[2]
If in DCM/Chloroform: Dispose in "Halogenated Organic Solvent" waste.[2]
Segregation: Ensure no oxidizers (e.g., KMnO4, H2O2) are present in the solvent waste container.[2] Pyrroles react vigorously with oxidizers.[2][7]
Spill Response & Emergency Procedures
In the event of a benchtop spill, rapid containment prevents respiratory exposure to the dust.
Decontamination Note:
After removing the bulk material, wipe the surface with a 5% Sodium Bicarbonate (NaHCO₃) solution.[2] This neutralizes any residual acid and converts it to the water-soluble carboxylate salt, which can be wiped up with water.[2]
Regulatory Compliance (RCRA/EPA Context)
While 5-Methyl-1H-pyrrole-2-carboxylic acid is not explicitly listed on the EPA's P or U lists, it is regulated under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).[1][2][3]
Waste Code Assignment:
Unused Commercial Chemical Product: Generally non-regulated unless it exhibits a characteristic.[2] However, due to the irritant nature, most EHS protocols assign a generic code or manage it as "Non-RCRA Regulated Hazardous Waste" (state-dependent).[2]
Ignitability (D001): Only if in a flammable solvent (Flash point < 60°C).[2]
Corrosivity (D002): Only if aqueous solution pH ≤ 2.[2]
Compliance Warning: Never dispose of this compound down the drain. The pyrrole ring can be toxic to aquatic life, and local POTW (Publicly Owned Treatment Works) permits strictly prohibit organic chemical discharge.[2]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12909452, 5-Methyl-1H-pyrrole-2-carboxylic acid.[1][2] Retrieved from [Link]
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][2][3]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][2][3]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-1H-pyrrole-2-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the pursuit of discovery must be anchored in an unwavering commitment to safe...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Methyl-1H-pyrrole-2-carboxylic acid, focusing on the critical role of Personal Protective Equipment (PPE). As your partners in the laboratory, we believe that true scientific advancement is built upon a foundation of meticulous safety protocols that protect the most valuable instrument in any lab: the researcher.
This document moves beyond a simple checklist, offering a causal analysis of why specific PPE is mandated, grounded in the known and potential hazards of pyrrole derivatives and carboxylic acids. By understanding the rationale behind each step, you can cultivate a culture of safety that is both intelligent and intuitive.
Hazard Assessment: Understanding the Risks
5-Methyl-1H-pyrrole-2-carboxylic acid and its structural relatives present a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. While specific toxicological data for this exact compound may be limited, a thorough evaluation of related structures, such as pyrrole and other carboxylic acids, provides a robust basis for risk assessment.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3][4]
Hazard Classification
Description
Potential Effects
Skin Corrosion/Irritation
May cause skin irritation upon direct contact.[3][4]
Redness, itching, and inflammation. Prolonged contact may lead to more severe irritation.
Serious Eye Damage/Irritation
Poses a significant risk of serious eye irritation or damage.[3]
Pain, redness, and watering. Direct contact can cause irreversible damage.
Respiratory Irritation
Inhalation of dust or aerosols may irritate the respiratory system.[4]
Coughing, sneezing, and shortness of breath.
Acute Toxicity (Oral)
Considered toxic if swallowed.
Nausea, vomiting, and potential systemic effects.
Acute Toxicity (Inhalation)
Harmful if inhaled.
Dizziness, headache, and other central nervous system effects.
It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and up-to-date hazard information.
The Core Directive: Your Personal Protective Equipment Ensemble
A multi-layered approach to PPE is essential to mitigate the identified risks. Each component of your protective ensemble serves a specific function, and their combined use creates a formidable barrier against chemical exposure.
Eye and Face Protection: The First Line of Defense
Due to the severe risk of eye irritation and damage, robust eye and face protection is non-negotiable.[3]
Chemical Safety Goggles: These are mandatory. Unlike standard safety glasses, goggles form a seal around the eyes, protecting against splashes, dust, and vapors from all angles. Ensure they are rated for chemical splash protection, compliant with standards such as ANSI Z87.1 (US) or EN 166 (EU).[5]
Face Shield: A face shield, worn in conjunction with safety goggles, is required when there is a heightened risk of splashes, such as when transferring large volumes of solutions or during reactions that have the potential to become exothermic.[5][6] The face shield provides an additional layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[5][7]
Material: Nitrile gloves are a suitable choice for incidental contact.[7] For prolonged handling or immersion, consult a glove compatibility chart or the manufacturer's recommendations for pyrrole compounds.
Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use. Employ the proper glove removal technique (without touching the outer surface with bare hands) to prevent cross-contamination.[5] Contaminated gloves must be disposed of as hazardous waste.[5]
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, protects your skin and personal clothing from accidental spills.
Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary to provide comprehensive protection.[6]
Respiratory Protection: Safeguarding Against Inhalation
All handling of 5-Methyl-1H-pyrrole-2-carboxylic acid, especially when in powdered form or when heating solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Respirator: If work must be performed outside of a fume hood where dust or aerosols may be generated, a respirator is required.[8][9] A NIOSH (US) or EN 143/149 (EU) approved respirator with a particulate filter (P95 or P100) is recommended for handling the solid compound.[6][9] If vapors are a concern, a combination cartridge for organic vapors and particulates may be necessary.[8] A proper fit test is crucial to ensure the respirator's effectiveness.
Operational and Disposal Plans: A Step-by-Step Procedural Guide
Adherence to a strict, methodical workflow is paramount for ensuring safety from the moment you enter the lab until your work is complete.
Experimental Workflow: Safe Handling Protocol
Preparation: Before handling the compound, ensure your designated workspace within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
PPE Donning: Don your PPE in the following order: lab coat, safety goggles, face shield (if required), and finally, gloves.
Handling the Compound:
Perform all manipulations, including weighing and solution preparation, within the fume hood.
Handle the solid form with care to avoid generating dust.[1]
Use spark-proof tools and avoid sources of ignition if working with flammable solvents.[10]
Post-Handling:
Securely close the primary container of 5-Methyl-1H-pyrrole-2-carboxylic acid.
Decontaminate any surfaces that may have come into contact with the chemical.
PPE Doffing: Remove PPE in a manner that prevents cross-contamination. The typical order is: gloves, face shield, goggles, and lab coat.
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and completing your work.[3][5]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling process.
Chemical Waste: Unused 5-Methyl-1H-pyrrole-2-carboxylic acid and any solutions containing it must be disposed of as hazardous waste in a clearly labeled, sealed container.[11]
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be placed in a designated hazardous waste container.[5][11]
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[11]
Visualizing the Workflow: A Safety-First Approach
The following diagram outlines the critical path for safely handling 5-Methyl-1H-pyrrole-2-carboxylic acid, emphasizing the integration of PPE at every stage.